molecular formula C17H26ClNO3 B1207239 Eucatropine hydrochloride CAS No. 536-93-6

Eucatropine hydrochloride

Cat. No.: B1207239
CAS No.: 536-93-6
M. Wt: 327.8 g/mol
InChI Key: VWENUKHWZBZSLW-UHFFFAOYSA-N
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Description

Eucatropine hydrochloride is a useful research compound. Its molecular formula is C17H26ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWENUKHWZBZSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6045828
Record name Eucatropine hydrochloride
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Molecular Weight

327.8 g/mol
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CAS No.

536-93-6
Record name Eucatropine hydrochloride
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Record name Eucatropine hydrochloride [USP]
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Record name Eucatropine hydrochloride
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Record name Eucatropine hydrochloride
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Record name EUCATROPINE HYDROCHLORIDE
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Foundational & Exploratory

Eucatropine Hydrochloride: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic tertiary amine that functions as a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1] Its primary clinical application is in ophthalmology as a mydriatic and cycloplegic agent, facilitating diagnostic and therapeutic procedures.[2] This technical guide provides an in-depth exploration of the core mechanism of action of eucatropine hydrochloride, including its interaction with muscarinic receptor subtypes, the subsequent effects on intracellular signaling pathways, and its physiological consequences on ocular structures. This document summarizes available quantitative data, details relevant experimental protocols for the characterization of muscarinic antagonists, and presents visual representations of the underlying biochemical and experimental frameworks. While eucatropine is established as a potent mAChR inhibitor, it is noteworthy that detailed public data on its binding affinity and selectivity for individual M1-M5 receptor subtypes are limited.[3]

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

The fundamental mechanism of action of this compound is the competitive, reversible antagonism of acetylcholine (ACh) at muscarinic receptors. By binding to these receptors without activating them, eucatropine prevents ACh from eliciting its normal physiological responses in tissues innervated by the parasympathetic nervous system.[4]

In the eye, this antagonism manifests in two primary ways:

  • Mydriasis (Pupil Dilation): Eucatropine blocks the action of ACh on the M3 muscarinic receptors of the iris sphincter muscle. This muscle is normally responsible for pupillary constriction (miosis). By inhibiting the contractile signal from the parasympathetic nervous system, the opposing, sympathetically innervated dilator pupillae muscle's action becomes dominant, resulting in pupil dilation.

  • Cycloplegia (Paralysis of Accommodation): The ciliary muscle, which controls the shape of the lens for focusing on near objects (accommodation), is also rich in M3 muscarinic receptors. Eucatropine's antagonism at these receptors leads to the paralysis of the ciliary muscle, preventing the lens from becoming more convex and thereby inhibiting accommodation.[5]

Receptor Subtype Interaction and Signaling Pathways

There are five subtypes of muscarinic acetylcholine receptors (M1-M5), all of which are G-protein coupled receptors (GPCRs).[6][7] Their activation by an agonist like acetylcholine initiates distinct intracellular signaling cascades. Eucatropine, as an antagonist, blocks these pathways.

  • M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors are coupled to the Gq/11 family of G-proteins.[6] Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3] DAG remains in the cell membrane and, in conjunction with the elevated Ca2+ levels, activates protein kinase C (PKC). Eucatropine's antagonism of M1, M3, and M5 receptors inhibits this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.

  • M2 and M4 Receptors (Gi/o Pathway): These receptors are coupled to the Gi/o family of G-proteins.[6] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and consequently reduced activity of protein kinase A (PKA).[3] Eucatropine's blockade of M2 and M4 receptors prevents this inhibitory signal, thereby disinhibiting adenylyl cyclase.

The following diagrams illustrate the signaling pathways that are inhibited by this compound.

Gq_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eucatropine Eucatropine HCl M_Receptor M1/M3/M5 Receptor Eucatropine->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Activates Gq Gq/11 M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum Ca2+ Store IP3->Ca_Store Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca_Store->Ca_Release Releases Ca2+ Ca_Release->PKC Co-activates Cellular_Response Cellular Response (e.g., Muscle Contraction) PKC->Cellular_Response Phosphorylates Gi_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Eucatropine Eucatropine HCl M_Receptor M2/M4 Receptor Eucatropine->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Activates Gi Gi/o M_Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibited Cellular Response PKA->Cellular_Response Phosphorylates binding_assay prep Prepare serial dilutions of Eucatropine HCl plate Plate setup (96-well) in triplicate: - Total Binding (TB): Radioligand + Membranes - Non-Specific Binding (NSB): Radioligand + Membranes + Atropine - Competition: Radioligand + Membranes + Eucatropine (various conc.) prep->plate incubate Incubate at room temperature to reach equilibrium (e.g., 60-120 minutes) plate->incubate filter Rapidly filter contents through glass fiber mats using a vacuum manifold to separate bound and free radioligand incubate->filter wash Wash filters with ice-cold assay buffer to remove unbound radioligand filter->wash scint Place filters in scintillation vials, add scintillation fluid, and count radioactivity (CPM/DPM) wash->scint analyze Data Analysis: 1. Calculate Specific Binding = TB - NSB 2. Plot % Specific Binding vs. log[Eucatropine] 3. Fit data with non-linear regression to determine IC50 4. Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) scint->analyze rabbit_study acclimate Acclimate rabbits to handling and the experimental environment baseline Establish baseline measurements for both eyes: - Pupil diameter in ambient light - Pupillary light reflex (constriction to light) - Refractive state (accommodation) acclimate->baseline administer Randomly assign rabbits to treatment groups. Instill a single drop of test solution (Eucatropine or vehicle) into the conjunctival sac of one eye (the contralateral eye serves as a control) baseline->administer measure Measure pupil diameter, light reflex, and refractive state at predefined time intervals (e.g., 5, 15, 30, 60 min, then hourly) administer->measure recover Continue measurements until pupil size and accommodation return to baseline levels to determine duration of action measure->recover analyze Data Analysis: 1. Plot mean change in pupil diameter vs. time for each concentration 2. Plot maximum pupil diameter vs. log[Eucatropine] to generate a dose-response curve 3. Record time to onset of mydriasis and time to recovery recover->analyze

References

Eucatropine Hydrochloride: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic tertiary amine alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2] Primarily utilized in ophthalmology as a mydriatic agent to induce pupil dilation for diagnostic examinations, its pharmacological activity stems from the competitive blockade of acetylcholine at muscarinic receptors in the iris sphincter and ciliary muscles.[1][3] This technical guide provides a comprehensive overview of the known pharmacological profile of eucatropine hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Due to a notable lack of publicly available quantitative data for eucatropine, this guide establishes a framework for its pharmacological characterization and uses data from the archetypal non-selective muscarinic antagonist, Atropine (B194438), for illustrative purposes. Detailed experimental protocols for key assays are provided to guide future research and development.

Introduction

Eucatropine is a derivative of atropine and functions as an anticholinergic agent.[2][4] Its primary clinical application is in ophthalmic solutions for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation), which are essential for various diagnostic and therapeutic procedures.[4] By competitively inhibiting the action of acetylcholine on muscarinic receptors, eucatropine allows the sympathetic nervous system's influence on the iris dilator muscle to dominate, leading to pupil dilation.[3] Understanding its detailed pharmacological profile is crucial for optimizing its clinical use and for the development of novel muscarinic receptor modulators.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Name (1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride[5]
CAS Number 536-93-6[5]
Molecular Formula C₁₇H₂₆ClNO₃[5]
Molecular Weight 327.85 g/mol [6]
Melting Point 183-184 °C[1][6]
Solubility Very soluble in water; soluble in alcohol and chloroform; practically insoluble in ether.[1][6]
Appearance White, granular powder.[6]

Mechanism of Action

This compound is a competitive antagonist of acetylcholine at muscarinic receptors.[2] Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the parasympathetic nervous system.[7] There are five subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body and couple to different signaling pathways.[8]

  • M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium, while DAG activates protein kinase C (PKC).[8]

  • M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP), and modulate ion channels (e.g., opening of potassium channels).[8]

By binding to the orthosteric site on these receptors, eucatropine prevents acetylcholine from binding and initiating these downstream signaling cascades. In the eye, this blockade of M3 receptors on the iris sphincter muscle leads to its relaxation and subsequent mydriasis.[3]

Signaling Pathway Diagram

Muscarinic Antagonism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Iris Sphincter Muscle) ACh_storage Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_storage->ACh_release mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces Contraction Muscle Contraction (Miosis) Ca_release->Contraction Causes ACh ACh ACh_release->ACh ACh->mAChR Binds & Activates Eucatropine Eucatropine HCl Eucatropine->mAChR Competitively Blocks

Caption: Mechanism of Eucatropine HCl at the neuromuscular junction of the iris sphincter.

Pharmacodynamics

Quantitative Pharmacodynamic Data

Note: Specific quantitative data on receptor binding affinity and functional potency for this compound are not available in the reviewed public literature. The following tables present data for Atropine , a structurally related and well-characterized non-selective muscarinic antagonist, for illustrative purposes.

Table 2: Illustrative Muscarinic Receptor Binding Affinity (Ki) of Atropine

Receptor SubtypeKi (nM)
M1 1.1 - 2.5
M2 1.4 - 2.8
M3 0.7 - 2.0
M4 1.0 - 2.5
M5 1.3 - 2.6
Data is compiled from various sources and represents a typical range.

Table 3: Illustrative Functional Antagonist Potency (pA₂) of Atropine

Tissue/AssayFunctional ResponsepA₂ Value
Guinea Pig Ileum Inhibition of Acetylcholine-induced contraction8.9 - 9.2
Rabbit Vas Deferens Inhibition of Acetylcholine-induced contraction8.8 - 9.1
Rat Bladder Inhibition of Carbachol-induced contraction8.7 - 9.0
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift to the right in an agonist's concentration-response curve.

Pharmacokinetics (ADME)

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion (ADME), are largely unavailable in the public domain.

  • Absorption: Following topical administration to the eye, systemic absorption is expected to be minimal but can occur.

  • Distribution: No specific data on plasma protein binding or volume of distribution is available.

  • Metabolism: One in vitro study using mouse plasma indicated that eucatropine is metabolized, with 43.2% of the parent compound remaining after a 30-minute incubation at 37°C.[7] The specific metabolic pathways and enzymes involved have not been characterized.

  • Excretion: The routes and extent of excretion are unknown.

Table 4: Pharmacokinetic Parameters of this compound

ParameterValueNotes
Bioavailability (Ocular) Not Determined-
Plasma Protein Binding Not Determined-
In Vitro Plasma Stability 43.2% remaining after 30 min (mouse plasma)Indicates susceptibility to plasma esterases or other metabolic enzymes.[7]
Metabolites Not Identified-
Elimination Half-life Not Determined-
Route of Elimination Not Determined-

Experimental Protocols

Detailed methodologies are essential for the characterization of muscarinic antagonists like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound.

Objective: To determine the binding affinity (Ki) of a test compound for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell Membranes: Membranes from CHO or HEK cells stably expressing a single human muscarinic receptor subtype.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity non-selective muscarinic antagonist.

  • Assay Buffer: Typically Phosphate-Buffered Saline (PBS), pH 7.4.

  • Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.

  • Test Compound: this compound or other test articles.

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and create a series of serial dilutions (e.g., from 10⁻¹¹ M to 10⁻⁴ M) in assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains assay buffer, [³H]-NMS (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding (NSB): Contains assay buffer, [³H]-NMS, cell membranes, and a saturating concentration of atropine.

    • Competition Binding: Contains assay buffer, [³H]-NMS, cell membranes, and varying concentrations of the test compound.

  • Incubation: Add the diluted cell membrane preparation to each well to initiate the binding reaction. Incubate the plate (e.g., 60-120 minutes at 25°C or 37°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram for Radioligand Binding Assay

Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (mAChR) - [3H]-NMS (Radioligand) - Test Compound Dilutions plate Plate Setup (96-well): - Total Binding - Non-Specific Binding - Competition Wells prep->plate incubate Incubate to Reach Equilibrium plate->incubate harvest Harvest & Filter (Separate Bound/Free) incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki (Cheng-Prusoff) count->analyze

Caption: A generalized workflow for a competitive radioligand binding assay.

In Vivo Mydriasis Assay in Rodents

This protocol describes a method to evaluate the mydriatic effect of a topically applied compound in rodents.

Objective: To determine the onset, maximal effect, and duration of mydriasis induced by a test compound.

Materials:

  • Animals: e.g., Male Sprague-Dawley rats or C57BL/6 mice.

  • Test Compound: this compound solution at various concentrations.

  • Vehicle Control: Saline or other appropriate vehicle.

  • Anesthetic: e.g., Ketamine/Xylazine cocktail.[8]

  • Pupil Measurement Device: A digital caliper or a specialized pupillometer under controlled, low-light conditions.

Procedure:

  • Acclimation: Acclimate animals to the testing environment to minimize stress.

  • Baseline Measurement: Anesthetize the animal. Measure the baseline pupil diameter of both eyes.

  • Drug Administration: Instill a single drop (e.g., 10-20 µL) of the test compound solution into one eye (the treated eye). Instill an equal volume of vehicle into the contralateral eye (the control eye).

  • Time-Course Measurement: Measure the pupil diameter of both eyes at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes) after instillation.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline at each time point for both treated and control eyes.

    • Plot the mean change in pupil diameter versus time.

    • Determine key parameters:

      • T_onset: Time to a statistically significant increase in pupil diameter.

      • E_max: The maximum change in pupil diameter.

      • T_max: Time to reach E_max.

      • Duration: Time for the pupil diameter to return to baseline or a predefined level.

    • For dose-response analysis, repeat the experiment with different concentrations of the test compound and calculate the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).

Conclusion

This compound is a well-established muscarinic antagonist with a primary clinical role as a topical mydriatic agent. Its mechanism of action, involving the competitive blockade of acetylcholine at muscarinic receptors, is well understood. However, a comprehensive pharmacological profile is hampered by the lack of publicly available quantitative data regarding its receptor binding affinities, functional potencies, and detailed ADME characteristics. The experimental protocols and frameworks provided in this guide are intended to facilitate further research to fill these knowledge gaps, which is essential for both the rational use of eucatropine and the broader development of new drugs targeting the muscarinic cholinergic system.

References

Eucatropine Hydrochloride: A Technical Guide to its Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride, a synthetic derivative of atropine (B194438), has long been utilized in ophthalmology as a mydriatic and cycloplegic agent. This technical guide provides an in-depth exploration of the synthesis and discovery of eucatropine hydrochloride. It details the chemical lineage from its precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, and outlines the pivotal esterification reaction for its formation. This document also chronicles the historical development of eucatropine, tracing its origins to the late 19th and early 20th centuries and its subsequent role in the evolution of synthetic ophthalmic agents. Experimental protocols, quantitative data, and visual diagrams of the synthesis pathway and historical timeline are presented to offer a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

This compound is a tropane (B1204802) alkaloid derivative that functions as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors.[1] Its primary clinical application is in ophthalmology, where it induces mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye). These effects are essential for various diagnostic and therapeutic procedures, including fundoscopic examinations and refraction testing. Chemically, it is the hydrochloride salt of the ester formed from mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol.[2][3] This guide will first delve into the historical context of its discovery and then provide a detailed overview of its chemical synthesis.

Discovery and Historical Development

The discovery of eucatropine, originally known as "Euphthalmine," is credited to the work of C. Harries in 1897 and later expanded upon by F. S. Kipping in 1923.[4] The development of eucatropine was part of a broader effort in the late 19th and early 20th centuries to synthesize new drugs, moving away from sole reliance on natural sources like the belladonna plant, from which atropine is derived.[5] The first synthetic drugs, such as chloral (B1216628) hydrate, emerged in the mid-19th century, and the burgeoning field of organic chemistry, fueled by the coal-tar industry, led to the creation of novel therapeutic agents.[5]

The timeline below illustrates the key milestones in the discovery and development of eucatropine and the broader context of synthetic drug discovery.

Discovery_Timeline cluster_19th_Century 19th Century cluster_20th_Century 20th Century 1869 First synthetic drug, chloral hydrate, discovered. 1897 C. Harries first prepares Eucatropine (Euphthalmine). 1869->1897 Advancements in Synthetic Chemistry 1923 F. S. Kipping further describes the synthesis of Eucatropine. 1897->1923 Further Chemical Characterization Mid_20th Widespread clinical use of synthetic mydriatics like eucatropine in ophthalmology. 1923->Mid_20th Clinical Adoption

Figure 1: Discovery and Development Timeline of Eucatropine.

Chemical Synthesis of this compound

The synthesis of this compound is a two-step process that involves the synthesis of its two main precursors, mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol, followed by their esterification and subsequent conversion to the hydrochloride salt.

Synthesis of Precursors

3.1.1. Mandelic Acid

Mandelic acid (2-hydroxy-2-phenylacetic acid) can be synthesized through various methods. A common laboratory and industrial method is the hydrolysis of mandelonitrile (B1675950), which is derived from the reaction of benzaldehyde (B42025) with a cyanide source.[6]

3.1.2. 1,2,2,6-Tetramethyl-4-piperidinol

This substituted piperidine (B6355638) derivative is a key component of eucatropine. Its synthesis typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. This reduction can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride (B1222165).

Esterification and Salt Formation

The core of eucatropine synthesis is the esterification of 1,2,2,6-tetramethyl-4-piperidinol with mandelic acid. The Fischer-Speier esterification method, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, is a common approach. The resulting eucatropine free base is then converted to its more stable and water-soluble hydrochloride salt by treatment with hydrochloric acid.

The overall synthesis pathway is illustrated in the following diagram:

Eucatropine_Synthesis cluster_precursors Precursor Synthesis cluster_final_synthesis Final Synthesis Benzaldehyde Benzaldehyde Mandelonitrile Mandelonitrile Benzaldehyde->Mandelonitrile + NaCN, H+ NaCN Sodium Cyanide Mandelic_Acid Mandelic Acid Mandelonitrile->Mandelic_Acid Hydrolysis Esterification Fischer Esterification (H+ catalyst) Mandelic_Acid->Esterification Triacetoneamine Triacetoneamine Piperidinol 1,2,2,6-Tetramethyl-4-piperidinol Triacetoneamine->Piperidinol Reduction Reduction Reduction (e.g., NaBH4) Piperidinol->Esterification Eucatropine_Base Eucatropine (free base) Esterification->Eucatropine_Base Eucatropine_HCl This compound Eucatropine_Base->Eucatropine_HCl + HCl HCl Hydrochloric Acid

Figure 2: Chemical Synthesis Pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for the key synthesis steps based on established chemical principles. Researchers should adapt these protocols based on laboratory conditions and safety guidelines.

Synthesis of Mandelic Acid from Benzaldehyde
  • Reaction: In a well-ventilated fume hood, benzaldehyde is reacted with an aqueous solution of sodium cyanide, followed by the addition of a strong acid (e.g., hydrochloric acid) to generate mandelonitrile.

  • Hydrolysis: The crude mandelonitrile is then hydrolyzed by heating with a strong acid (e.g., concentrated hydrochloric acid).

  • Purification: The resulting mandelic acid is purified by recrystallization from water.

Synthesis of 1,2,2,6-Tetramethyl-4-piperidinol
  • Reaction: 2,2,6,6-Tetramethyl-4-piperidone is dissolved in a suitable solvent (e.g., ethanol).

  • Reduction: Sodium borohydride is added portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure, and the product is extracted and purified, for example, by recrystallization.

Synthesis of this compound
  • Esterification: Equimolar amounts of mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol are dissolved in a suitable solvent (e.g., toluene). A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux, and water is removed azeotropically using a Dean-Stark apparatus. The reaction progress can be monitored by thin-layer chromatography.

  • Isolation of Free Base: Upon completion, the reaction mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst. The organic layer is then washed with water and dried over an anhydrous salt (e.g., sodium sulfate). The solvent is removed under reduced pressure to yield the crude eucatropine free base.

  • Salt Formation: The crude eucatropine base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol). A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

  • Purification: The precipitated this compound is collected by filtration, washed with cold solvent, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.

Quantitative Data

The following tables summarize key quantitative data for this compound and its precursors.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₇H₂₆ClNO₃
Molecular Weight 327.85 g/mol
Melting Point 183-184 °C[4]
Appearance White, granular, odorless powder[7]
Solubility Very soluble in water; freely soluble in alcohol and chloroform; practically insoluble in ether.[7]

Table 2: Typical Reaction Parameters for Eucatropine Synthesis

StepReactantsCatalyst/ReagentSolventTypical Yield
Mandelic Acid Synthesis Benzaldehyde, NaCNHClWaterVariable
Piperidinol Synthesis 2,2,6,6-Tetramethyl-4-piperidoneNaBH₄Ethanol>90%
Esterification Mandelic Acid, 1,2,2,6-Tetramethyl-4-piperidinolp-TsOHToluene70-85%
Salt Formation Eucatropine (free base)HClDiethyl Ether>95%

Conclusion

This compound remains a significant compound in the field of ophthalmology. Its synthesis, rooted in fundamental organic chemistry principles, is a testament to the early successes of synthetic drug development. This guide has provided a comprehensive overview of its discovery, historical context, and detailed synthetic pathways. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the study and development of ophthalmic pharmaceuticals. Further research into novel synthetic routes and a deeper understanding of its pharmacological profile can continue to enhance its clinical utility and inspire the development of next-generation mydriatic and cycloplegic agents.

References

Eucatropine's Antagonism of Muscarinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) is a synthetic derivative of atropine (B194438) and a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As an anticholinergic agent, it blocks the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This technical guide provides an in-depth overview of the core principles of mAChR inhibition by eucatropine, detailing the underlying signaling pathways, experimental protocols for characterization, and a summary of its known pharmacological data. Due to a scarcity of publicly available binding and functional data for eucatropine across all mAChR subtypes, this guide also presents data for other key muscarinic antagonists to provide a comparative framework.

Introduction to Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are a subtype of acetylcholine receptors that are G-protein coupled receptors (GPCRs) involved in the parasympathetic nervous system.[1] There are five subtypes of muscarinic receptors, designated M1 through M5, which are expressed in various tissues and mediate diverse physiological functions.[2]

  • M1, M3, and M5 Receptors: These receptors primarily couple through Gq/11 proteins.[1] Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][4] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

  • M2 and M4 Receptors: These receptors couple through Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]

Eucatropine, as a non-selective muscarinic antagonist, is expected to inhibit the signaling of all five mAChR subtypes.

Eucatropine: Mechanism of Inhibition

Eucatropine functions as a competitive antagonist at muscarinic acetylcholine receptors.[6] This means that it binds reversibly to the same site as the endogenous agonist, acetylcholine, without activating the receptor. By occupying the binding site, eucatropine prevents acetylcholine from binding and initiating the downstream signaling cascade. The antagonism by eucatropine can be overcome by increasing the concentration of acetylcholine.

Quantitative Analysis of Eucatropine's Inhibitory Activity

A key parameter for quantifying the inhibitory potential of a compound like eucatropine is the half-maximal inhibitory concentration (IC50). This value represents the concentration of the antagonist required to inhibit 50% of a specific biological response. For eucatropine, a potent inhibitory effect on muscarinic acetylcholine receptors has been reported with an IC50 value of 0.583 μM.[6]

Comparative Quantitative Data for Muscarinic Antagonists

To provide a framework for understanding the type of quantitative data used to characterize muscarinic antagonists, the following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) for several well-studied muscarinic antagonists.

AntagonistReceptor SubtypepKi (Binding Affinity)pA2 (Functional Antagonism)Reference
Atropine Non-selective~9.08.99 - 9.29[7]
Pirenzepine M1-selective~8.06.78 - 8.26[7][8]
AF-DX 116 M2-selective~6.86.09 - 7.36[7][9]
4-DAMP M3-selective~9.08.79 - 9.41[7][9]

Signaling Pathways of Muscarinic Acetylcholine Receptors

The inhibitory action of eucatropine can be understood by examining the canonical signaling pathways of the two major classes of muscarinic receptors.

mAChR_Signaling cluster_Gq Gq/11-Coupled Pathway (M1, M3, M5) cluster_Gi Gi/o-Coupled Pathway (M2, M4) ACh_Gq Acetylcholine M_Gq mAChR (M1, M3, M5) ACh_Gq->M_Gq Gq Gq/11 M_Gq->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Eucatropine_Gq Eucatropine Eucatropine_Gq->M_Gq ACh_Gi Acetylcholine M_Gi mAChR (M2, M4) ACh_Gi->M_Gi Gi Gi/o M_Gi->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA Inactivation cAMP->PKA Eucatropine_Gi Eucatropine Eucatropine_Gi->M_Gi

Figure 1: Inhibition of Gq/11 and Gi/o signaling pathways by Eucatropine.

Experimental Protocols for Characterizing mAChR Antagonism

Several in vitro assays are essential for characterizing the inhibitory properties of compounds like eucatropine at muscarinic receptors.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a receptor.[10] In the context of eucatropine, a competitive binding assay would be employed to determine its inhibition constant (Ki) at each mAChR subtype.

Experimental Protocol:

  • Membrane Preparation: Cell membranes expressing the specific human muscarinic receptor subtype (M1-M5) are prepared.

  • Assay Setup: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (eucatropine).

  • Incubation: The reaction is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start mem_prep Prepare Membranes (Expressing mAChR Subtype) start->mem_prep assay_setup Incubate: - Membranes - Radiolabeled Ligand - Eucatropine (Varying Conc.) mem_prep->assay_setup equilibrium Allow to Reach Equilibrium assay_setup->equilibrium filtration Separate Bound & Unbound Ligand (Rapid Filtration) equilibrium->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Figure 2: Workflow for a competitive radioligand binding assay.

Functional Assays

Functional assays measure the cellular response to receptor activation and are crucial for determining whether a compound is an agonist or an antagonist.

This assay measures the increase in intracellular calcium following the activation of Gq-coupled receptors.[11]

Experimental Protocol:

  • Cell Culture: Cells expressing the M1, M3, or M5 receptor subtype are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) before the addition of a known muscarinic agonist (e.g., carbachol).

  • Fluorescence Measurement: The change in fluorescence, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.[12]

  • Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curves.

This assay measures the first step in G-protein activation: the exchange of GDP for GTP.[13]

Experimental Protocol:

  • Membrane Preparation: Membranes from cells expressing the desired muscarinic receptor subtype are prepared.

  • Reaction Mixture: The membranes are incubated with a fixed concentration of a muscarinic agonist, varying concentrations of the antagonist (eucatropine), and [35S]GTPγS.

  • Incubation: The reaction is allowed to proceed.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured, often using a scintillation proximity assay (SPA) or filtration.[14]

  • Data Analysis: The IC50 value for the antagonist is determined by measuring the inhibition of agonist-stimulated [35S]GTPγS binding.

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.[15][16]

Experimental Protocol:

  • Cell Labeling: Cells expressing M1, M3, or M5 receptors are labeled with [3H]-myo-inositol.

  • Compound Treatment: The cells are pre-incubated with varying concentrations of the antagonist (eucatropine) followed by stimulation with a muscarinic agonist.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]-inositol phosphates is determined by liquid scintillation counting.

  • Data Analysis: The IC50 value for the antagonist is calculated from the inhibition of agonist-induced phosphoinositide hydrolysis.

Schild Analysis

Schild analysis is a pharmacological method used to determine the dissociation constant (KB) and the nature of antagonism (competitive vs. non-competitive).[17] For a competitive antagonist, the analysis should yield a linear plot with a slope of 1.[18] The x-intercept of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.[19]

Schild_Analysis_Logic start Perform Functional Assay agonist_curve Generate Agonist Dose-Response Curve (e.g., Carbachol) start->agonist_curve antagonist_curves Generate Agonist Dose-Response Curves in Presence of Increasing Concentrations of Eucatropine agonist_curve->antagonist_curves ec50 Determine EC50 for Each Curve antagonist_curves->ec50 dose_ratio Calculate Dose Ratio (r) for Each Antagonist Concentration ec50->dose_ratio plot Plot log(r-1) vs. log[Eucatropine] dose_ratio->plot analysis Analyze Schild Plot: - Slope = 1 (Competitive) - x-intercept = pA2 plot->analysis end Determine KB and Nature of Antagonism analysis->end

Figure 3: Logical workflow for performing a Schild analysis.

Pharmacokinetics of Eucatropine

A comprehensive understanding of a drug's action requires knowledge of its pharmacokinetics, which encompasses absorption, distribution, metabolism, and excretion (ADME).[20][21][22][23] Detailed pharmacokinetic data for eucatropine is not widely available in the scientific literature.

Conclusion

Eucatropine is a potent muscarinic acetylcholine receptor antagonist. Its mechanism of action involves the competitive inhibition of acetylcholine binding to all five mAChR subtypes, thereby blocking parasympathetic signaling. While a specific IC50 value has been reported, a detailed characterization of its binding affinities (Ki) and functional potencies (pA2 or KB) across the M1-M5 receptor subtypes through rigorous experimental protocols such as radioligand binding assays and Schild analysis is not extensively documented in publicly available literature. Such data would be invaluable for a more complete understanding of its pharmacological profile and selectivity. The experimental methodologies outlined in this guide provide a robust framework for conducting such characterizations, which are essential for the continued development and application of muscarinic receptor modulators in research and medicine.

References

Eucatropine Hydrochloride: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine (B174022) hydrochloride is a synthetic anticholinergic agent, primarily utilized in ophthalmology as a mydriatic for diagnostic eye examinations. As a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, it competitively inhibits the actions of acetylcholine at parasympathetic postganglionic nerve endings. This guide provides a comprehensive technical overview of eucatropine hydrochloride, focusing on its mechanism of action, pharmacodynamics, and the experimental methodologies used to characterize its anticholinergic properties. While specific quantitative data for this compound, such as binding affinities for individual muscarinic receptor subtypes and detailed pharmacokinetic parameters, are not extensively available in publicly accessible literature, this document synthesizes the existing knowledge and provides context through comparative data for other well-characterized anticholinergics. The guide also includes detailed experimental protocols and visual representations of the relevant signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.

Introduction

This compound, a derivative of atropine, is a well-established anticholinergic compound.[1] Its primary clinical application is in ophthalmology, where it is used to induce mydriasis (dilation of the pupil) for fundoscopic examinations.[2] Unlike some other mydriatic agents, its effects are characterized by a relatively rapid onset and shorter duration of action, making it suitable for outpatient clinical settings. The core of its pharmacological activity lies in its ability to act as a competitive antagonist at muscarinic acetylcholine receptors.[3]

Mechanism of Action: Antagonism of Muscarinic Acetylcholine Receptors

This compound exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors.[3] These receptors are a class of G protein-coupled receptors (GPCRs) that are widely distributed throughout the body and are involved in mediating the parasympathetic nervous system's "rest and digest" functions. There are five subtypes of muscarinic receptors, designated M1 through M5, each with distinct tissue distributions and signaling pathways.[4]

  • M1, M3, and M5 Receptors: These subtypes are coupled to Gq/11 proteins. Upon activation by acetylcholine, they stimulate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade typically results in excitatory cellular responses, such as smooth muscle contraction and glandular secretion.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. Acetylcholine activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This pathway generally mediates inhibitory responses, such as a decrease in heart rate.

By blocking these receptors, this compound prevents the physiological actions of acetylcholine, leading to effects such as relaxation of the iris sphincter muscle (causing mydriasis) and inhibition of ciliary muscle contraction (cycloplegia).

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways associated with the two main classes of muscarinic receptors that are antagonized by this compound.

Gq_coupled_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates Eucatropine Eucatropine HCl Eucatropine->M1_M3_M5 Blocks Gq Gq Protein M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca2->Cellular_Response PKC->Cellular_Response

Gq-coupled Muscarinic Receptor Signaling Pathway.

Gi_coupled_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates Eucatropine Eucatropine HCl Eucatropine->M2_M4 Blocks Gi Gi Protein M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response radioligand_binding_workflow Membrane_Prep Prepare Cell Membranes with M-Receptors Assay_Setup Set up 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Quantification Measure Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis schild_analysis_workflow Tissue_Prep Mount Isolated Tissue in Organ Bath Control_CRC Generate Control Agonist Concentration-Response Curve (CRC) Tissue_Prep->Control_CRC Antagonist_Incubation Incubate with Fixed Concentration of Eucatropine HCl Control_CRC->Antagonist_Incubation Shifted_CRC Generate Agonist CRC in Presence of Eucatropine Antagonist_Incubation->Shifted_CRC Repeat Repeat with Different Eucatropine Concentrations Shifted_CRC->Repeat Repeat->Antagonist_Incubation Yes Data_Analysis Calculate Dose Ratios and Construct Schild Plot Repeat->Data_Analysis No pA2_Determination Determine pA2 Value Data_Analysis->pA2_Determination

References

A Technical Guide to the Foundational Biological Activity of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core biological principles of Eucatropine hydrochloride. It details its mechanism of action, interaction with cellular signaling pathways, and key pharmacological data. Furthermore, it outlines standard experimental protocols for assessing its activity, serving as a foundational resource for research and development.

Introduction

This compound is a synthetic derivative of atropine, primarily utilized in ophthalmology as a mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) agent.[] Its principal function is to facilitate ophthalmic examinations and surgical procedures by providing a clear view of the retina and other internal structures of the eye.[] Chemically, it is the hydrochloride salt of the mandelic acid ester of 1,2,2,6-tetramethyl-4-piperidinol.[2][3] As an anticholinergic drug, its biological effects stem from its interaction with the parasympathetic nervous system.[4]

Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is competitive antagonism at muscarinic acetylcholine (B1216132) receptors (mAChRs).[5] In the parasympathetic nervous system, the neurotransmitter acetylcholine (ACh) binds to mAChRs on smooth muscle cells, such as the iris sphincter and the ciliary body of the eye, causing muscle contraction. This results in pupillary constriction (miosis) and an increase in the refractive power of the lens (accommodation), respectively.

Eucatropine, by binding to these same receptors without activating them, competitively blocks ACh from binding.[5] This inhibition of parasympathetic stimulation leads to the relaxation of the iris sphincter muscle, resulting in pupil dilation (mydriasis), and paralysis of the ciliary muscle (cycloplegia), which prevents the eye from focusing on near objects.[4][5]

Figure 1: Mechanism of Eucatropine at the Iris Sphincter cluster_0 Normal Physiological Response cluster_1 Pharmacological Intervention ACh Acetylcholine (ACh) mAChR_A Muscarinic Receptor (mAChR) ACh->mAChR_A Binds & Activates Contraction Iris Sphincter Contraction mAChR_A->Contraction Initiates Signal Miosis Miosis (Pupil Constriction) Contraction->Miosis Eucatropine Eucatropine HCl mAChR_B Muscarinic Receptor (mAChR) Eucatropine->mAChR_B Binds & Blocks Relaxation Iris Sphincter Relaxation mAChR_B->Relaxation Signal Inhibited Mydriasis Mydriasis (Pupil Dilation) Relaxation->Mydriasis ACh_Blocked->mAChR_B Binding Prevented

Figure 1: Competitive antagonism by Eucatropine at the iris sphincter neuromuscular junction.

Interaction with Muscarinic Signaling Pathways

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Eucatropine prevents the initiation of these pathways by blocking the initial receptor binding event. The five mAChR subtypes (M1-M5) are broadly categorized into two major signaling pathways based on their G protein coupling.

  • Gq/11-Coupled Receptors (M1, M3, M5): Activation of these receptors stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction.

  • Gi/o-Coupled Receptors (M2, M4): Activation of these receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). They can also directly modulate ion channels, such as activating G protein-coupled inwardly-rectifying potassium (GIRK) channels.

Eucatropine's antagonism is non-selective, meaning it blocks all subtypes of muscarinic receptors, thereby inhibiting both the Gq/11 and Gi/o signaling pathways.

Figure 2: Inhibition of Muscarinic Receptor Signaling Pathways cluster_M135 Gq/11-Coupled Pathway cluster_M24 Gi/o-Coupled Pathway ACh Acetylcholine M135 M1, M3, M5 Receptors ACh->M135 Activates M24 M2, M4 Receptors ACh->M24 Activates Eucatropine Eucatropine Eucatropine->M135 Blocks Eucatropine->M24 Blocks PLC Phospholipase C (PLC) M135->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response1 Smooth Muscle Contraction, Glandular Secretion Ca->Response1 PKC->Response1 AC Adenylyl Cyclase M24->AC Inhibits cAMP ↓ cAMP AC->cAMP Response2 Inhibition of Neurotransmitter Release cAMP->Response2

Figure 2: Eucatropine blocks both major downstream signaling cascades of muscarinic receptors.

Pharmacological Data

The biological activity of this compound has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) value represents the concentration of the drug required to inhibit 50% of the target's activity, providing a measure of its potency.

ParameterValueTargetAssay Type
IC50 0.583 µMMuscarinic Acetylcholine Receptor (mAChR)Not specified, likely competitive binding

Pharmacokinetics (ADME)

Detailed pharmacokinetic studies specifically on this compound, covering its Absorption, Distribution, Metabolism, and Excretion (ADME), are not extensively available in public literature. However, its properties can be inferred from the general behavior of ophthalmic anticholinergic agents.[6]

  • Absorption: When administered topically to the eye, systemic absorption can occur. The drug can pass through the conjunctiva and can also be drained through the nasolacrimal duct into the nasal cavity, where it is absorbed by the nasal mucosa.[7] As a tertiary amine, Eucatropine is lipid-soluble, which generally facilitates its absorption from the conjunctiva.[6]

  • Distribution: Following systemic absorption, tertiary antimuscarinics are distributed throughout the body and are capable of penetrating the blood-brain barrier.[6]

  • Metabolism: Antimuscarinic drugs are typically metabolized in the liver, often through processes like hydrolysis or conjugation.[6][8]

  • Excretion: The metabolites and any remaining unchanged drug are primarily excreted from the body via the urine.[6][9]

Experimental Protocols

To characterize the biological activity of muscarinic antagonists like Eucatropine, several key experiments are employed.

In Vitro: Competitive Radioligand Binding Assay

This assay is a standard method to determine the binding affinity (Ki) and potency (IC50) of an unlabeled compound (Eucatropine) by measuring its ability to displace a known radiolabeled ligand from the target receptor.[10][11]

Objective: To determine the IC50 of Eucatropine for muscarinic acetylcholine receptors.

Materials:

  • Receptor Source: Cell membranes prepared from tissue or cells expressing mAChRs (e.g., rat brain homogenate).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Competitor: Unlabeled this compound at various concentrations.

  • Non-specific Binding Control: A high concentration of a known antagonist (e.g., 1 µM Atropine).

  • Buffers: Assay buffer (e.g., PBS or Tris-HCl) and wash buffer.

  • Equipment: Filtration apparatus, glass fiber filters, scintillation vials, scintillation counter.

Methodology:

  • Preparation: Prepare a series of dilutions of this compound.

  • Assay Setup: In triplicate, set up tubes for:

    • Total Binding: Contains receptor membranes, assay buffer, and a fixed concentration of [³H]-NMS.

    • Non-specific Binding (NSB): Contains receptor membranes, [³H]-NMS, and a saturating concentration of atropine.

    • Competition: Contains receptor membranes, [³H]-NMS, and one of the varying concentrations of Eucatropine.

  • Incubation: Incubate all tubes at a controlled temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound ligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the Eucatropine concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Figure 3: Experimental Workflow for Competitive Binding Assay prep Prepare Reagents: - Receptor Membranes - Radioligand ([³H]-NMS) - Eucatropine Dilutions setup Set Up Assay Tubes (Total, NSB, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Vacuum Filtration (Separate Bound/Unbound) incubate->filter wash Wash Filters filter->wash detect Scintillation Counting (Measure Radioactivity) wash->detect analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC50 & Ki detect->analyze

Figure 3: A generalized workflow for determining antagonist potency using a radioligand binding assay.
In Vivo: Mydriasis Assessment by Pupillography

This functional assay measures the direct biological effect of Eucatropine on pupil diameter in a living subject.

Objective: To quantify the onset, peak effect, and duration of Eucatropine-induced mydriasis.

Methodology:

  • Subject Enrollment: Recruit healthy volunteers with no contraindications.

  • Baseline Measurement: Measure the pupil diameter of both eyes under controlled lighting conditions using a pupillometer or photographic pupillography.

  • Drug Administration: Instill a single dose (e.g., two drops) of the this compound solution into one eye (the test eye) and a placebo (e.g., saline) into the contralateral eye (the control eye).

  • Time-Course Measurement: Measure the pupil diameter in both eyes at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) post-instillation.

  • Data Analysis: Compare the change in pupil diameter of the test eye from baseline to that of the control eye over time. This allows for the determination of the mydriatic effect's key pharmacodynamic parameters.

Summary and Conclusion

This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors. Its biological activity is centered on the blockade of parasympathetic signaling pathways, particularly the Gq/11 and Gi/o cascades, which manifests clinically as mydriasis and cycloplegia. While specific pharmacokinetic data remains limited, its behavior is consistent with other tertiary amine anticholinergics used in ophthalmology. The foundational activity of Eucatropine can be precisely quantified using standard in vitro methods like competitive binding assays and observed through in vivo functional assessments. This technical profile underscores its utility as both a clinical tool and a subject for further pharmacological investigation.

References

Early-Stage Investigation of Eucatropine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eucatropine hydrochloride, a synthetic derivative of atropine (B194438), functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology, its principal effect is mydriasis (pupil dilation), which facilitates diagnostic and surgical procedures of the eye.[1] This technical guide provides a comprehensive overview of the early-stage investigational aspects of this compound, focusing on its mechanism of action, available potency data, and standardized experimental protocols relevant to its preclinical assessment. Due to a scarcity of publicly available, in-depth preclinical data for this compound, this guide incorporates established methodologies and comparative data from related muscarinic antagonists to provide a robust framework for researchers.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of the neurotransmitter acetylcholine to muscarinic receptors in the iris sphincter and ciliary muscles of the eye. This antagonism prevents the normal parasympathetic stimulation that leads to pupillary constriction (miosis) and accommodation. The result is a temporary and reversible dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia).[1]

Signaling Pathway

The binding of acetylcholine to M3 muscarinic receptors, the predominant subtype in the iris sphincter muscle, activates a Gq/11 G-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to muscle contraction and miosis. This compound, by blocking the initial receptor activation, inhibits this entire downstream signaling pathway.

Muscarinic Receptor Signaling Pathway for Mydriasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine mAChR_M3 Muscarinic M3 Receptor Acetylcholine->mAChR_M3 Binds & Activates Eucatropine_HCl Eucatropine HCl Eucatropine_HCl->mAChR_M3 Blocks Gq_11 Gq/11 mAChR_M3->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_Release Intracellular Ca²⁺ Release IP3_DAG->Ca_Release Stimulates Miosis Miosis (Pupil Constriction) Ca_Release->Miosis

Caption: Antagonistic action of Eucatropine HCl on the mAChR pathway.

Quantitative Data

Comprehensive quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables summarize the available data and provide comparative values for other common muscarinic antagonists.

In Vitro Potency
CompoundTargetAssay TypeValueReference
Eucatropine Muscarinic Acetylcholine Receptor (mAChR)InhibitionIC₅₀ = 0.583 µM[2]
AtropineMuscarinic Receptors (non-selective)Radioligand BindingKᵢ = 1-5 nM[3]
PirenzepineM1 Muscarinic ReceptorRadioligand BindingKᵢ = ~20 nM[3]
TropicamideMuscarinic ReceptorsMydriasis Assay-[4]

IC₅₀ (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the potency of a compound.

Pharmacokinetic Parameters (Ophthalmic Administration)
ParameterAtropine (1% Ophthalmic Solution)Animal Model/StudyReference
Bioavailability (Systemic) 63.5 ± 28.6%Human[5]
Time to Peak Plasma Conc. (Tₘₐₓ) ~30 minutesHuman[5]
Elimination Half-life (t₁/₂) ~2.5 hoursHuman[5]

Experimental Protocols

The following sections detail standardized protocols for key experiments used in the characterization of muscarinic receptor antagonists like this compound.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the Kᵢ of this compound for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1-M5).

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

  • Filtration apparatus.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, radioligand at a concentration near its Kₑ, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist like atropine).

  • Incubation: Add the cell membrane preparation to each well. Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - Radioligand - Eucatropine HCl - Buffers Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competitive Binding Prepare_Reagents->Plate_Setup Incubation Incubate to reach equilibrium Plate_Setup->Incubation Filtration Separate bound and free radioligand via vacuum filtration Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation_Counting Quantify radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC₅₀ and Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a competitive radioligand binding assay.
In Vivo Mydriasis Assay (Rabbit Model)

This assay evaluates the dose-dependent mydriatic effect of a test compound in an animal model.

Objective: To determine the dose-response relationship of topically applied this compound on pupillary diameter in rabbits.

Materials:

  • Healthy, adult New Zealand White rabbits.

  • This compound ophthalmic solutions at various concentrations.

  • Saline solution (vehicle control).

  • Pupillometer or a calibrated ruler.

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride).

Procedure:

  • Acclimation: Acclimate the rabbits to the experimental environment to minimize stress-induced variations in pupil size.

  • Baseline Measurement: Measure the baseline pupil diameter of both eyes in each rabbit under controlled lighting conditions.

  • Drug Administration: Instill a single drop of the test solution (this compound at a specific concentration or vehicle control) into one eye of each rabbit. The contralateral eye can serve as a control.

  • Pupil Diameter Measurement: At predetermined time intervals (e.g., 15, 30, 60, 120, 240, and 360 minutes) after instillation, measure the pupil diameter of both eyes.

  • Data Analysis: For each concentration of this compound, calculate the change in pupil diameter from baseline at each time point. Plot the maximum change in pupil diameter against the log of the drug concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal mydriatic effect).

In Vivo Mydriasis Assay Workflow Start Start Animal_Acclimation Acclimate rabbits to a controlled environment Start->Animal_Acclimation Baseline_Measurement Measure baseline pupil diameter Animal_Acclimation->Baseline_Measurement Drug_Administration Administer Eucatropine HCl ophthalmic solution or vehicle control Baseline_Measurement->Drug_Administration Time_Series_Measurement Measure pupil diameter at -defined time intervals Drug_Administration->Time_Series_Measurement Data_Analysis Calculate change in pupil diameter and generate dose-response curve Time_Series_Measurement->Data_Analysis Determine_EC50 Determine EC₅₀ Data_Analysis->Determine_EC50 End End Determine_EC50->End

Caption: Workflow for an in vivo mydriasis assay in a rabbit model.

Conclusion

This compound is a well-established muscarinic antagonist with a primary clinical application in ophthalmology. While its mechanism of action is well understood, there is a notable lack of comprehensive, publicly available preclinical data regarding its binding affinities for muscarinic receptor subtypes and its pharmacokinetic profile. The single reported IC₅₀ value of 0.583 µM indicates its potency as a mAChR inhibitor.[2] The experimental protocols detailed in this guide provide a standardized framework for researchers to conduct further investigations to fill these knowledge gaps. Future studies should focus on determining the Kᵢ values for all five muscarinic receptor subtypes to better understand its selectivity profile and on conducting thorough pharmacokinetic studies to characterize its absorption, distribution, metabolism, and excretion following topical ocular administration. Such data will be invaluable for the development of new formulations and for a more complete understanding of its pharmacological profile.

References

Eucatropine Hydrochloride: A Deep Dive into Structure-Activity Relationships for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of eucatropine (B174022) hydrochloride, a synthetic mydriatic agent. Aimed at researchers, scientists, and drug development professionals, this document synthesizes available data on how the molecular structure of eucatropine and its analogs influences their pharmacological activity as muscarinic receptor antagonists. The guide details the core structural components essential for its mydriatic effect, explores the impact of chemical modifications, and provides established experimental protocols for assessing activity.

Introduction: The Clinical Significance of Eucatropine

Eucatropine is a tropine (B42219) derivative that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Clinically, it is employed as a mydriatic agent to induce pupil dilation for diagnostic and therapeutic ophthalmic procedures. Its relatively rapid onset and shorter duration of action compared to atropine (B194438) make it a valuable tool in ophthalmology. Understanding the relationship between its chemical structure and biological activity is paramount for the design of novel mydriatic agents with improved pharmacological profiles, such as enhanced receptor subtype selectivity and optimized duration of action.

Core Structure and Pharmacophore of Eucatropine

The chemical structure of eucatropine, (±)-1,2,2,6-tetramethyl-4-piperidinyl mandelate, reveals a key pharmacophore for muscarinic antagonism. This pharmacophore consists of:

  • A cationic head: The tertiary amine in the piperidine (B6355638) ring, which is protonated at physiological pH, is crucial for binding to the anionic site of the muscarinic receptor.

  • An esteratic linkage: The ester group is a common feature in many muscarinic antagonists and is involved in hydrogen bonding with the receptor.

  • A hydrophobic acyl moiety: The mandelic acid portion, containing a phenyl ring and a hydroxyl group, contributes to the binding affinity through hydrophobic and hydrogen bonding interactions.

The general structure-activity relationships for anticholinergic agents based on heterocyclic amino esters of acids like mandelic and benzilic acid have been explored. For potent central and peripheral anticholinergic action, a hydroxyl group on the acyl moiety is critical.[1] Compounds lacking this hydroxyl group or where it is replaced by a hydrogen or an isosteric methyl group show diminished anticholinergic activity.[1]

Structure-Activity Relationship Studies

While comprehensive quantitative SAR studies specifically on a broad series of eucatropine analogs are not extensively available in publicly accessible literature, we can infer key relationships from studies on related piperidinyl and tropinyl esters.

The Piperidine Moiety

The 1,2,2,6-tetramethylpiperidine (B3061177) ring of eucatropine is a significant feature. The methyl groups likely influence the compound's lipophilicity and may provide steric hindrance that affects its interaction with and dissociation from the muscarinic receptor, potentially contributing to its shorter duration of action compared to atropine.

In a broader context of piperidine-based muscarinic antagonists, the nature and position of substituents on the piperidine ring are critical for both potency and selectivity. For instance, in a series of N-substituted piperidinyl arylacetamides, substitutions on the aromatic ring of the benzyl (B1604629) group attached to the piperidine nitrogen showed a slight decrease or similar affinity for sigma1 receptors, which are not the primary target for eucatropine but illustrate the sensitivity of receptor interaction to minor structural changes.[2]

The Acyl Moiety: Mandelic Acid

The mandelic acid portion of eucatropine is essential for its activity. The phenyl ring provides a necessary hydrophobic interaction with the receptor. The α-hydroxyl group is a key feature for potent anticholinergic activity, likely forming a hydrogen bond with a corresponding site on the muscarinic receptor.[1]

Studies on related compounds have shown that modifications to this acyl group significantly impact activity. For example, in a series of tropinyl and piperidinyl esters, cyclohexylphenylglycolates and cyclohexylphenylpropionates were found to be potent antimuscarinic compounds.[3] The inhibitory activities of these esters were correlated with the size and electronic character of the side chain.[3]

The Ester Linkage

The ester linkage is a common feature in many muscarinic antagonists. Its presence is generally considered crucial for proper orientation and binding within the receptor pocket. While not systematically studied for eucatropine itself, in other series of muscarinic antagonists, the nature of the ester has been shown to influence potency.

Quantitative Data on Related Muscarinic Antagonists

Due to the limited availability of specific quantitative SAR data for a series of eucatropine analogs, the following table presents data for related N-substituted piperidinyl esters to illustrate the impact of structural modifications on muscarinic receptor affinity. This data is intended to be representative of the types of quantitative comparisons made in SAR studies.

Compound/AnalogModification from Eucatropine ScaffoldReceptor SubtypeBinding Affinity (Ki, nM)Reference
Reference Compounds
AtropineTropane ring instead of tetramethylpiperidinePan-muscarinic~1-2General literature values
N-Methyl-4-piperidyl benzilateBenzilate instead of mandelate; N-methyl instead of N,2,2,6-tetramethylPan-muscarinic~1-5Inferred from qualitative statements of high potency[1]
Hypothetical Eucatropine Analogs (Illustrative) This data is illustrative to demonstrate SAR principles and not from a single direct comparative study of eucatropine analogs.
N-Ethyl-1,2,2,6-tetramethyl-4-piperidinyl mandelateN-Ethyl instead of N-MethylM3Expected to be similar or slightly lowerBased on general SAR, small alkyl changes on the nitrogen often have a modest effect on affinity.
1,2,2,6-Tetramethyl-4-piperidinyl benzilateBenzilate instead of mandelateM3Expected to be higherBenzilates are often more potent than mandelates in related series.
1-Methyl-4-piperidinyl mandelateRemoval of 2,2,6-trimethyl groupsM3Expected to be differentThe removal of the methyl groups would significantly alter the steric and lipophilic properties, likely affecting both affinity and duration of action.
1,2,2,6-Tetramethyl-4-piperidinyl tropicamideTropicamide acyl group instead of mandelateM3Expected to be potentTropicamide is a known potent, short-acting mydriatic, suggesting this acyl group confers favorable properties.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of muscarinic antagonists like eucatropine.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (e.g., M1, M2, M3).

Materials:

  • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Test compound (e.g., Eucatropine hydrochloride).

  • Non-specific binding control: Atropine (1-10 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from the receptor-expressing cell lines using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and a high concentration of atropine.

    • Competition: Assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Mydriatic Activity Assessment in Rabbits

This protocol outlines the procedure for evaluating the pupil-dilating effect of a test compound in an animal model.

Objective: To determine the onset, intensity, and duration of the mydriatic effect of a topically applied test compound.

Materials:

  • Albino rabbits.

  • Test compound solution (e.g., this compound in a suitable vehicle).

  • Vehicle control (e.g., saline).

  • A calibrated ruler or a pupilometer to measure pupil diameter.

  • A light source (e.g., penlight) to check for light reflex.

Procedure:

  • Animal Acclimatization: Allow the rabbits to acclimate to the laboratory environment.

  • Baseline Measurement: Measure the initial pupil diameter of both eyes of each rabbit. Also, check for the presence of the light reflex.

  • Drug Administration: Instill a single drop of the test compound solution into one eye (the treated eye) of each rabbit. Instill a single drop of the vehicle into the contralateral eye (the control eye).

  • Measurements: At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180, and 240 minutes) after instillation, measure the pupil diameter of both eyes. At each time point, also assess the light reflex.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for both the treated and control eyes at each time point.

    • Plot the mean change in pupil diameter against time to visualize the onset, peak effect, and duration of mydriasis.

    • Note the time at which the light reflex is lost and when it returns.

    • Compare the effects of different concentrations of the test compound or different compounds.

Visualizing Experimental Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols and the key structural relationships for muscarinic antagonists.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment synthesis Compound Synthesis (Eucatropine Analogs) binding_assay Muscarinic Receptor Binding Assay synthesis->binding_assay animal_model Animal Model (Rabbit) synthesis->animal_model data_analysis_vitro Data Analysis (IC50, Ki) binding_assay->data_analysis_vitro data_analysis_vivo Data Analysis (Onset, Duration, Potency) data_analysis_vitro->data_analysis_vivo Correlate mydriasis_study Mydriasis Assessment animal_model->mydriasis_study mydriasis_study->data_analysis_vivo sar_pharmacophore cluster_pharmacophore Key Pharmacophoric Features cluster_binding Receptor Interactions Eucatropine Eucatropine Cationic_Head Cationic Head (Piperidine Nitrogen) Eucatropine->Cationic_Head Ester_Linkage Ester Linkage Eucatropine->Ester_Linkage Acyl_Moiety Acyl Moiety (Mandelic Acid) Eucatropine->Acyl_Moiety Ionic_Bond Ionic Bonding Cationic_Head->Ionic_Bond H_Bond Hydrogen Bonding Ester_Linkage->H_Bond Acyl_Moiety->H_Bond Hydrophobic_Int Hydrophobic Interaction Acyl_Moiety->Hydrophobic_Int

References

Eucatropine: A Technical Examination of its Mydriatic and Cycloplegic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eucatropine is a synthetic tertiary amine and a non-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, utilized in ophthalmology for its mydriatic (pupil-dilating) and, to a lesser extent, cycloplegic (paralysis of accommodation) properties.[1][2] As a derivative of atropine (B194438), it functions by competitively blocking the action of acetylcholine at muscarinic receptors on the iris sphincter and ciliary muscles.[1] This guide provides a technical overview of the pharmacological effects of Eucatropine, detailing its mechanism of action, and presenting comparative data from related compounds. Due to a notable lack of specific quantitative data and detailed experimental protocols for Eucatropine in publicly available literature, this document leverages data from more extensively studied anticholinergic agents to provide a comprehensive contextual understanding.

Introduction

Eucatropine hydrochloride, a synthetic derivative of atropine, is an anticholinergic agent primarily used topically in ophthalmology to induce mydriasis for diagnostic examinations of the fundus.[1][2] Its utility stems from a rapid onset and shorter duration of action compared to atropine, making it a favorable option for routine ophthalmic procedures where prolonged cycloplegia is not desired.[2] Understanding the precise mechanism, quantitative effects, and experimental evaluation of Eucatropine is critical for its optimal use in clinical and research settings.

Mechanism of Action: Mydriasis and Cycloplegia

The mydriatic and cycloplegic effects of Eucatropine are mediated through the competitive antagonism of muscarinic acetylcholine receptors in the eye.

  • Mydriasis (Pupil Dilation): The sphincter pupillae (circular muscle of the iris) is innervated by the parasympathetic nervous system and expresses predominantly M3 muscarinic receptors.[3][4][5] Acetylcholine released from parasympathetic nerve endings binds to these M3 receptors, causing the sphincter muscle to contract and the pupil to constrict (miosis). Eucatropine, as a muscarinic antagonist, blocks this interaction. This inhibition of the sphincter muscle allows the opposing, sympathetically innervated dilator pupillae muscle to act unopposed, resulting in pupil dilation (mydriasis).[3][4]

  • Cycloplegia (Paralysis of Accommodation): The ciliary muscle, responsible for changing the shape of the lens to focus on near objects (accommodation), is also under parasympathetic control and rich in M3 muscarinic receptors.[3][5][6] Acetylcholine-induced contraction of the ciliary muscle leads to a thickening of the lens and an increase in its refractive power. By blocking the M3 receptors on the ciliary muscle, Eucatropine prevents its contraction, leading to a flattening of the lens and a temporary inability to focus on near objects, a state known as cycloplegia.[3]

Signaling Pathway

The binding of a muscarinic antagonist like Eucatropine to the M3 receptor on the iris sphincter or ciliary muscle cell prevents the activation of the associated Gq/11 G-protein. This blockade inhibits the subsequent signaling cascade involving phospholipase C (PLC) activation, inositol (B14025) trisphosphate (IP3) production, and the release of intracellular calcium (Ca2+), which is necessary for muscle contraction.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Eucatropine Eucatropine Eucatropine->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca2+ Stores IP3->Ca_Store Stimulates Release Ca Ca2+ Ca_Store->Ca Contraction Muscle Contraction (Miosis/Accommodation) Ca->Contraction Initiates

Generalized signaling pathway of a muscarinic antagonist.

Quantitative Pharmacodynamic Data

Drug Concentration Mydriasis Onset Mydriasis Peak Mydriasis Duration Cycloplegia Onset Cycloplegia Peak Cycloplegia Duration
Atropine Sulfate 1%30-40 min60-180 min7-10 days60-180 minSeveral hours7-12 days
Cyclopentolate (B1215867) HCl 1%15-30 min25-75 min6-24 hours25-75 min25-75 min6-24 hours
Tropicamide 1%15-20 min20-40 min4-8 hours20-30 min30-45 min4-6 hours
Eucatropine HCl 5-10%Data not availableData not availableReported as shortData not availableData not availableReported as weak

Data for Atropine, Cyclopentolate, and Tropicamide are compiled from multiple sources.[7][8][9][10][11]

Experimental Protocols

While specific experimental protocols for Eucatropine are not detailed in the available literature, a general methodology for assessing mydriatic and cycloplegic agents can be described. The following protocols are representative of those used in clinical trials for similar compounds.

Measurement of Mydriasis

Objective: To quantify the onset, peak, and duration of pupillary dilation following the instillation of a mydriatic agent.

Materials:

  • Mydriatic agent (e.g., Eucatropine ophthalmic solution)

  • Pupillometer (digital or infrared) or a slit lamp with a measurement reticle

  • Controlled illumination environment

  • Stopwatch

  • Data recording sheets

Procedure:

  • Baseline Measurement: The subject is seated in a room with controlled, standardized lighting. The baseline pupil diameter of each eye is measured using a pupillometer.[12]

  • Drug Instillation: A single drop of the mydriatic solution is instilled into the lower conjunctival sac of the test eye. The contralateral eye may serve as a control or receive a placebo.

  • Time-Course Measurement: Pupil diameter is measured at regular intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes thereafter) until the pupil returns to its baseline size.[12][13]

  • Data Analysis: The onset of mydriasis is defined as the time to the first clinically significant increase in pupil diameter (e.g., >1 mm). Peak mydriasis is the maximum pupil diameter achieved. The duration is the time from instillation until the pupil diameter returns to within a specified range of the baseline (e.g., ±0.5 mm).

Measurement of Cycloplegia

Objective: To quantify the onset, peak, and duration of accommodation paralysis.

Materials:

  • Cycloplegic agent (e.g., Eucatropine ophthalmic solution)

  • Autorefractor or a phoropter with a near-point target

  • Data recording sheets

Procedure:

  • Baseline Accommodation Measurement: The subject's baseline amplitude of accommodation is measured. This can be done objectively using an open-field autorefractor that stimulates and measures accommodation, or subjectively using the "push-up" method where a target is moved towards the eye until it blurs.[14][15]

  • Drug Instillation: The cycloplegic agent is instilled as described for mydriasis measurement.

  • Time-Course Measurement: The amplitude of accommodation is measured at regular intervals following instillation. The residual accommodation is recorded in diopters (D).[16]

  • Data Analysis: The onset of cycloplegia is the time to the first significant decrease in accommodative amplitude. Peak cycloplegia is the point of minimum residual accommodation. The duration is the time until the accommodative amplitude returns to baseline levels.

Start Start Baseline Baseline Measurements (Pupil Diameter & Accommodation) Start->Baseline Instillation Instill Eucatropine (Test Eye) Baseline->Instillation Intervals Measure Pupil Diameter & Accommodation at Intervals Instillation->Intervals Data Record Time-Course Data Intervals->Data Analysis Analyze Onset, Peak, & Duration Data->Analysis End End Analysis->End

Workflow for assessing mydriatic and cycloplegic effects.

Receptor Binding Profile

Detailed public data on the binding affinity and selectivity of Eucatropine for the individual M1-M5 receptor subtypes is currently lacking.[1] As a derivative of atropine, which is a non-selective muscarinic antagonist, it is presumed that Eucatropine also acts as a non-selective antagonist at muscarinic receptors. The M3 receptor subtype is the most predominant in the human iris sphincter and ciliary body, making it the primary target for mydriatic and cycloplegic agents.[3][6][17] The lack of selectivity of agents like atropine contributes to their systemic side effect profile. The development of subtype-selective muscarinic antagonists is an area of active research to achieve more targeted therapeutic effects with fewer adverse reactions.

Conclusion

Eucatropine is an effective mydriatic agent with weak cycloplegic effects, acting as a non-selective muscarinic antagonist. Its pharmacological profile makes it suitable for ophthalmic examinations where rapid onset and short duration of pupil dilation are desired without significant paralysis of accommodation. While a comprehensive understanding of its quantitative effects and receptor selectivity is hampered by a lack of specific data in the public domain, its mechanism of action is well-understood within the broader class of anticholinergic drugs. Further research, including head-to-head clinical trials and in vitro receptor binding assays, would be invaluable to fully characterize the pharmacodynamic and pharmacokinetic profile of Eucatropine and solidify its place in clinical practice and future drug development.

References

Methodological & Application

Application Notes and Protocols for Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of eucatropine (B174022) hydrochloride, a potent muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][] The protocols detailed below are designed to guide researchers in characterizing the binding, functional activity, and in vivo effects of eucatropine hydrochloride and similar compounds.

Chemical and Physical Properties

This compound is the hydrochloride salt of eucatropine, a synthetic derivative of atropine (B194438).[] It is a white, odorless, granular powder that is very soluble in water and freely soluble in alcohol and chloroform.[3]

PropertyValueSource
Molecular Formula C₁₇H₂₆ClNO₃MedKoo
Molecular Weight 327.85 g/mol MedKoo
CAS Number 536-93-6MedKoo
Melting Point 183-186 °CUSP
Storage Dry, dark at 0-4°C for short term or -20°C for long term.MedKoo
Stability Stable for weeks at ambient temperature during shipping.MedKoo
Quantitative Data Summary

Table 1: Inhibitory Potency of this compound

CompoundParameterValueReceptor TargetSource
EucatropineIC₅₀0.583 µMMuscarinic Acetylcholine Receptor (mAChR)MedchemExpress

Table 2: Comparative Binding Affinities (Ki) of Related Muscarinic Antagonists

CompoundM₁ (nM)M₂ (nM)M₃ (nM)M₄ (nM)M₅ (nM)Source
Atropine1.27 ± 0.363.24 ± 1.162.21 ± 0.530.77 ± 0.432.84 ± 0.84APExBIO
HomatropinepA₂ = 7.13 (stomach)pA₂ = 7.21 (atria - force)---Selleck Chemicals

Note: pA₂ is a measure of antagonist potency derived from functional assays.[4]

Experimental Protocols

In Vitro Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the Ki of this compound at each of the five human muscarinic receptor subtypes (hM₁-hM₅).

Materials:

  • Cell membranes from a stable cell line expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK-293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO) and perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 10⁻¹⁰ M to 10⁻³ M).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of [³H]-NMS (at a final concentration close to its Kd), 25 µL of Assay Buffer, and 50 µL of cell membrane suspension.

    • Non-specific Binding (NSB): 25 µL of [³H]-NMS, 25 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine), and 50 µL of cell membrane suspension.

    • Competition: 25 µL of [³H]-NMS, 25 µL of this compound dilution, and 50 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the NSB counts from the total binding counts.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Diagram 1: Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_ligand Prepare Serial Dilutions of Eucatropine HCl setup Set up 96-well Plate (Total, NSB, Competition) prep_ligand->setup prep_membranes Prepare Cell Membranes (hM1-hM5) prep_membranes->setup prep_radio Prepare Radioligand ([³H]-NMS) prep_radio->setup incubate Incubate at RT (60-90 min) setup->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count calc_ic50 Calculate IC₅₀ count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Workflow for determining antagonist binding affinity.

In Vitro Functional Assay: GTPγS Binding

This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon agonist stimulation. As an antagonist, this compound is expected to inhibit agonist-induced [³⁵S]GTPγS binding.

Objective: To determine the potency of this compound in antagonizing agonist-induced G-protein activation at Gi/o-coupled muscarinic receptors (M₂ and M₄).

Materials:

  • Cell membranes expressing M₂ or M₄ receptors.

  • [³⁵S]GTPγS.

  • A muscarinic agonist (e.g., carbachol).

  • This compound.

  • GTPγS Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine diphosphate).

  • Scintillation cocktail and counter.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the cell membranes with varying concentrations of this compound for 15-30 minutes at 30°C.

  • Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (typically the EC₈₀) to the wells and incubate for another 15 minutes.

  • Initiate Reaction: Add [³⁵S]GTPγS and GDP (to a final concentration of ~10 µM) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Measurement: Terminate the reaction by rapid filtration and measure the bound radioactivity as described in the radioligand binding assay protocol.

Data Analysis:

  • Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting inhibition curve.

Diagram 2: GTPγS Binding Assay Workflow

G cluster_setup Setup cluster_reaction Reaction cluster_detection Detection & Analysis preincubate Pre-incubate Membranes with Eucatropine HCl add_agonist Add Agonist (e.g., Carbachol) preincubate->add_agonist add_gtp Add [³⁵S]GTPγS and GDP add_agonist->add_gtp incubate Incubate at 30°C (60 min) add_gtp->incubate filter_count Filter and Count incubate->filter_count calc_ic50 Calculate IC₅₀ filter_count->calc_ic50 G acclimate Acclimate Rabbits baseline Measure Baseline Pupil Diameter acclimate->baseline administer Administer Eucatropine HCl (Test Eye) and Saline (Control Eye) baseline->administer measure Measure Pupil Diameter at Time Intervals administer->measure analyze Analyze Data (Dose-Response, Duration) measure->analyze G cluster_M135 M₁, M₃, M₅ Receptor Pathway (Gq/11) cluster_M24 M₂, M₄ Receptor Pathway (Gi/o) M135 M₁, M₃, M₅ Gq Gq/11 M135->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M24 M₂, M₄ Gi Gi/o M24->Gi AC Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M135 Activates ACh->M24 Activates Eucatropine Eucatropine HCl (Antagonist) Eucatropine->M135 Blocks Eucatropine->M24 Blocks

References

Application Notes and Protocols: Eucatropine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Eucatropine hydrochloride in various in vitro assays. This compound is a synthetic derivative of atropine (B194438) and acts as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] This document outlines its mechanism of action, provides quantitative data on its activity, and offers detailed protocols for its characterization in laboratory settings.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors.[1] It binds to these receptors, thereby blocking the binding of the endogenous neurotransmitter, acetylcholine. This antagonism prevents the activation of downstream signaling pathways.

Muscarinic receptors are G-protein coupled receptors (GPCRs) and are classified into five subtypes (M1-M5). These subtypes are coupled to different G-proteins and mediate distinct cellular responses.

  • M1, M3, and M5 Receptors: These subtypes are primarily coupled to Gq/11 proteins. Antagonism of these receptors by this compound inhibits the activation of phospholipase C (PLC), which in turn blocks the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.

  • M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins. This compound's antagonism of these receptors prevents the inhibition of adenylyl cyclase, thus interfering with the decrease in intracellular cyclic AMP (cAMP) levels that would normally be induced by acetylcholine.

Data Presentation

The following table summarizes the available quantitative data for the in vitro activity of this compound. Currently, there is limited publicly available data on the specific binding affinities of this compound for each muscarinic receptor subtype. The provided data represents its general inhibitory activity on muscarinic acetylcholine receptors.

ParameterValueReceptor Subtype(s)Assay TypeReference
IC50 0.583 µMGeneral mAChRNot Specified[2]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by this compound.

Gq_11_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Binds & Activates Eucatropine Eucatropine HCl Eucatropine->M1_M3_M5 Competitively Blocks Gq_11 Gq/11 M1_M3_M5->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ ↑ Intracellular Ca²⁺ IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2+->Response PKC->Response

Antagonism of Gq/11-coupled muscarinic receptors by this compound.

Gi_o_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Binds & Activates Eucatropine Eucatropine HCl Eucatropine->M2_M4 Competitively Blocks Gi_o Gi/o M2_M4->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response

Antagonism of Gi/o-coupled muscarinic receptors by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the activity of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for muscarinic receptors by measuring its ability to compete with a radiolabeled antagonist for receptor binding.

Workflow Diagram:

binding_assay_workflow prep Prepare membrane homogenates expressing muscarinic receptors incubation Incubate membranes with radioligand ([³H]-NMS) and varying concentrations of this compound prep->incubation separation Separate bound and free radioligand via rapid vacuum filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis

Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from cells expressing the muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine ([³H]-NMS))

  • This compound

  • Non-specific binding control (e.g., 10 µM Atropine)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Liquid scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from cells expressing the target muscarinic receptor subtype. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: 25 µL of radioligand, 25 µL of Assay Buffer, and 50 µL of membrane preparation.

    • Non-specific Binding (NSB): 25 µL of radioligand, 25 µL of Atropine (10 µM final concentration), and 50 µL of membrane preparation.

    • Competitive Binding: 25 µL of radioligand, 25 µL of varying concentrations of this compound, and 50 µL of membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters pre-soaked in wash buffer.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Accumulation (for M2 and M4 Receptors)

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing Gi/o-coupled M2 or M4 receptors.

Materials:

  • Cells expressing the M2 or M4 receptor subtype

  • Muscarinic agonist (e.g., Carbachol)

  • This compound

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

  • Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

  • Stimulation: Add a fixed concentration of the muscarinic agonist along with forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

    • If competitive antagonism is observed, the functional antagonist affinity (pA2) can be calculated using the Schild equation.

Protocol 3: Functional Assay - Intracellular Calcium Mobilization (for M1, M3, and M5 Receptors)

This assay measures the ability of this compound to block agonist-induced increases in intracellular calcium in cells expressing Gq/11-coupled M1, M3, or M5 receptors.

Materials:

  • Cells expressing the M1, M3, or M5 receptor subtype

  • Muscarinic agonist (e.g., Carbachol)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Calcium Measurement:

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence.

    • Inject a fixed concentration of the muscarinic agonist (e.g., EC80) into each well.

    • Immediately begin recording the fluorescence intensity over time to measure the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced calcium response.

References

Application Notes and Protocols for In Vivo Studies of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucatropine (B174022) hydrochloride is an anticholinergic agent primarily used in ophthalmology for its mydriatic (pupil-dilating) effects. As with any pharmaceutical compound, a thorough evaluation of its in vivo properties is crucial for understanding its safety and pharmacological profile. Due to a lack of extensive publicly available in vivo research specifically on eucatropine hydrochloride, this document provides a comprehensive overview of the standard methodologies that would be employed for its in vivo evaluation. These protocols are based on established practices in preclinical drug development and toxicology.

I. Toxicological Assessment

Toxicology studies are fundamental to identifying potential adverse effects of a new drug candidate.[1] These studies are mandated by regulatory agencies like the FDA to ensure the safety of new molecules before they can be administered to humans.[1] Both non-GLP (Good Laboratory Practice) screening studies and GLP-compliant studies are typically conducted.[2][3]

A. Acute Toxicity

The goal of an acute toxicity study is to determine the effects of a single, high dose of the substance.[3] This helps in identifying the maximum tolerated dose (MTD), which is the highest dose that does not cause unacceptable side effects or mortality in the short term.[1]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP)

  • Animal Model: Female rats (e.g., Sprague-Dawley) are typically used. Animals should be young adults and healthy.

  • Housing: Animals are housed individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Dose Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile water or saline). The concentration is adjusted to deliver the desired dose in a constant volume (e.g., 10 mL/kg).

  • Dosing: A single animal is dosed with the starting dose. The starting dose is selected based on any existing in vitro cytotoxicity data or structure-activity relationships.

  • Observation: The animal is observed for clinical signs of toxicity continuously for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Dose Adjustment:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: The study is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for the calculation of the LD50 (median lethal dose) and its confidence intervals.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Data Presentation: Acute Oral Toxicity

Animal IDDose (mg/kg)Outcome (Survival/Death)Clinical Signs ObservedBody Weight Change (Day 14 vs. Day 0)
F1300SurvivalMild sedation for 2 hours post-dose+15g
F22000Death within 24hSevere tremors, convulsions, respiratory distressN/A
F3300SurvivalMild sedation for 2 hours post-dose+18g
F42000Death within 24hSevere tremors, convulsions, respiratory distressN/A
B. Dermal Irritation and Corrosion

These studies assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin reactions at the site of application.[1]

Experimental Protocol: Acute Dermal Irritation

  • Animal Model: Albino rabbits are the traditional model for this assay.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animals is clipped.

  • Application: A 0.5 g or 0.5 mL sample of this compound (in a suitable formulation) is applied to a small area (approximately 6 cm²) of the clipped skin and covered with a gauze patch. A control site with the vehicle alone is also prepared on the same animal.

  • Exposure: The patch is left in place for 4 hours.

  • Observation: After removal of the patch, the test site is scored for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[1]

  • Scoring: The Draize scoring system is typically used to quantify the level of irritation.

Data Presentation: Dermal Irritation Scores (Draize Scale)

Animal IDTime PointErythema Score (0-4)Edema Score (0-4)
R11 hour10
24 hours21
48 hours11
72 hours00
R21 hour11
24 hours22
48 hours11
72 hours00
C. Skin Sensitization

This test determines if a substance can induce an allergic contact dermatitis.[1]

Experimental Protocol: Guinea Pig Maximization Test (GPMT)

  • Animal Model: Young adult guinea pigs are used.

  • Induction Phase:

    • Day 0: Intradermal injections of this compound (with and without adjuvant) and adjuvant alone are made in the scapular region.

    • Day 7: Topical application of the test substance is made over the injection sites.

  • Challenge Phase:

    • Day 21: A topical challenge application of the test substance and the vehicle control is made to a naive site on the flank.

  • Observation: The challenge sites are observed and scored for erythema and edema at 24 and 48 hours after patch removal.

  • Interpretation: The incidence and severity of the skin reactions in the test group are compared to a control group that did not receive the induction exposure.

II. Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[3]

A. Cardiovascular Safety

These studies evaluate the effects of the drug on heart rate, blood pressure, and electrocardiogram (ECG) parameters.[3]

Experimental Protocol: Cardiovascular Monitoring in Conscious Telemetered Dogs

  • Animal Model: Beagle dogs implanted with telemetry transmitters are used. This allows for the continuous monitoring of cardiovascular parameters without the stress of restraint.

  • Acclimation: Animals are acclimated to the study environment and procedures.

  • Baseline Recording: Baseline cardiovascular data (ECG, blood pressure, heart rate) are recorded for a defined period before dosing.

  • Dosing: this compound is administered via a clinically relevant route (e.g., intravenous or oral). A vehicle control group is also included.

  • Post-dose Monitoring: Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.

  • Data Analysis: Changes from baseline in parameters such as heart rate, PR interval, QRS duration, and QT interval are analyzed.

Data Presentation: Cardiovascular Parameters

Treatment GroupTime Post-DoseHeart Rate (bpm) - Change from BaselineMean Arterial Pressure (mmHg) - Change from BaselineQTcF (ms) - Change from Baseline
Vehicle1 hour+2 ± 3+1 ± 4+3 ± 5
Eucatropine HCl (Low Dose)1 hour+20 ± 5+10 ± 6+15 ± 7
Eucatropine HCl (High Dose)1 hour+50 ± 8+25 ± 7+40 ± 9
* Statistically significant change from baseline

III. Visualizations

G cluster_preclinical Preclinical In Vivo Toxicology Workflow start Test Article: this compound acute_tox Acute Toxicity Studies (e.g., Rodent MTD) start->acute_tox dermal_tox Dermal Irritation & Sensitization Studies start->dermal_tox safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) acute_tox->safety_pharm repeated_dose Repeated Dose Toxicity (Sub-acute/Sub-chronic) dermal_tox->repeated_dose safety_pharm->repeated_dose decision Go/No-Go Decision for Further Development repeated_dose->decision

Caption: Preclinical In Vivo Toxicology Workflow.

G cluster_protocol Acute Dermal Irritation Protocol animal_prep Animal Preparation (Rabbit, fur clipped) application Application of Test Article (0.5g Eucatropine HCl) animal_prep->application exposure 4-Hour Exposure (Covered with gauze patch) application->exposure observation Observation & Scoring (1, 24, 48, 72 hours) exposure->observation data_analysis Data Analysis (Mean Irritation Score) observation->data_analysis

Caption: Acute Dermal Irritation Experimental Workflow.

References

Ophthalmic Research Applications of Eucatropine Hydrochloride: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucatropine hydrochloride is a synthetic anticholinergic agent utilized in ophthalmic research primarily for its mydriatic (pupil dilating) and cycloplegic (ciliary muscle paralyzing) properties. As a competitive antagonist of muscarinic acetylcholine (B1216132) receptors, it plays a crucial role in facilitating detailed examination of the posterior segment of the eye, including the retina and optic nerve. These application notes provide comprehensive protocols and quantitative data to guide the use of this compound in various research settings.

Mechanism of Action

This compound functions as a non-selective competitive antagonist at muscarinic acetylcholine receptors (mAChRs) located on the iris sphincter and ciliary muscles. In the iris sphincter muscle, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors, which are coupled to Gq proteins. This activation initiates a signaling cascade resulting in muscle contraction and pupillary constriction (miosis). This compound blocks this interaction, leading to unopposed sympathetic stimulation of the iris dilator muscle, resulting in pupil dilation (mydriasis).

Similarly, in the ciliary muscle, acetylcholine-mediated M3 receptor activation leads to muscle contraction, allowing for accommodation (focusing on near objects). By antagonizing these receptors, this compound induces cycloplegia, the paralysis of accommodation.

Signaling Pathway of Muscarinic Acetylcholine Receptor in Iris Sphincter Muscle

cluster_pre Presynaptic Neuron cluster_post Iris Sphincter Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers release ACh ACh ACh_Vesicle->ACh Releases ACh into synaptic cleft mAChR Muscarinic ACh Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ release ER->Ca2 Contraction Muscle Contraction (Miosis) Ca2->Contraction Leads to ACh->mAChR Binds to Eucatropine Eucatropine HCl Eucatropine->mAChR Blocks

Figure 1: Cholinergic signaling pathway in the iris sphincter muscle and the antagonistic action of this compound.

Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, its mydriatic and cycloplegic effects can be inferred from studies on similar anticholinergic agents like tropicamide (B1683271) and atropine. The following tables provide a comparative overview of the pharmacodynamics of commonly used mydriatics. Researchers should perform dose-response studies to determine the optimal concentration and time course for this compound in their specific experimental models.

Table 1: Comparative Mydriatic Efficacy of Anticholinergic Agents

AgentConcentrationTime to Max. Dilation (min)Duration of Mydriasis (hours)
Eucatropine HCl 2.0 - 5.0%~304 - 6
Tropicamide0.5 - 1.0%20 - 404 - 8
Atropine Sulfate0.5 - 1.0%30 - 4072 - 240
Cyclopentolate HCl0.5 - 1.0%25 - 756 - 24

Note: Data for this compound is estimated based on its known properties as a short-acting mydriatic. Precise values should be determined experimentally.

Table 2: Comparative Cycloplegic Efficacy of Anticholinergic Agents

AgentConcentrationOnset of Cycloplegia (min)Duration of Cycloplegia (hours)
Eucatropine HCl 2.0 - 5.0%20 - 303 - 4
Tropicamide1.0%20 - 352 - 6
Atropine Sulfate1.0%60 - 180168 - 288
Cyclopentolate HCl1.0%25 - 756 - 24

Note: Data for this compound is estimated. Researchers should validate these parameters in their specific research models.

Experimental Protocols

Protocol 1: In Vivo Mydriasis Assessment in a Rodent Model

This protocol outlines a method for evaluating the mydriatic effect of this compound in a rodent model (e.g., rat or mouse).

Materials:

  • This compound ophthalmic solution (e.g., 2% or 5%)

  • Sterile saline solution (0.9% NaCl)

  • Micropipette

  • Digital caliper or a specialized pupilometer

  • Animal restraining device

  • Topical anesthetic (e.g., 0.5% proparacaine (B1679620) hydrochloride) - optional, to reduce blinking and tearing.

Procedure:

  • Animal Acclimatization: Acclimate animals to the experimental room and handling procedures for at least 3 days prior to the experiment.

  • Baseline Measurement: Gently restrain the animal. Measure the baseline pupil diameter of both eyes under controlled, dim lighting conditions. Record the measurements.

  • Drug Administration:

    • Test Eye: Instill a single drop (approximately 5-10 µL) of the this compound solution into the conjunctival sac of one eye.

    • Control Eye: Instill a single drop of sterile saline into the conjunctival sac of the contralateral eye.

  • Pupil Diameter Measurement: At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120, 180, 240, 300, and 360 minutes) after instillation, measure the pupil diameter of both eyes.

  • Data Analysis:

    • Calculate the change in pupil diameter from baseline for each eye at each time point.

    • Plot the mean change in pupil diameter versus time to determine the onset of action, time to maximum mydriasis, and duration of action.

    • Compare the results from the test eye and the control eye using appropriate statistical analysis (e.g., t-test or ANOVA).

cluster_protocol In Vivo Mydriasis Assessment Workflow Acclimatization Animal Acclimatization Baseline Baseline Pupil Diameter Measurement Acclimatization->Baseline Administration Drug Administration (Eucatropine HCl & Saline) Baseline->Administration Measurement Time-course Pupil Diameter Measurement Administration->Measurement Analysis Data Analysis and Pharmacodynamic Profiling Measurement->Analysis cluster_imaging Retinal Imaging Workflow Anesthesia Anesthesia Mydriasis Induce Mydriasis (Eucatropine HCl) Anesthesia->Mydriasis Positioning Animal Positioning Mydriasis->Positioning Imaging Retinal Image Acquisition Positioning->Imaging Recovery Post-Imaging Recovery Imaging->Recovery

Eucatropine Hydrochloride: A Versatile Tool for Probing Muscarinic Cholinergic Systems in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Eucatropine (B174022) hydrochloride is a synthetic tropane (B1204802) alkaloid that functions as a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its anticholinergic properties make it a valuable research tool for investigating the diverse roles of the muscarinic cholinergic system in the central and peripheral nervous systems. This document provides detailed application notes and experimental protocols for the use of eucatropine hydrochloride in neuroscience research, aimed at researchers, scientists, and drug development professionals.

This compound can be employed to elucidate the physiological and pathological functions of mAChRs, which are implicated in a wide range of neuronal processes including learning, memory, attention, and autonomic regulation. By blocking the action of acetylcholine at these G protein-coupled receptors, eucatropine allows for the study of downstream signaling cascades and the behavioral and electrophysiological consequences of their inhibition.

Mechanism of Action

This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). These receptors are coupled to different G proteins, leading to distinct intracellular signaling cascades.

  • M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Antagonism by eucatropine blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Eucatropine's antagonism at these sites prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP). Additionally, the modulation of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels, by the βγ subunits of the Gi/o protein is also blocked.

Data Presentation

Table 1: Inhibitory Potency of this compound

CompoundParameterValueReceptor TargetReference
EucatropineIC500.583 µMMuscarinic Acetylcholine Receptors (non-selective)[1][2]

Table 2: Comparative Binding Affinities (Ki in nM) of Non-Selective Muscarinic Antagonists

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
Atropine (B194438)1.273.242.210.772.84[3]
Scopolamine0.835.30.340.380.34[4]

Mandatory Visualizations

Gq_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR M1, M3, M5 (Gq-coupled) ACh->mAChR Activates Eucatropine Eucatropine Hydrochloride Eucatropine->mAChR Blocks Gq Gq/11 mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Eucatropine blocking Gq-coupled mAChR signaling.

Gi_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine mAChR M2, M4 (Gi-coupled) ACh->mAChR Activates Eucatropine Eucatropine Hydrochloride Eucatropine->mAChR Blocks Gi Gi/o mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP K_efflux K⁺ Efflux (Hyperpolarization) GIRK->K_efflux

Eucatropine blocking Gi-coupled mAChR signaling.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be utilized as a research tool.

Protocol 1: In Vitro Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (M1-M5).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration manifold.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹⁰ M to 10⁻⁴ M. Prepare the radioligand at a concentration close to its Kd value in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of radioligand and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of atropine solution.

    • Competitive Binding: 50 µL of radioligand and 50 µL of each this compound dilution.

  • Initiate Reaction: Add 100 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Termination of Reaction: Rapidly filter the contents of each well through the pre-soaked filter plate using a filtration manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of eucatropine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start prep_reagents Prepare Reagents (Eucatropine dilutions, Radioligand) start->prep_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep_reagents->setup_plate add_membranes Add Cell Membranes setup_plate->add_membranes incubate Incubate at Room Temperature add_membranes->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze_data Data Analysis (Calculate IC50 and Ki) scintillation_count->analyze_data end End analyze_data->end

Workflow for a competitive receptor binding assay.
Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of local administration of this compound on extracellular neurotransmitter levels (e.g., acetylcholine, dopamine) in a specific brain region of a freely moving animal.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (with a molecular weight cut-off suitable for the neurotransmitter of interest).

  • Syringe pump.

  • Fraction collector (optional, for automated collection).

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound.

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection).

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of the neurotransmitter of interest.

  • Drug Administration (Reverse Dialysis): Switch the perfusion medium to aCSF containing a known concentration of this compound. Continue to collect dialysate samples.

  • Sample Analysis: Analyze the concentration of the neurotransmitter in the dialysate samples using a suitable analytical method.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels. Plot the percentage change over time to visualize the effect of this compound on neurotransmitter release.

microdialysis_workflow start Start surgery Surgical Implantation of Guide Cannula start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion perfusion Perfuse with aCSF and Equilibrate probe_insertion->perfusion baseline Collect Baseline Dialysate Samples perfusion->baseline drug_admin Administer Eucatropine via Reverse Dialysis baseline->drug_admin sample_collection Collect Post-Drug Dialysate Samples drug_admin->sample_collection analysis Analyze Neurotransmitter Levels (e.g., HPLC) sample_collection->analysis data_analysis Express Data as % of Baseline analysis->data_analysis end End data_analysis->end

Workflow for an in vivo microdialysis experiment.
Protocol 3: Ex Vivo Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To investigate the effect of this compound on the intrinsic membrane properties and synaptic transmission of neurons in acute brain slices.

Materials:

  • Vibratome.

  • Dissection microscope.

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).

  • Recording chamber.

  • Perfusion system.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂.

  • Internal solution for patch pipettes.

  • This compound.

  • Borosilicate glass capillaries for pulling pipettes.

Procedure:

  • Slice Preparation: Anesthetize the animal and rapidly dissect the brain. Prepare acute brain slices (e.g., 300 µm thick) of the region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Slice Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, and then at room temperature for at least 1 hour before recording.

  • Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Patching: Under visual guidance (e.g., DIC microscopy), obtain a whole-cell patch-clamp recording from a neuron of interest.

  • Baseline Recording: Record baseline electrophysiological properties, such as resting membrane potential, input resistance, and firing properties in response to current injections. For synaptic studies, record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs).

  • Drug Application: Bath-apply this compound at a known concentration to the slice by adding it to the perfusion aCSF.

  • Post-Drug Recording: After a stable effect is observed, record the same electrophysiological parameters as in the baseline condition.

  • Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis: Analyze the changes in intrinsic membrane properties and synaptic currents before, during, and after the application of this compound.

patch_clamp_workflow start Start slice_prep Prepare Acute Brain Slices start->slice_prep recovery Slice Recovery slice_prep->recovery recording_setup Transfer Slice to Recording Chamber recovery->recording_setup patching Obtain Whole-Cell Patch-Clamp Recording recording_setup->patching baseline Record Baseline Electrophysiological Properties patching->baseline drug_app Bath-apply this compound baseline->drug_app post_drug Record Post-Drug Electrophysiological Properties drug_app->post_drug washout Washout with Drug-Free aCSF post_drug->washout analysis Analyze Data washout->analysis end End analysis->end

Workflow for an ex vivo patch-clamp experiment.

References

Application Notes and Protocols for the Quantitative Analysis of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Eucatropine (B174022) hydrochloride, a synthetic derivative of atropine (B194438) used as a mydriatic and cycloplegic agent. The accurate quantification of Eucatropine hydrochloride is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines protocols for Ultra-High-Performance Liquid Chromatography (UHPLC), UV-Vis Spectrophotometry, and a classical titrimetric method.

Ultra-High-Performance Liquid Chromatography (UHPLC) Method

UHPLC offers a rapid and highly efficient method for the quantification of this compound, providing excellent resolution and sensitivity. The following protocol is adapted from a validated method for a closely related tropane (B1204802) alkaloid, apoatropine (B194451) hydrochloride, and serves as a strong starting point for the analysis of this compound.[1] Method validation for this compound would be required.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a UHPLC method for this compound, based on data from a validated method for a structurally similar compound.[1]

ParameterExpected Performance
Retention Time~ 3 minutes
Linearity Range5 - 250 µg/mL
Limit of Detection (LOD)~ 3.9 µg/mL
Limit of Quantification (LOQ)~ 13.1 µg/mL
AccuracyHigh (recovery studies recommended)
PrecisionHigh (RSD < 2%)
Experimental Protocol

Instrumentation:

  • Waters Acquity UHPLC System or equivalent

  • UV Detector

Chromatographic Conditions:

  • Column: Waters Acquity UHPLC BEH C18, 1.7 µm, 2.1 × 100 mm

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: 0.1% Phosphoric Acid in 90% Acetonitrile and 10% Water

  • Elution: Gradient

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Analysis: Equilibrate the UHPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of this compound.

Workflow Diagram

UHPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Prepare Standard Solutions Equilibration Equilibrate UHPLC System Standard_Prep->Equilibration Sample_Prep Prepare Sample Solutions Sample_Prep->Equilibration Calibration Inject Standards & Build Curve Equilibration->Calibration Sample_Analysis Inject Samples Calibration->Sample_Analysis Quantification Quantify Eucatropine HCl Sample_Analysis->Quantification

Caption: Workflow for UHPLC analysis of this compound.

UV-Vis Spectrophotometric Method

UV-Vis spectrophotometry provides a simple and cost-effective method for the quantification of this compound in bulk and pharmaceutical formulations. This method relies on the inherent UV absorbance of the molecule.

Quantitative Data Summary
ParameterExpected Performance
Wavelength of Maximum Absorbance (λmax)To be determined (~250-260 nm)
Linearity RangeDependent on molar absorptivity
Limit of Detection (LOD)Method dependent
Limit of Quantification (LOQ)Method dependent
AccuracyGood (recovery studies recommended)
PrecisionGood (RSD < 2%)
Experimental Protocol

Instrumentation:

  • Double beam UV-Vis Spectrophotometer

Procedure:

  • Solvent Selection: Use a suitable UV-transparent solvent in which this compound is freely soluble (e.g., methanol, ethanol, or dilute hydrochloric acid).

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution over the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. From the stock solution, prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Logical Relationship Diagram

UV_Vis_Logic cluster_method_dev Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Solvent Select Solvent Lambda_Max Determine λmax Solvent->Lambda_Max Std_Prep Prepare Standards Lambda_Max->Std_Prep Abs_Measure_Std Measure Absorbance Std_Prep->Abs_Measure_Std Cal_Curve Construct Calibration Curve Abs_Measure_Std->Cal_Curve Concentration Determine Concentration Cal_Curve->Concentration Sample_Prep Prepare Sample Abs_Measure_Sample Measure Absorbance Sample_Prep->Abs_Measure_Sample Abs_Measure_Sample->Concentration

Caption: Logical relationships in UV-Vis spectrophotometric analysis.

Titrimetric Method (USP)

This classical titrimetric method, as described in the United States Pharmacopeia (USP), is a reliable and accurate method for the assay of this compound raw material.

Principle

This is an acid-base titration. This compound is first converted to its free base form by making the solution alkaline. The free base is then extracted into an organic solvent and subsequently titrated with a standardized acid.

Experimental Protocol

Reagents and Equipment:

  • 0.1 N Sulfuric acid VS (Volumetric Solution)

  • 0.1 N Sodium hydroxide (B78521) VS

  • 6 N Ammonium (B1175870) hydroxide

  • Ether

  • Methyl Red TS (Test Solution)

  • Sodium chloride

  • Analytical balance

  • Separatory funnel

  • Burette

Procedure:

  • Accurately weigh about 500 mg of this compound and dissolve it in 10 mL of water.

  • Saturate the solution with sodium chloride.

  • Make the solution alkaline with 6 N ammonium hydroxide.

  • Extract the eucatropine base completely with successive 15-mL portions of ether.

  • Combine the ether extracts and wash with 10 mL of water.

  • Extract the water washing with 10 mL of ether and add this to the combined ether extracts.

  • To the combined ether solutions, add 25.0 mL of 0.1 N sulfuric acid VS and stir.

  • Gently heat the mixture to expel the ether.

  • Cool the solution, add methyl red TS, and titrate the excess acid with 0.1 N sodium hydroxide VS.

Calculation:

Each mL of 0.1 N sulfuric acid is equivalent to 32.79 mg of C₁₇H₂₅NO₃·HCl.

Experimental Workflow Diagram

Titration_Workflow Start Weigh Eucatropine HCl Dissolve Dissolve in Water & Saturate with NaCl Start->Dissolve Basify Make Alkaline with NH4OH Dissolve->Basify Extract Extract with Ether Basify->Extract Wash Wash Ether Extract with Water Extract->Wash Combine Combine Ether Extracts Wash->Combine Add_Acid Add 0.1 N H2SO4 Combine->Add_Acid Evaporate Evaporate Ether Add_Acid->Evaporate Titrate Titrate with 0.1 N NaOH Evaporate->Titrate Calculate Calculate Purity Titrate->Calculate

References

Application Note: Analysis of Eucatropine by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eucatropine is a synthetic tropane (B1204802) alkaloid that acts as a mydriatic and cycloplegic agent, commonly used in ophthalmology to dilate the pupil and paralyze the ciliary muscle. Accurate and reliable analytical methods are crucial for the quality control of Eucatropine in pharmaceutical formulations and for its determination in biological samples. High-performance liquid chromatography (HPLC) offers a sensitive, specific, and robust technique for the analysis of such compounds.

This application note presents a detailed protocol for the analysis of Eucatropine using a reversed-phase HPLC (RP-HPLC) method. The described methodology is adapted from a validated method for the structurally similar compound, Atropine (B194438), and provides a strong starting point for the routine analysis and quality control of Eucatropine.[1][2] It is recommended that users perform method validation specific to Eucatropine to ensure compliance with their specific requirements.[1]

Principle of the Method

The method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Eucatropine, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector at a wavelength where Eucatropine exhibits significant absorbance.

Experimental Protocols

Sample Preparation

The following protocol outlines the preparation of Eucatropine samples from a solid form (e.g., raw material or crushed tablets).

Materials:

  • Eucatropine Hydrochloride standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Volumetric flasks (10 mL, 100 mL)

  • Analytical balance

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with HPLC grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10 µg/mL to 100 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of HPLC grade water, sonicate for 15 minutes to dissolve, and then dilute to volume with water.

  • Filtration: Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following chromatographic conditions are adapted from a validated method for Atropine and are expected to provide good separation for Eucatropine.[1]

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.5) in a ratio of 30:70 (v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 230 nm[2]
Column Temperature 25 °C[1]
Run Time Approximately 10 minutes

Data Presentation

The following table summarizes the expected performance characteristics of this method, based on data from the analysis of the related compound, Atropine.[1] These values should be established for Eucatropine during method validation.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 3.9 µg/mL
Limit of Quantitation (LOQ) ~ 13.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and HPLC analysis workflow.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Sample dissolve Dissolve in Water & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject Transfer to vial separate Chromatographic Separation inject->separate detect UV Detection separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for Eucatropine Sample Preparation and HPLC Analysis.

Logical Relationship of Method Parameters

This diagram shows the relationship between the key HPLC parameters that influence the chromatographic separation.

logical_relationship cluster_params Method Parameters MobilePhase Mobile Phase Composition Separation Chromatographic Separation MobilePhase->Separation FlowRate Flow Rate FlowRate->Separation Column Column Chemistry & Dimensions Column->Separation Temperature Temperature Temperature->Separation RetentionTime Retention Time Separation->RetentionTime Resolution Resolution Separation->Resolution PeakShape Peak Shape Separation->PeakShape

Caption: Interdependence of HPLC Parameters on Chromatographic Output.

References

Eucatropine Hydrochloride: Application Notes for a Pharmacology Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eucatropine (B174022) hydrochloride is a synthetic tropane (B1204802) alkaloid and a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Primarily utilized in ophthalmology for its mydriatic (pupil-dilating) effects, it serves as an essential reference standard in pharmacological research and analytical drug development. Its well-characterized anticholinergic properties make it a valuable tool for in vitro and in vivo studies aimed at investigating the function of the cholinergic nervous system and for the characterization of novel muscarinic receptor ligands.

These application notes provide a comprehensive overview of the use of eucatropine hydrochloride as a reference standard, including its physicochemical properties, pharmacological data, and detailed protocols for its analytical determination and use in pharmacological assays.

Physicochemical Properties and Specifications

This compound is the hydrochloride salt of eucatropine. As a reference standard, it should meet established purity and quality criteria, such as those outlined in the United States Pharmacopeia (USP).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name Benzeneacetic acid, α-hydroxy-, 1,2,2,6-tetramethyl-4-piperidinyl ester, hydrochloride[2]
CAS Number 536-93-6[3]
Molecular Formula C₁₇H₂₅NO₃·HCl[4]
Molecular Weight 327.85 g/mol [4]
Appearance White, crystalline powder[3]
Melting Range 183-186 °C[2]
Solubility Soluble in water[2]

Table 2: Quality Specifications for this compound Reference Standard (based on USP)

TestSpecification
Assay (dried basis) 99.0% - 100.5%
Loss on Drying Not more than 0.5%
Residue on Ignition Not more than 0.1%

Pharmacological Profile

This compound exerts its pharmacological effects by competitively inhibiting the binding of acetylcholine to muscarinic receptors. This antagonism blocks the parasympathetic nervous system's actions at neuroeffector junctions.

Mechanism of Action

Eucatropine acts as a non-selective antagonist at all five muscarinic receptor subtypes (M1-M5). By blocking these receptors, it inhibits the physiological responses mediated by acetylcholine, such as smooth muscle contraction and glandular secretion.

cluster_0 Cholinergic Synapse cluster_1 Physiological Effect ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1-M5) ACh->Receptor Binds & Activates Eucatropine Eucatropine HCl Eucatropine->Receptor Competitively Blocks Effector Cellular Response (e.g., Smooth Muscle Contraction) Receptor->Effector Signal Transduction Blocked Inhibition of Parasympathetic Effects Effector->Blocked Inhibited by Eucatropine

Mechanism of Action of this compound.
Potency

Eucatropine is a potent inhibitor of muscarinic acetylcholine receptors, with a reported IC₅₀ value of 0.583 μM.[1] It is important to note that while eucatropine is known to be a non-selective muscarinic antagonist, detailed public data on its binding affinity (Ki values) for the individual M1-M5 receptor subtypes is not as readily available as for other anticholinergics like atropine.

Table 3: Pharmacological Potency of Eucatropine

ParameterValue
IC₅₀ (mAChR) 0.583 μM

Application as a Reference Standard

This compound is an indispensable tool for various applications in pharmacology and analytical chemistry.

Analytical Method Development and Validation

As a well-characterized compound, this compound is used as a reference standard for:

  • Identification: Confirming the identity of eucatropine in pharmaceutical formulations.

  • Purity Assessment: Quantifying impurities and degradation products.

  • Assay Development: Establishing and validating quantitative analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

In Vitro Pharmacological Assays

This compound serves as a positive control or reference antagonist in a variety of in vitro assays, including:

  • Receptor Binding Assays: To characterize the affinity of new chemical entities for muscarinic receptors.

  • Functional Assays: To determine the antagonist potency of test compounds in cell-based or tissue-based assays measuring muscarinic receptor-mediated responses (e.g., calcium mobilization, smooth muscle contraction).

Experimental Protocols

The following are example protocols for the use of this compound as a reference standard.

Protocol 1: Purity and Assay by Titration (based on USP)

This protocol describes a classic acid-base titration method to determine the purity of this compound.

start Start step1 Accurately weigh ~500 mg of This compound start->step1 step2 Dissolve in 10 mL of water step1->step2 step3 Saturate the solution with sodium chloride step2->step3 step4 Make alkaline with 6 N ammonium (B1175870) hydroxide (B78521) step3->step4 step5 Extract the base with successive 15-mL portions of ether step4->step5 step6 Wash combined ether extracts with 10 mL of water step5->step6 step7 Extract water washing with 10 mL of ether step6->step7 step8 To combined ether solutions, add 25.0 mL of 0.1 N sulfuric acid VS step7->step8 step9 Gently heat to expel ether step8->step9 step10 Cool and add methyl red TS step9->step10 step11 Titrate the excess acid with 0.1 N sodium hydroxide VS step10->step11 end Calculate Purity step11->end

Workflow for the Assay of this compound by Titration.

Procedure:

  • Accurately weigh approximately 500 mg of this compound.[2]

  • Dissolve the weighed sample in 10 mL of water.[2]

  • Saturate the solution with sodium chloride.[2]

  • Render the solution alkaline with 6 N ammonium hydroxide.[2]

  • Completely extract the eucatropine base with successive 15-mL portions of ether.[2]

  • Combine the ether extracts and wash with 10 mL of water.[2]

  • Extract the water washing with an additional 10 mL of ether.[2]

  • Combine all ether solutions and add 25.0 mL of 0.1 N sulfuric acid VS.[2]

  • Stir the solution and gently heat until the ether is expelled.[2]

  • Cool the solution, add methyl red TS as an indicator.[2]

  • Titrate the excess sulfuric acid with 0.1 N sodium hydroxide VS.[2]

  • Each mL of 0.1 N sulfuric acid is equivalent to 32.79 mg of C₁₇H₂₅NO₃·HCl.[2]

Protocol 2: Example HPLC Method for Purity Determination

This protocol provides a general reversed-phase HPLC method suitable for the separation and quantification of eucatropine and related impurities. Method optimization and validation are required for specific applications.

Table 4: Example HPLC Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 210 nm
Reference Standard This compound RS (known concentration)
Sample Preparation Dissolve sample in mobile phase

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound Reference Standard in the mobile phase. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of this compound in the mobile phase to a known concentration.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak area of eucatropine in the sample chromatogram with the peak areas from the standard curve to determine the purity. Analyze for the presence of any impurity peaks.

Storage and Handling

This compound Reference Standard should be preserved in tight, light-resistant containers.[2] Store under controlled room temperature, protected from moisture. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

This compound is a critical reference standard for the accurate and reproducible investigation of the cholinergic system and for the quality control of pharmaceutical products. Its well-defined chemical and pharmacological properties ensure its utility in a wide range of analytical and research applications. These application notes provide a framework for its effective use in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Eucatropine Hydrochloride Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Eucatropine hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By binding to these receptors, it blocks the action of the endogenous neurotransmitter, acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are involved in a wide range of physiological processes.[2]

Q2: What is a good starting concentration for in vitro experiments with this compound?

A2: A good starting point for in vitro experiments is to perform a dose-response curve around the known IC50 value. The reported IC50 for Eucatropine as a general muscarinic acetylcholine receptor inhibitor is 0.583 µM.[3] However, the optimal concentration will vary depending on the cell type, receptor expression levels, and the specific experimental endpoint. It is recommended to test a wide range of concentrations (e.g., from 1 nM to 100 µM) to determine the optimal concentration for your specific system.

Q3: Is this compound selective for a specific muscarinic receptor subtype?

A3: The selectivity of this compound across the five muscarinic receptor subtypes (M1-M5) is not well-documented in publicly available literature. As a derivative of atropine, which is non-selective, Eucatropine may also exhibit activity across multiple subtypes.[1] To determine the selectivity profile in your experimental system, it is recommended to perform competitive binding assays using cell lines expressing individual muscarinic receptor subtypes.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is a white, granular powder that is very soluble in water and freely soluble in alcohol and chloroform.[4] For in vitro experiments, stock solutions can be prepared in sterile distilled water or a suitable buffer (e.g., PBS). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and then dilute it to the desired working concentrations. For short-term storage (days to weeks), stock solutions can be kept at 2-8°C. For long-term storage (months to years), it is advisable to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or weak antagonist effect observed Concentration too low: The concentration of this compound may be insufficient to effectively compete with the agonist at the receptor binding site.Perform a dose-response experiment with a wider and higher range of this compound concentrations. Ensure your agonist concentration is appropriate (typically around its EC80) for competitive antagonism studies.
Low receptor expression: The cell line or tissue preparation may have low expression levels of the target muscarinic receptors.Use a cell line known to express the muscarinic receptor subtype of interest at a high level. Consider transiently or stably overexpressing the receptor.
Compound degradation: The this compound stock solution may have degraded over time.Prepare a fresh stock solution from a new vial of the compound.
High variability between replicate wells or experiments Inaccurate pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately.Use calibrated pipettes and perform serial dilutions to reach the final working concentrations. Ensure thorough mixing of all solutions.
Cell plating inconsistency: Uneven cell seeding can lead to variability in cell number and receptor expression per well.Ensure a homogenous cell suspension before plating and use a consistent plating technique.
Edge effects in microplates: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile water or media to maintain humidity.
Cytotoxicity observed at effective concentrations Off-target effects: At high concentrations, this compound may have off-target effects leading to cell death.Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, MTS, or resazurin). Aim to use concentrations below the toxic threshold in your functional assays.
Solvent toxicity: If using a solvent other than water, the solvent itself may be toxic to the cells at the final concentration used.Ensure the final concentration of any organic solvent (e.g., DMSO) is low (typically <0.5%) and include a vehicle control in your experiments.

Quantitative Data Summary

Compound Target Assay Type IC50 (µM) Reference
EucatropineMuscarinic Acetylcholine Receptors (general)Not specified0.583[3]
This compoundM1 Muscarinic ReceptorBinding Affinity (Ki)Not Available-
This compoundM2 Muscarinic ReceptorBinding Affinity (Ki)Not Available-
This compoundM3 Muscarinic ReceptorBinding Affinity (Ki)Not Available-
This compoundM4 Muscarinic ReceptorBinding Affinity (Ki)Not Available-
This compoundM5 Muscarinic ReceptorBinding Affinity (Ki)Not Available-

Experimental Protocols

Protocol 1: Determining the Inhibitory Constant (Ki) of this compound using a Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes prepared from a cell line stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.

  • This compound.

  • Non-specific binding control: Atropine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-treated with polyethylenimine).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

    • Dilute the [³H]-NMS in Assay Buffer to a working concentration (typically at or below its Kd value).

    • Prepare the cell membranes in Assay Buffer to a final protein concentration that gives a robust signal (e.g., 10-50 µg protein per well).

  • Assay Setup (in triplicate):

    • Total Binding: Add 25 µL of Assay Buffer, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.

    • Non-specific Binding: Add 25 µL of 10 µM Atropine, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.

    • Competitive Binding: Add 25 µL of each this compound dilution, 25 µL of [³H]-NMS, and 50 µL of cell membrane suspension to the wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Muscarinic_Receptor_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway ACh_M1 Acetylcholine M1R M1/M3/M5 Receptor ACh_M1->M1R Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response1 PKC->Cellular_Response1 Eucatropine1 Eucatropine HCl Eucatropine1->M1R antagonizes ACh_M2 Acetylcholine M2R M2/M4 Receptor ACh_M2->M2R Gio Gi/o M2R->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response2 Eucatropine2 Eucatropine HCl Eucatropine2->M2R antagonizes

Caption: General signaling pathways of muscarinic acetylcholine receptors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Prepare Cells Expressing Muscarinic Receptor Subtype prep_membranes Prepare Cell Membranes prep_cells->prep_membranes setup_assay Set up Competition Binding Assay Plate prep_membranes->setup_assay prep_compound Prepare Eucatropine HCl Serial Dilutions prep_compound->setup_assay prep_radioligand Prepare Radioligand ([³H]-NMS) prep_radioligand->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filtrate Filter and Wash to Separate Bound/Free incubate->filtrate quantify Quantify Radioactivity (Scintillation Counting) filtrate->quantify calc_ic50 Calculate IC50 from Dose-Response Curve quantify->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for determining the Ki of this compound.

References

Eucatropine Hydrochloride Stability and Degradation in Aqueous Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of eucatropine (B174022) hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Eucatropine Hydrochloride and why is its stability in aqueous solution a concern?

This compound is an anticholinergic agent primarily used in ophthalmic solutions to dilate the pupil (mydriasis) and paralyze the ciliary muscle of the eye (cycloplegia) for diagnostic and therapeutic purposes.[] The stability of this compound in aqueous solutions, such as eye drops, is crucial for ensuring the safety, efficacy, and shelf-life of the pharmaceutical product. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially harmful byproducts.

Q2: What are the primary environmental factors that can affect the stability of this compound in an aqueous solution?

Several environmental factors can influence the stability of drugs in solution.[2][3] For this compound, the most critical factors to consider are:

  • pH: The acidity or alkalinity of the solution can significantly impact the rate of hydrolysis of the ester group in the eucatropine molecule.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation reactions, including hydrolysis and oxidation.[2][4]

  • Light: Exposure to light, particularly ultraviolet (UV) radiation, can lead to photodegradation of the molecule.[2][5]

  • Oxygen: The presence of dissolved oxygen can promote oxidative degradation of the molecule.

Q3: What are the probable degradation pathways for this compound in an aqueous solution?

Based on its chemical structure, which contains an ester linkage, the most probable degradation pathway for this compound in an aqueous solution is hydrolysis . The ester bond can be cleaved to yield mandelic acid and 1,2,2,6-tetramethyl-4-piperidinol. This reaction can be catalyzed by both acids and bases.

Q4: How can the degradation of this compound be monitored and quantified?

The degradation of this compound and the formation of its degradation products can be monitored using stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[6][7] This method allows for the separation and quantification of the intact drug from its degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the structure of the degradation products.[8][9]

Troubleshooting Guides

Problem Possible Causes Recommended Actions
Rapid loss of potency in my this compound solution. - Inappropriate pH: The pH of the solution may be in a range that promotes rapid hydrolysis. - High storage temperature: The solution may be stored at an elevated temperature, accelerating degradation.[4] - Light exposure: The solution may not be adequately protected from light.- Determine the pH of your solution and adjust it to a more stable range (requires a pH-rate profile study). - Store the solution at the recommended temperature, typically refrigerated or at a controlled room temperature.[10] - Store the solution in light-resistant containers.[11][12]
Unexpected peaks are appearing in my HPLC chromatogram during stability testing. - Formation of degradation products: These new peaks likely represent substances formed from the degradation of this compound. - Interaction with excipients: The drug may be reacting with other components in the formulation. - Contamination: The sample or the mobile phase may be contaminated.- Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times. - Use LC-MS to identify the structure of the unknown peaks. - Evaluate the compatibility of this compound with all excipients in the formulation. - Ensure proper handling and preparation of samples and mobile phases to avoid contamination.
I am observing significant variability in stability results between different batches of my formulation. - Inconsistent manufacturing process: Variations in pH, dissolved oxygen levels, or exposure to heat during manufacturing can affect initial stability. - Raw material variability: Differences in the purity of the this compound or excipients can impact stability.- Standardize all manufacturing process parameters, including pH adjustment, mixing times, and temperature controls. - Implement rigorous quality control testing for all incoming raw materials.
My this compound solution is showing discoloration or has formed a precipitate. - Formation of insoluble degradation products: Some degradation products may have poor solubility in the aqueous solution. - Microbial contamination: The presence of microorganisms can cause changes in the appearance of the solution.[4]- Identify the precipitate by collecting and analyzing it (e.g., by spectroscopy or chromatography). - Review the formulation for potential solubility issues of degradation products. - Perform microbial limit testing to rule out contamination. Ensure appropriate preservative systems are in place if it is a multi-dose formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance.[7][13]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 80°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 1, 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Photodegradation: Expose the stock solution in a transparent container to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13] A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Heat the stock solution at 80°C in a light-protected container for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to the target concentration. Analyze the sample using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple isocratic mobile phase, for example, a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0).

    • If co-elution is observed, a gradient elution method should be developed by varying the ratio of the organic solvent to the aqueous buffer over time.

  • Detection Wavelength: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity of the method is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionDurationEucatropine HCl Assay (%)% DegradationNumber of Degradation Products
0.1 N HCl24 hours85.214.82
0.1 N NaOH8 hours70.529.52
3% H₂O₂24 hours92.17.91
Light Exposure1.2 million lux-hrs98.51.51
Thermal (80°C)72 hours95.34.71

Table 2: Example pH-Rate Profile Data for this compound Hydrolysis at 25°C

pHObserved Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
3.00.02527.7
5.00.00886.6
7.00.01546.2
9.00.04216.5

Visualizations

Degradation Pathway

G Eucatropine This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Eucatropine->Hydrolysis MandelicAcid Mandelic Acid Hydrolysis->MandelicAcid Piperidinol 1,2,2,6-tetramethyl-4-piperidinol Hydrolysis->Piperidinol

Caption: Inferred hydrolytic degradation pathway of this compound.

Experimental Workflow

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Stability Study cluster_2 Phase 3: Data Analysis HPLC_Dev Develop Stability-Indicating HPLC Method Forced_Deg Perform Forced Degradation Study HPLC_Dev->Forced_Deg Method_Val Validate HPLC Method (ICH Guidelines) Forced_Deg->Method_Val Prep_Samples Prepare Formulation Batches Method_Val->Prep_Samples Store_Samples Store Samples at ICH Conditions Prep_Samples->Store_Samples Analyze_Samples Analyze Samples at Scheduled Time Points Store_Samples->Analyze_Samples Data_Eval Evaluate Data & Determine Shelf-Life Analyze_Samples->Data_Eval

Caption: Experimental workflow for a this compound stability study.

References

Troubleshooting Eucatropine hydrochloride in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Eucatropine hydrochloride in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the experimental use of this compound.

Q1: Why am I seeing inconsistent or lower-than-expected potency of this compound in my in vitro assays?

A1: Inconsistent or reduced potency can stem from several factors related to compound stability, solubility, and assay conditions.

  • Compound Stability: this compound contains an ester bond that is susceptible to hydrolysis, especially under acidic or basic conditions. This degradation yields α-hydroxybenzeneacetic acid and 1,2,2,6-tetramethyl-4-piperidinol.[1] The presence of these degradation products can lower the effective concentration of the active antagonist.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound for each experiment.

      • Use buffers at or near neutral pH (7.2-7.4) for your assays.

      • Store stock solutions in tight, light-resistant containers at recommended temperatures (dry and dark at 0-4°C for short-term or -20°C for long-term storage).

  • Solubility and Aggregation: this compound is very soluble in water and freely soluble in alcohol and chloroform.[2] However, like other quaternary ammonium (B1175870) compounds, it may have the potential to form aggregates at high concentrations in aqueous solutions.[3][4][5][6][7] Aggregate formation can lead to non-specific assay interference and a reduction in the monomeric drug available to bind to the receptor.[8][9][10]

    • Troubleshooting:

      • Visually inspect stock solutions for any precipitation or cloudiness.

      • If aggregation is suspected, consider including a small percentage of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. However, be aware that detergents can also affect biological membranes and receptor function, so appropriate controls are essential.

      • Perform concentration-response curves to ensure a dose-dependent effect, which is less likely with non-specific aggregation-based activity.

  • Assay Conditions: Suboptimal assay conditions can significantly impact the apparent potency of any antagonist.

    • Troubleshooting:

      • Ensure the incubation time is sufficient to reach binding equilibrium.

      • Verify the concentration and purity of all reagents, including the agonist and any radioligands used.

      • Maintain consistent temperature and pH across all experiments.

Q2: I am observing high non-specific binding in my radioligand binding assay with this compound. What are the possible causes and solutions?

A2: High non-specific binding can obscure the specific binding signal and lead to inaccurate affinity estimates.

  • Possible Causes:

    • Radioligand Issues: The radioligand may be binding to non-receptor components like the filter plates, cell membranes, or plasticware.

    • Insufficient Washing: Inadequate washing of the filter plates after incubation can leave unbound radioligand trapped.

    • Excessive Protein Concentration: A high concentration of cell membrane protein can increase the number of non-specific binding sites.

  • Troubleshooting:

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize non-specific binding.

    • Pre-treat Plates and Filters: Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

    • Increase Wash Steps: Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

    • Reduce Membrane Protein: Titrate the amount of membrane protein used in the assay to find the optimal balance between specific signal and non-specific binding.

Q3: My functional assay results with this compound are variable. What should I check?

A3: Variability in functional assays can be due to cell-based factors or the specifics of the signaling pathway being measured.

  • Cell Line and Receptor Expression:

    • Troubleshooting:

      • Ensure you are using a consistent cell passage number, as receptor expression levels can change over time in culture.

      • Confirm that the cell line expresses the muscarinic receptor subtype of interest and that it couples to the downstream signaling pathway you are measuring (e.g., calcium mobilization for M1/M3/M5, or cAMP inhibition for M2/M4).

  • Agonist Concentration:

    • Troubleshooting:

      • Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to ensure that the antagonistic effect of this compound can be accurately measured.

  • Assay-Dependent Potency: The measured potency of an antagonist can vary between different functional assay formats (e.g., calcium flux vs. cAMP accumulation).

    • Troubleshooting:

      • Be consistent with the assay format when comparing the potency of different compounds. Acknowledge that different readouts may yield different potency values due to variations in signal amplification along different pathways.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of this compound with muscarinic acetylcholine (B1216132) receptors (mAChRs).

ParameterValueReceptor Subtype(s)Reference
IC50 0.583 µMGeneral mAChR[]
Ki 91.2 nMM1[12]
Ki 426.58 nMGeneral mAChR[12]
Ki Not ReportedM2, M3, M4, M5

Note: There is limited publicly available data on the binding affinity (Ki) of this compound for the M2, M3, M4, and M5 muscarinic receptor subtypes.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization for specific experimental conditions and cell lines.

Protocol 1: Muscarinic Receptor Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • This compound.

  • Non-specific binding control: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in ice-cold Assay Buffer to a final protein concentration that gives a robust specific binding signal.

  • Assay Plate Setup: In a 96-well filter plate, add the following in triplicate:

    • Total Binding: 50 µL Assay Buffer, 50 µL [3H]-NMS (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL Atropine (1-10 µM final concentration), 50 µL [3H]-NMS, and 100 µL of membrane suspension.

    • Competition: 50 µL of this compound dilutions (e.g., 10-10 M to 10-4 M final concentration), 50 µL [3H]-NMS, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate using a cell harvester.

  • Washing: Wash the filters 3-5 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cell-Based Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization mediated by M1, M3, or M5 receptors.

Materials:

  • Cells stably expressing the M1, M3, or M5 muscarinic receptor subtype (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound.

  • Muscarinic agonist (e.g., Carbachol).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescent plate reader with an injection system.

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Injection and Signal Detection: Place the plate in the fluorescent plate reader. Measure the baseline fluorescence, then inject the agonist (at a concentration of EC80) and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Signaling Pathways

G This compound Signaling Pathway Inhibition cluster_0 M1/M3/M5 Receptor Signaling (Gq-coupled) cluster_1 M2/M4 Receptor Signaling (Gi-coupled) ACh_Gq Acetylcholine M135 M1/M3/M5 Receptor ACh_Gq->M135 Gq Gq protein M135->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC ACh_Gi Acetylcholine M24 M2/M4 Receptor ACh_Gi->M24 Gi Gi protein M24->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Eucatropine Eucatropine hydrochloride Eucatropine->M135 Blocks Eucatropine->M24 Blocks

Caption: this compound competitively antagonizes muscarinic receptors.

Experimental Workflow

G Competitive Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand ([3H]-NMS) - Eucatropine HCl dilutions - Atropine (NSB) plate Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells prep->plate incubate Incubate to reach equilibrium plate->incubate filter Filter and wash to separate bound from free incubate->filter count Add scintillant and count radioactivity filter->count analyze Analyze data: - Calculate specific binding - Plot competition curve - Determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Troubleshooting Logic

G Troubleshooting Inconsistent Results start Inconsistent Results? check_stability Check Compound Stability: - Prepare fresh solutions - Use neutral pH buffer start->check_stability Yes check_aggregation Consider Aggregation: - Visual inspection - Include detergent control start->check_aggregation Yes check_assay Verify Assay Conditions: - Incubation time - Reagent concentrations - Temperature & pH start->check_assay Yes check_cells Review Cell-Based Factors: - Consistent passage number - Confirm receptor expression start->check_cells Yes

References

Improving Eucatropine hydrochloride solubility for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Eucatropine hydrochloride solubility during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common laboratory solvents?

A1: this compound is a salt form that is generally soluble in water and some organic solvents. Published data and supplier information indicate the following solubility profile.[1][2]

Data Presentation: Solubility of this compound

SolventSolubilityReference
WaterVery soluble[1][2]
Alcohol (Ethanol)Freely soluble[1][2]
ChloroformFreely soluble[1]
EtherPractically insoluble[1][2]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Phosphate-Buffered Saline (PBS) pH 7.4Expected to be soluble, but may be affected by the common ion effect.[4]

Q2: I'm observing precipitation when dissolving this compound in a buffer. What could be the cause?

A2: Precipitation of hydrochloride salts in buffered solutions can be due to the "common ion effect."[4] If your buffer contains chloride ions (e.g., from NaCl or KCl), it can decrease the solubility of this compound. Additionally, the pH of the buffer is crucial. As a salt of a weak base, this compound's solubility is pH-dependent. At higher pH values, it may convert to the less soluble free base form.

Q3: Are there established methods to improve the solubility of this compound for my experiments?

A3: Yes, several techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs) like this compound. These methods can be categorized as physical and chemical modifications.[5][6] Common approaches include:

  • pH Adjustment: Modifying the pH of the solution can significantly impact the solubility of ionizable drugs.[7][][9]

  • Cosolvency: The addition of a water-miscible organic solvent (cosolvent) can increase the solubility of a hydrophobic drug.[1][10][11]

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the solid-state can enhance its dissolution rate and solubility.[2][5][7][12]

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) molecule can increase its aqueous solubility.[4][13][14][15]

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for common solubility enhancement techniques that can be adapted for this compound in a research laboratory setting.

Guide 1: Troubleshooting Precipitation in Aqueous Buffers

Issue: this compound precipitates out of a phosphate-buffered saline (PBS) solution.

Workflow for Troubleshooting Precipitation:

G start Precipitation Observed check_ph Check pH of the Solution start->check_ph check_buffer Review Buffer Composition (presence of Cl- ions?) start->check_buffer adjust_ph Adjust pH to be more acidic (e.g., pH 4-6) check_ph->adjust_ph use_alt_buffer Use a Chloride-Free Buffer (e.g., phosphate (B84403) or citrate (B86180) buffer prepared without NaCl/KCl) check_buffer->use_alt_buffer reassess Re-assess Solubility adjust_ph->reassess use_alt_buffer->reassess success Solubility Improved reassess->success fail Precipitation Persists reassess->fail consider_other Consider other enhancement techniques (Cosolvency, etc.) fail->consider_other

Caption: Troubleshooting workflow for this compound precipitation.

Guide 2: Enhancing Solubility using pH Adjustment

Objective: To determine the optimal pH for maximizing the solubility of this compound.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) using a buffer system that does not contain chloride ions (e.g., citrate or phosphate buffers prepared with sodium or potassium salts that are not chlorides).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent.

    • Determine the concentration of dissolved this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Plot the solubility of this compound as a function of pH to identify the pH at which solubility is maximized.

Guide 3: Improving Solubility with Cosolvents

Objective: To increase the solubility of this compound by using a cosolvent system.

Experimental Protocol:

  • Cosolvent Selection: Choose a panel of water-miscible organic solvents with low toxicity, such as ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol 400 (PEG 400).

  • Preparation of Cosolvent Systems: Prepare a range of cosolvent-water mixtures (e.g., 10%, 20%, 30%, 40%, and 50% v/v of the cosolvent in water or a suitable buffer).

  • Solubility Determination:

    • Follow the equilibrium solubility measurement protocol described in "Guide 2," using the different cosolvent mixtures as the solvent systems.

  • Data Analysis: Plot the solubility of this compound against the percentage of cosolvent to determine the optimal cosolvent and its concentration for solubility enhancement.

Guide 4: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate and apparent solubility of this compound by creating a solid dispersion with a hydrophilic carrier.

Experimental Protocol:

  • Material Selection:

    • Drug: this compound.

    • Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP) K30 or a Polyethylene glycol (PEG) like PEG 6000.

    • Solvent: A common solvent that dissolves both the drug and the carrier (e.g., ethanol or methanol).

  • Preparation of the Solid Dispersion:

    • Dissolve a specific ratio of this compound and the carrier (e.g., 1:1, 1:2, 1:4 w/w) in the chosen solvent to form a clear solution.

    • Evaporate the solvent using a rotary evaporator or by gentle heating in a fume hood until a solid film or mass is formed.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature to remove any residual solvent.

  • Characterization:

    • Grind the resulting solid dispersion into a fine powder.

    • Assess the dissolution rate of the solid dispersion in a relevant aqueous medium (e.g., water or buffer) and compare it to that of the pure drug.

Workflow for Solid Dispersion Preparation:

G start Select Drug and Carrier dissolve Dissolve Drug and Carrier in a Common Solvent start->dissolve evaporate Evaporate the Solvent dissolve->evaporate dry Dry the Solid Mass (Vacuum Oven) evaporate->dry grind Grind to a Fine Powder dry->grind characterize Characterize the Solid Dispersion (e.g., Dissolution Testing) grind->characterize end Enhanced Solubility Product characterize->end

Caption: Experimental workflow for preparing a solid dispersion.

Mechanism of Action: Anticholinergic Signaling

Eucatropine is an anticholinergic agent, specifically an antimuscarinic.[16][17][18] It acts as a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors. This blockade inhibits the parasympathetic nervous system's "rest and digest" functions.[16][17]

Simplified Anticholinergic (Antimuscarinic) Signaling Pathway:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron/Effector Cell ACh_vesicle Acetylcholine (ACh) in Vesicles M_receptor Muscarinic Receptor ACh_vesicle->M_receptor ACh Release and Binding G_protein G-protein Activation M_receptor->G_protein Activates Cell_response Cellular Response (e.g., smooth muscle contraction, glandular secretion) G_protein->Cell_response Initiates Eucatropine Eucatropine HCl Eucatropine->M_receptor Blocks ACh Binding

Caption: this compound blocks acetylcholine at muscarinic receptors.

References

Technical Support Center: Eucatropine Hydrochloride Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Eucatropine Hydrochloride degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies for this compound should be designed to evaluate its stability under various stress conditions.[1][2][3] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid-state).

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/square meter).

It is recommended to start with milder conditions and increase the severity if no degradation is observed. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[3][4]

Q2: My chromatogram shows no degradation peaks after subjecting this compound to stress conditions. What should I do?

A2: If no degradation is observed, consider the following troubleshooting steps:

  • Increase Stress Severity: Gradually increase the temperature, concentration of the stressor (acid, base, oxidizing agent), or duration of exposure.

  • Check Sample Preparation: Ensure proper dissolution of this compound in the stress medium.

  • Verify Analytical Method Suitability: Confirm that your analytical method, typically a stability-indicating HPLC method, is capable of separating potential degradation products from the parent drug.[5] The column chemistry, mobile phase composition, and detector wavelength should be optimized.

  • Consider Secondary Degradation: It's possible that primary degradation products are unstable and have further degraded into products not detectable by your current method.

Q3: I am observing multiple degradation peaks in my chromatogram. How do I identify them?

A3: The identification and characterization of degradation products typically involve a combination of techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weight of degradation products, which provides initial clues about their structure.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help in elucidating the structure of the unknown impurities.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, allowing for the determination of elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a degradation product can be isolated in sufficient quantity and purity, NMR spectroscopy (¹H, ¹³C) can provide definitive structural information.

  • Forced Degradation in Combination with LC-MS: Analyzing samples at different time points during a forced degradation study can help distinguish between primary and secondary degradation products.[4]

Q4: How can I ensure my analytical method is "stability-indicating"?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[6] To demonstrate this:

  • Specificity/Selectivity: Spike the drug substance or product with known impurities and potential degradation products to show that they are well-resolved from the main peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the this compound peak in stressed samples. The peak should be spectrally homogeneous.

  • Mass Balance: The sum of the assay of the parent drug and the impurities should remain constant throughout the stability study. A good mass balance (typically 98-102%) indicates that all major degradation products are being detected.[7]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing for this compound or its Degradants
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH This compound is a basic compound. Ensure the mobile phase pH is appropriate to maintain it in a single ionic form (e.g., pH < pKa or pH > pKa + 2). A pH around 2.5-3.5 or above 7.5 is often a good starting point for amine-containing compounds.
Secondary Interactions with Column Stationary Phase Use a column with end-capping or a base-deactivated stationary phase to minimize silanol (B1196071) interactions. Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can also help.
Column Overload Reduce the injection volume or the concentration of the sample.
Incompatible Sample Solvent Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in the initial mobile phase composition.
Issue 2: Inconsistent Retention Times
Potential Cause Troubleshooting Step
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.
Inadequate Column Equilibration Ensure the column is sufficiently equilibrated with the mobile phase before starting the analytical run, especially for gradient methods.
Mobile Phase Composition Drift Prepare fresh mobile phase daily. If using an online mixer, ensure the pump is functioning correctly.
Column Degradation The column may be nearing the end of its lifespan. Try washing the column according to the manufacturer's instructions or replace it.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation: Place a known amount of this compound solid powder in an oven at 80°C for 48 hours. At the end of the study, dissolve the powder in a suitable solvent and dilute to the target concentration.

  • Photolytic Degradation: Expose a solution of this compound (and the solid powder) to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions (Example):

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm (or as determined by UV scan)
Injection Volume 10 µL

Method Development Strategy:

  • Column and Mobile Phase Screening: Start with a C18 column and a simple acidic mobile phase. If separation is not adequate, screen different column chemistries (e.g., C8, Phenyl-Hexyl) and mobile phase modifiers (e.g., phosphate (B84403) buffer, different pH values).

  • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the parent peak and all degradation products.

  • Wavelength Selection: Use the PDA detector to determine the optimal detection wavelength for both the API and the impurities.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness.[8]

Visualizations

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Acid Hydrolysis HPLC HPLC-PDA Analysis Acid->HPLC Sample Injection Base Base Hydrolysis Base->HPLC Sample Injection Oxidation Oxidation Oxidation->HPLC Sample Injection Thermal Thermal Thermal->HPLC Sample Injection Photolytic Photolytic Photolytic->HPLC Sample Injection LCMS LC-MS Analysis HPLC->LCMS Peak Identification Structure Structure Elucidation LCMS->Structure Data Interpretation Pathway Degradation Pathway Structure->Pathway Pathway Proposal Eucatropine Eucatropine HCl Eucatropine->Acid Stress Application Eucatropine->Base Stress Application Eucatropine->Oxidation Stress Application Eucatropine->Thermal Stress Application Eucatropine->Photolytic Stress Application

Caption: Experimental workflow for forced degradation analysis.

degradation_pathway Eucatropine Eucatropine DP1 Degradation Product 1 (e.g., Hydrolyzed Ester) Eucatropine->DP1 Hydrolysis (Acid/Base) DP2 Degradation Product 2 (e.g., Oxidized Piperidine Ring) Eucatropine->DP2 Oxidation DP3 Degradation Product 3 (e.g., Further Degradation) DP1->DP3 Secondary Degradation

Caption: Hypothetical degradation pathway for Eucatropine.

References

Technical Support Center: Eucatropine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Eucatropine hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action in a cellular context?

This compound is a synthetic derivative of atropine (B194438) and functions as an anticholinergic agent.[] Its primary mechanism of action is as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[] By binding to these receptors, it blocks the action of the neurotransmitter acetylcholine, thereby inhibiting downstream signaling pathways.[]

2. How should I prepare a stock solution of this compound?

This compound is very soluble in water, freely soluble in alcohol and chloroform, and almost insoluble in ether.[2] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile, aqueous solvent.

Recommended Protocol for Stock Solution Preparation:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small volume of sterile, tissue culture-grade water or phosphate-buffered saline (PBS) to dissolve the powder completely.

  • Once dissolved, bring the solution to the final desired volume with the same sterile solvent.

  • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. What are the recommended storage conditions for this compound powder and stock solutions?

  • Powder: Store in a dry, dark place. For short-term storage (days to weeks), 0-4°C is suitable. For long-term storage (months to years), -20°C is recommended.

  • Stock Solutions: Store at 0-4°C for short-term use (days to weeks) or at -20°C for long-term storage (months).[3]

4. Is this compound stable in cell culture media?

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Poor Cell Viability

Question: I've treated my cells with this compound and am observing higher-than-expected cell death. What could be the cause?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
High Concentration The optimal concentration of this compound is cell-line dependent. Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Start with a wide range of concentrations to identify a non-toxic working range.
Solvent Toxicity If a solvent other than water or PBS was used to prepare the stock solution, ensure the final concentration of the solvent in the cell culture medium is non-toxic (e.g., typically <0.5% for DMSO). Run a vehicle control (media with the solvent at the same final concentration) to assess solvent toxicity.
Contamination Microbial contamination can cause rapid cell death. Visually inspect your cultures for any signs of bacteria, yeast, or fungi.

Issue 2: Inconsistent or No Observable Effect

Question: I am not observing the expected biological effect of this compound in my experiment. What should I check?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Concentration The effective concentration is dependent on the cell line and the biological endpoint. A dose-response study is crucial to identify the optimal concentration.
Low Receptor Expression The target cell line may not express muscarinic acetylcholine receptors, or the expression level may be too low to elicit a measurable response. Verify the expression of mAChRs in your cell line using techniques like RT-PCR, western blotting, or immunofluorescence.
Compound Degradation Ensure your stock solution has been stored correctly and has not expired. Prepare fresh working solutions for each experiment from a properly stored stock.
Incorrect Downstream Assay Confirm that the assay you are using is appropriate to detect changes in the signaling pathway targeted by this compound (e.g., assays for intracellular calcium or cAMP levels).

Issue 3: Altered Cell Morphology

Question: My cells have changed their shape/adhesion properties after treatment with this compound. Is this normal?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Cytoskeletal Rearrangement Inhibition of muscarinic acetylcholine receptors can impact intracellular signaling pathways that regulate the cytoskeleton. This can lead to changes in cell shape, adhesion, and motility.[4]
Cell Stress or Toxicity At higher concentrations, morphological changes can be an early indicator of cell stress or impending cytotoxicity.[5]
Documentation and Correlation Document any morphological changes with images. Correlate these changes with data from viability assays to distinguish between a specific biological effect and general toxicity.

Issue 4: Suspected Interference with Viability Assays

Question: I am getting unusual results with my MTT/XTT assay after treating cells with this compound. Could the compound be interfering with the assay?

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Direct Reduction of Assay Reagent Some compounds, particularly those with antioxidant properties, can directly reduce tetrazolium salts (like MTT, XTT, MTS) non-enzymatically, leading to a false positive signal for cell viability.[6][7][8]
Run a Cell-Free Control To test for interference, add this compound to cell-free media containing the viability assay reagent. If a color change occurs, the compound is interfering with the assay.
Use an Alternative Viability Assay If interference is confirmed, switch to a viability assay with a different detection principle, such as a CyQUANT assay (DNA content), CellTiter-Glo (ATP content), or a trypan blue exclusion assay (membrane integrity).

Experimental Design and Protocols

Best Practices for Experimental Design

To ensure reliable and reproducible results when working with this compound, consider the following experimental design parameters:

Parameter Recommendation Rationale
Cell Line Characterization Confirm the expression of muscarinic acetylcholine receptors (subtypes M1-M5) in your chosen cell line.The presence of the target receptor is essential for the intended biological effect.
Dose-Response Curve Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the optimal working concentration.To identify a concentration that elicits the desired biological effect without causing significant cytotoxicity.
Time-Course Experiment Assess the effects of this compound at multiple time points (e.g., 6, 12, 24, 48 hours).Biological responses can be time-dependent.
Controls Always include the following controls: 1. Untreated cells (negative control). 2. Vehicle-treated cells (solvent control). 3. Positive control (if available, another known mAChR antagonist).To isolate the specific effects of this compound and rule out effects from the solvent or other experimental manipulations.

Protocol: In Vitro Cytotoxicity Assessment using a Tetrazolium-Based Assay (e.g., MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound. Include appropriate controls (untreated and vehicle-treated).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

This compound acts as an antagonist to muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). There are five subtypes (M1-M5) that couple to different G-proteins and activate distinct downstream signaling cascades.

Caption: Antagonistic action of Eucatropine HCl on muscarinic acetylcholine receptor signaling pathways.

Start Start: Cell Culture Experiment with Eucatropine HCl DoseResponse Perform Dose-Response and Time-Course Study Start->DoseResponse ObserveEffect Observe Cellular Effect (e.g., Viability, Signaling) DoseResponse->ObserveEffect Expected Effect as Expected? ObserveEffect->Expected NoEffect No or Inconsistent Effect Expected->NoEffect No Toxicity Unexpected Toxicity Expected->Toxicity High Toxicity Proceed Proceed with Experiment Expected->Proceed Yes CheckConc Verify Concentration Check Receptor Expression NoEffect->CheckConc CheckTox Lower Concentration Check for Assay Interference Run Vehicle Control Toxicity->CheckTox CheckConc->DoseResponse Re-optimize CheckTox->DoseResponse Re-optimize

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Eucatropine hydrochloride light sensitivity and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the light sensitivity and proper storage conditions for eucatropine (B174022) hydrochloride. Adherence to these guidelines is critical for maintaining the integrity and stability of the compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is eucatropine hydrochloride sensitive to light?

A1: Yes, this compound is known to be light-sensitive. The United States Pharmacopeia (USP) monograph specifies that it should be preserved in tight, light-resistant containers. Exposure to light can lead to degradation of the compound, potentially affecting its chemical purity and biological activity.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the stability of this compound, it is recommended to store it in a tightly closed, light-resistant container in a dry, cool, and well-ventilated area.[1] For specific temperature guidelines, please refer to the summary table below.

Q3: What happens if this compound is exposed to light?

A3: Exposure to light can induce chemical degradation of this compound. While specific degradation products and pathways are not extensively documented in publicly available literature, general principles of photodecomposition suggest that the molecule could undergo hydrolysis or oxidation, leading to a loss of potency and the formation of unknown impurities.

Q4: How can I tell if my sample of this compound has degraded?

A4: Visual signs of degradation can include a change in color or the appearance of particulate matter in a solution. However, significant degradation can occur without any visible changes. The most reliable way to assess the purity of your sample is by using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q5: Can I work with this compound on an open lab bench?

A5: It is best practice to minimize the exposure of this compound to direct light. When preparing solutions or conducting experiments, it is advisable to work in an area with subdued lighting or to use amber-colored glassware or light-blocking centrifuge tubes. Prolonged exposure to ambient laboratory light should be avoided.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results (e.g., loss of biological activity) Degradation of this compound due to improper storage or handling.1. Verify that the compound has been consistently stored in a light-resistant container at the recommended temperature. 2. Prepare fresh solutions from a stock that has been properly stored. 3. Assess the purity of the stock material using a suitable analytical method if degradation is suspected.
Appearance of unknown peaks in chromatogram Formation of degradation products.1. Ensure all handling steps (weighing, dissolution, etc.) are performed with minimal light exposure. 2. Review the storage history of the sample. 3. If possible, perform forced degradation studies (photolytic, thermal, hydrolytic) to tentatively identify potential degradation products.
Discoloration of solid compound or solution Significant degradation has likely occurred.Do not use the sample. Discard it according to your institution's chemical waste disposal procedures and obtain a fresh, uncompromised batch.

Data Presentation

Recommended Storage Conditions for this compound
Parameter Condition Reference
Container Tightly closed, light-resistantUSP Monograph
Environment Dry, cool, and well-ventilated place[1]
Short-Term Storage (days to weeks) 0 - 4 °C[2]
Long-Term Storage (months to years) -20 °C[2]

Experimental Protocols

Protocol for Assessing Photostability of this compound (Based on ICH Q1B Guidelines)

This protocol outlines a general procedure for a forced degradation study to evaluate the photostability of this compound.

Objective: To determine the intrinsic photostability of this compound and to generate potential photodegradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Solvent (e.g., water, methanol, or a suitable buffer)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps)

  • Light meter (calibrated)

  • Control samples protected from light (e.g., wrapped in aluminum foil)

  • Analytical instrumentation (e.g., HPLC with a photodiode array detector)

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of a known concentration in a suitable solvent.

    • Prepare a solid sample by spreading a thin layer of the powder in a chemically inert, transparent container.

    • Prepare corresponding control samples for both the solution and solid, and wrap them securely in aluminum foil to protect them from light.

  • Exposure:

    • Place the unprotected samples and the control samples in the photostability chamber.

    • Expose the samples to a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

    • Monitor the temperature during the experiment to minimize the effect of thermal degradation.

  • Analysis:

    • At appropriate time points, withdraw samples and their corresponding dark controls.

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC).

    • Compare the chromatograms of the exposed samples to the control samples. Look for a decrease in the peak area of this compound and the appearance of new peaks, which would indicate degradation products.

  • Evaluation:

    • Calculate the percentage of degradation of this compound.

    • If significant degradation is observed, further studies to identify the structure of the degradation products may be necessary.

Visualizations

Caption: Workflow for proper handling and storage of this compound.

G Eucatropine_HCl This compound Light_Exposure Light Exposure (e.g., UV, Visible Light) Degradation_Products Unknown Degradation Products (Potential loss of activity) Light_Exposure->Degradation_Products leads to Prevention Prevention: Store in Light-Resistant Containers Prevention->Eucatropine_HCl protects

Caption: Conceptual photodegradation pathway of this compound.

References

Technical Support Center: Eucatropine Hydrochloride In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Eucatropine hydrochloride in in vivo experiments.

I. Troubleshooting Guides

This section addresses specific issues that may arise during in vivo studies involving this compound.

1. Issue: Poor or Inconsistent Efficacy in Non-Ophthalmic In Vivo Models

  • Question: My systemic administration of this compound is producing weak or highly variable results. What are the likely causes and how can I troubleshoot this?

  • Answer: Poor in vivo efficacy of this compound, especially when administered systemically, is often linked to its chemical instability in biological matrices. The primary suspect is its ester bond, which is susceptible to rapid hydrolysis by plasma esterases. This leads to a short biological half-life and low bioavailability.[1]

    Troubleshooting Steps:

    • Confirm In Vitro Stability: Before conducting further in vivo experiments, assess the stability of this compound in the plasma of your animal model. A compound that degrades rapidly in vitro is unlikely to be effective in vivo. (See Experimental Protocol 1). Eucatropine is often used as a control compound in plasma stability assays due to its known instability.[2]

    • Optimize Formulation: The delivery vehicle can protect the drug from premature degradation. Consider formulation strategies that shield the ester group. (See FAQ 3).

    • Adjust Dosing Regimen: If stability is a confirmed issue, a continuous infusion paradigm might be necessary to maintain therapeutic concentrations, as opposed to bolus injections.

    • Verify Compound Integrity: Ensure the purity and integrity of your this compound stock. The USP monograph specifies that it should contain not less than 99.0 percent of C17H25NO3·HCl.[3][4]

2. Issue: Unexpected Systemic Side Effects Confounding Experimental Results

  • Question: My animal models are exhibiting unintended physiological changes (e.g., increased heart rate, dry mouth, reduced gut motility) after this compound administration. How do I manage these off-target effects?

  • Answer: this compound is a non-selective muscarinic receptor antagonist.[5] When administered systemically, it will block muscarinic receptors throughout the body, not just at your intended target tissue. These widespread effects are not truly "off-target" from a mechanistic standpoint, but they are confounding variables for your experiment.[6][7]

    Mitigation Strategies:

    • Localize Administration: If your experiment allows, switch from systemic to local administration (e.g., direct tissue injection, topical application) to minimize systemic exposure.

    • Dose-Response Study: Conduct a thorough dose-response study to find the minimum effective dose that elicits your desired effect with the fewest systemic side effects.

    • Use Selective Antagonists: If possible, consider using a more selective M1 or M3 muscarinic receptor antagonist, depending on your target tissue, although this would be a different compound.[8]

    • Acknowledge and Monitor: If systemic administration is unavoidable, these effects must be monitored and reported as part of your experimental results. They are a known liability of non-selective anticholinergic agents.[6]

II. Frequently Asked Questions (FAQs)

FAQ 1: What is the primary mechanism of action for this compound?

This compound is a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors (mAChRs).[5] By binding to these receptors, it prevents acetylcholine from initiating signaling cascades, leading to effects such as smooth muscle relaxation and reduced glandular secretion.[7]

FAQ 2: How stable is this compound in plasma?

This compound is known to be unstable in plasma due to hydrolysis of its ester bond by plasma esterases.[1][2] One study noted significant degradation after just 30 minutes. This inherent instability is a major limitation for its use in systemic in vivo studies requiring prolonged exposure.

FAQ 3: What formulation strategies can be used to improve the in vivo stability of this compound?

For ester-containing drugs like Eucatropine, formulation is key to preventing premature degradation.[9] Strategies include:

  • Aprotic Vehicles: Using vehicles with low water content, such as polyethylene (B3416737) glycol (PEG) or DMSO, for initial solubilization can improve stability in the formulation itself.

  • Liposomal Encapsulation: Encapsulating the drug in liposomes can protect it from plasma esterases, prolonging its circulation time.

  • Prodrug Approaches: While Eucatropine itself is not a prodrug, the principles of prodrug design can be applied. For instance, creating more sterically hindered ester linkages can slow enzymatic hydrolysis, though this would involve chemical modification of the molecule.[10]

FAQ 4: Are there solubility issues I should be aware of with this compound?

As a hydrochloride salt, Eucatropine is very soluble in water.[11] However, challenges can arise:

  • Common Ion Effect: If administered orally, the high chloride concentration in gastric acid could potentially suppress the dissolution of the hydrochloride salt.[12]

  • pH-Dependent Solubility: While the salt form enhances solubility, the free base may precipitate in neutral or alkaline pH environments, such as the intestines. It is crucial to test solubility in your specific experimental buffers (e.g., PBS at pH 7.4).

III. Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₇H₂₆ClNO₃ [13]
Molecular Weight 327.85 g/mol [13]
Melting Point 183-186 °C [3][4]
Appearance White, granular powder [11]
Solubility Very soluble in water; freely soluble in alcohol and chloroform [11]

| Storage | Preserve in tight, light-resistant containers |[3][4] |

Table 2: Summary of In Vitro Plasma Stability

Parameter Observation Implication for In Vivo Studies Reference
Stability Profile Known to be unstable in plasma Short half-life, rapid clearance, and potentially low bioavailability upon systemic administration. [2]
Mechanism Hydrolysis of the ester linkage by plasma esterases The active form is quickly degraded, requiring careful consideration of dosing and formulation. [1]

| Usage in Assays | Used as a control compound for plasma stability assays | Its instability is well-recognized in the field of drug metabolism and pharmacokinetics. |[2] |

Table 3: Common Systemic (Off-Target) Effects of Non-Selective Muscarinic Antagonists

Organ System Effect Experimental Consequence Reference
Cardiovascular Tachycardia (Increased Heart Rate) Can alter hemodynamic measurements and stress responses. [6]
Gastrointestinal Reduced motility, constipation, dry mouth May interfere with studies on metabolism, absorption, or behavior (e.g., feeding). [7]
Genitourinary Urinary retention Can impact renal function studies. [14]
Central Nervous System Confusion, delirium (at high doses) May affect behavioral and neurological experiments. [6]

| Secretory Glands | Inhibition of sweating, salivation, lacrimation | Can lead to hyperthermia and alter baseline physiological states. |[6] |

IV. Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay for this compound

Objective: To determine the rate of degradation of this compound in the plasma of the target species (e.g., rat, mouse, human).

Materials:

  • This compound

  • Heparinized plasma from the desired species

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) with an internal standard (e.g., Verapamil, Propranolol) for protein precipitation

  • Incubator or water bath at 37°C

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare Working Solution: Dilute the stock solution in PBS to achieve a concentration of 100 µM.

  • Plasma Pre-incubation: Aliquot plasma into microcentrifuge tubes and pre-warm at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the Eucatropine working solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤0.1%. Vortex gently to mix.

  • Time Points: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the plasma mixture.

  • Stop Reaction: Immediately quench the reaction by adding the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard. This will precipitate the plasma proteins and stop enzymatic activity.

  • Protein Precipitation: Vortex the quenched samples vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k, where 'k' is the slope of the linear regression line.

Protocol 2: Assessment of Systemic Bioavailability Following Topical Ophthalmic Administration in Rabbits

Objective: To quantify the concentration of this compound that reaches systemic circulation after topical application to the eye.

Materials:

  • This compound ophthalmic solution

  • New Zealand white rabbits

  • Anesthetic agents

  • Micropipette for drug administration

  • Blood collection tubes (containing heparin and an esterase inhibitor like sodium fluoride)

  • Microcapillary tubes for aqueous humor collection (optional)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rabbits to the laboratory conditions according to institutional guidelines. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Baseline Sampling: Collect a pre-dose blood sample from the marginal ear vein.

  • Drug Administration: Under light restraint or anesthesia, instill a precise volume (e.g., 25-50 µL) of the this compound solution into the conjunctival sac of one eye.

  • Post-Dose Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes). It is critical to collect blood into tubes containing an esterase inhibitor to prevent ex vivo degradation of the drug.

  • Aqueous Humor Sampling (Optional, Terminal Procedure): At selected time points, animals can be euthanized, and aqueous humor can be collected by paracentesis to determine ocular drug concentration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Process the plasma samples (and aqueous humor, if collected) using protein precipitation with acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in each sample.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve). This will provide a quantitative measure of systemic exposure.

V. Visualizations

Eucatropine_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release mAChR Muscarinic Receptor (M3) Gq Gq Protein mAChR->Gq Activates PLC PLC Gq->PLC IP3 IP3 / DAG Signaling PLC->IP3 Response Cellular Response (e.g., Contraction) IP3->Response ACh->mAChR Binds to Eucatropine Eucatropine Hydrochloride Eucatropine->mAChR Competitively Blocks

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Start: Unexpected In Vivo Results Check_Stability Step 1: Assess In Vitro Plasma Stability Start->Check_Stability Is_Stable Is the compound stable? Check_Stability->Is_Stable Check_Formulation Step 2: Evaluate Formulation & Compound Integrity Is_Stable->Check_Formulation Yes Modify_Formulation Action: Modify Formulation (e.g., encapsulation, vehicle change) Is_Stable->Modify_Formulation No Is_Formulation_OK Is formulation appropriate and compound pure? Check_Formulation->Is_Formulation_OK Check_Off_Target Step 3: Investigate Systemic (Off-Target) Effects Is_Formulation_OK->Check_Off_Target Yes Source_New_Compound Action: Source New Batch of Compound & Re-verify Is_Formulation_OK->Source_New_Compound No Is_Effect_Known Are observed effects known anticholinergic responses? Check_Off_Target->Is_Effect_Known Modify_Experiment Action: Modify Experiment (e.g., localize delivery, adjust dose) Is_Effect_Known->Modify_Experiment Yes Re_evaluate Re-evaluate Experiment Is_Effect_Known->Re_evaluate No, further investigation needed Modify_Formulation->Re_evaluate Modify_Experiment->Re_evaluate Source_New_Compound->Re_evaluate

Caption: Workflow for troubleshooting unexpected in vivo results.

Formulation_Decision Start Goal: Enhance Eucatropine In Vivo Stability Route What is the route of administration? Start->Route Systemic Systemic (IV, IP, Oral) Route->Systemic Systemic Local Local / Topical Route->Local Local Duration Desired duration of action? Systemic->Duration Viscous Use viscosity-enhancing agents (e.g., HPMC) to increase residence time Local->Viscous Short Short-term (<1 hr) Duration->Short Short Long Long-term (>1 hr) Duration->Long Long Aqueous Use aqueous vehicle (e.g., Saline, PBS) Short->Aqueous Liposome Use protective formulation: Liposomes or Nanoparticles Long->Liposome

Caption: Decision tree for selecting a formulation strategy.

References

Technical Support Center: Eucatropine Hydrochloride Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on potential interference of eucatropine (B174022) hydrochloride in common biochemical assays. The information is presented in a question-and-answer format to directly address issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is eucatropine hydrochloride and what is its primary mechanism of action?

This compound is a synthetic derivative of atropine (B194438) and acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Its primary clinical use is in ophthalmology as a mydriatic agent to dilate the pupils.[2][] By blocking the action of acetylcholine, it inhibits parasympathetic nerve stimulation.[1]

Q2: Can this compound interfere with my biochemical assay?

While specific data on this compound interference is limited, its chemical structure suggests potential for interference in several assay types. As a tertiary amine containing a piperidine (B6355638) ring and an ester functional group, it may interact with assay components.[1][4] Potential interferences can be broadly categorized as:

  • Target-based interference: Due to its primary pharmacological activity as a muscarinic antagonist.

  • Assay-dependent interference: Arising from its chemical properties interacting with assay reagents or detection methods (e.g., colorimetric or fluorometric assays).

Q3: In which specific types of assays should I be particularly cautious when working with this compound?

Based on its structure and mechanism of action, researchers should be vigilant for potential interference in the following assays:

  • Muscarinic Receptor Binding Assays: Direct competition for the receptor binding site is expected.

  • Acetylcholinesterase (AChE) Assays: Potential for direct or indirect modulation of enzyme activity.

  • Colorimetric Assays (e.g., Bradford Protein Assay): The tertiary amine group may interfere with dye-binding.

  • Fluorescence-Based Assays: Potential for autofluorescence or quenching of the fluorescent signal.

  • Assays involving esterase activity: The ester linkage in this compound could be a substrate or inhibitor.

Troubleshooting Guides

Issue 1: Unexpected Results in Muscarinic Receptor Assays

Symptoms:

  • Lower than expected agonist potency.

  • Higher than expected antagonist potency (if not the intended antagonist).

  • Inconsistent results between experiments.

Potential Cause: this compound is a competitive antagonist of muscarinic acetylcholine receptors.[1][2] Its presence, even at low concentrations, will compete with agonists and other antagonists for binding to the receptor, leading to skewed results.

Troubleshooting Workflow:

start Start: Unexpected results in muscarinic receptor assay check_compound Is this compound present in the assay? start->check_compound confirm_antagonism Confirm competitive antagonism: Perform Schild analysis. check_compound->confirm_antagonism Yes end End: Accurate data interpretation check_compound->end No, investigate other causes quantify_interference Determine the Ki of this compound in your specific assay system. confirm_antagonism->quantify_interference adjust_protocol Adjust experimental protocol: - Increase agonist concentration - Account for competitive binding in data analysis quantify_interference->adjust_protocol adjust_protocol->end

Caption: Troubleshooting workflow for muscarinic receptor assays.

Experimental Protocol: Schild Analysis to Confirm Competitive Antagonism

  • Prepare Agonist Dose-Response Curves: Generate a dose-response curve for your muscarinic agonist of interest in the absence of this compound.

  • Introduce this compound: Prepare a series of fixed concentrations of this compound.

  • Generate Shifted Dose-Response Curves: For each concentration of this compound, generate a new agonist dose-response curve.

  • Calculate Dose Ratios: Determine the ratio of the agonist EC50 in the presence and absence of each concentration of this compound.

  • Construct Schild Plot: Plot the log of (dose ratio - 1) against the log of the molar concentration of this compound.

  • Analyze the Plot: A linear plot with a slope of 1 is indicative of competitive antagonism. The x-intercept represents the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response.

Issue 2: Inaccurate Results in Acetylcholinesterase (AChE) Assays

Symptoms:

  • Apparent inhibition or activation of AChE activity.

  • High background absorbance or fluorescence.

Potential Causes:

  • Chemical Interference with Ellman's Reagent: The Ellman's method, a common colorimetric AChE assay, uses 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine (B1204863) to produce a yellow product. Tertiary amines can sometimes interact with thiol-reactive reagents.

  • Hydrolysis of this compound: The ester bond in this compound can undergo hydrolysis, especially under non-neutral pH conditions, to produce mandelic acid and a piperidine derivative.[1] These degradation products could potentially interfere with the assay.

  • Direct Enzyme Interaction: While not its primary target, the structural similarity of the ester portion to acetylcholine might lead to weak interactions with the AChE active site.

Troubleshooting Workflow:

start Start: Inaccurate AChE assay results control_exp Run control experiments start->control_exp no_enzyme_control Assay with eucatropine and DTNB (no AChE) control_exp->no_enzyme_control preincubation_control Pre-incubate eucatropine in assay buffer then perform assay control_exp->preincubation_control analyze_no_enzyme Observe for color change (interference with DTNB) no_enzyme_control->analyze_no_enzyme analyze_preincubation Observe for changes in interference (hydrolysis) preincubation_control->analyze_preincubation select_alternative Consider alternative assay method (e.g., fluorescence-based with different substrate) analyze_no_enzyme->select_alternative Interference detected end End: Reliable AChE data analyze_no_enzyme->end No interference analyze_preincubation->select_alternative Interference detected analyze_preincubation->end No interference select_alternative->end

Caption: Troubleshooting workflow for AChE assays.

Experimental Protocol: Control for Interference with DTNB

  • Prepare Reagents: Prepare assay buffer, DTNB solution, and a stock solution of this compound.

  • Set up Control Wells: In a microplate, add assay buffer and this compound at the same concentration used in your experimental wells.

  • Add DTNB: Add the DTNB solution to the control wells.

  • Measure Absorbance: Immediately measure the absorbance at 412 nm over time, mirroring the kinetics of your actual experiment.

  • Analysis: An increase in absorbance in the absence of AChE indicates a direct reaction between this compound (or its degradation products) and DTNB.

Quantitative Data Summary: Potential Interference in Common Assays

Assay TypePotential Interferent Moiety in Eucatropine HClPredicted EffectMitigation Strategy
Muscarinic Receptor BindingPiperidine and tertiary amineCompetitive antagonismSchild analysis, adjust agonist concentration
Acetylcholinesterase (Ellman's)Tertiary amine, EsterFalse positive/negativeNo-enzyme control, pre-incubation control, alternative assay
Bradford Protein AssayTertiary amine, PiperidineOverestimation of proteinUse of a compatible protein assay (e.g., BCA), appropriate blanks
Fluorescence-based AssaysPhenyl group, Piperidine ringQuenching or autofluorescenceSpectral scan of eucatropine, use of red-shifted fluorophores
Issue 3: Erroneous Protein Concentration in Bradford Assays

Symptoms:

  • Higher than expected protein concentration.

  • Non-linear standard curve.

Potential Cause: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic (especially arginine) and aromatic amino acid residues. The tertiary amine and piperidine ring in this compound are basic moieties that can interact with the acidic dye, leading to a color change and an overestimation of the protein concentration.[5][6]

Troubleshooting Steps:

  • Blank Correction: Prepare a blank solution containing the same concentration of this compound as in your samples to subtract its contribution to the absorbance.

  • Alternative Protein Assay: Consider using a protein assay less prone to interference from amines, such as the bicinchoninic acid (BCA) assay. However, be aware that the BCA assay is susceptible to interference from reducing agents.

  • Protein Precipitation: Precipitate the protein from your sample (e.g., using trichloroacetic acid) to separate it from the interfering this compound before quantification.

Signaling Pathway: Muscarinic Acetylcholine Receptor Signaling

This compound acts as an antagonist at M1-M5 muscarinic receptors. The diagram below illustrates the general signaling pathways initiated by acetylcholine binding to these G-protein coupled receptors, which are blocked by eucatropine.

cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh->M1_M3_M5 Binds M2_M4 M2, M4 Receptors ACh->M2_M4 Binds Eucatropine Eucatropine HCl Eucatropine->M1_M3_M5 Blocks Eucatropine->M2_M4 Blocks Gq Gq M1_M3_M5->Gq Activates Gi Gi M2_M4->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 ATP ATP AC->ATP IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca ↑ [Ca²⁺]i IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse1 Cellular Response (e.g., smooth muscle contraction) Ca->CellularResponse1 PKC->CellularResponse1 cAMP ↓ cAMP ATP->cAMP Conversion CellularResponse2 Cellular Response (e.g., decreased heart rate) cAMP->CellularResponse2

Caption: Muscarinic receptor signaling pathways blocked by eucatropine.

References

Purity Analysis of Eucatropine Hydrochloride: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purity analysis of Eucatropine hydrochloride for research use. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques for purity analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2] While traditional methods like titration can determine the overall assay, they are not specific and cannot identify individual impurities.[3] HPLC is particularly well-suited for separating and quantifying non-volatile impurities and degradation products.[4][5][6] GC-MS is effective for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis process.[7][8]

Q2: What are the expected degradation products of this compound?

A2: this compound, being an ester of tropic acid, is susceptible to hydrolysis. The primary degradation pathway involves the cleavage of the ester bond to form Tropic Acid and 1,2,2,6-tetramethyl-4-piperidinol .[4][5][9] Under certain conditions, dehydration of the tropic acid moiety can also occur, leading to the formation of Apoatropine (or a similar apo-eucatropine analogue).[4][5] These degradation products should be monitored during stability studies.

Q3: What are potential process-related impurities in this compound synthesis?

A3: Based on the likely synthesis route, which involves the esterification of 1,2,2,6-tetramethyl-4-piperidinol with a derivative of tropic acid, potential process-related impurities could include unreacted starting materials such as 1,2,2,6-tetramethyl-4-piperidinol and Tropic Acid .[10][11] Other potential impurities could arise from side reactions or the presence of impurities in the starting materials.

Q4: How should this compound be stored to minimize degradation?

A4: To minimize degradation, this compound should be stored in well-closed, light-resistant containers at a controlled room temperature or as specified by the supplier.[3] Exposure to high humidity and elevated temperatures should be avoided to prevent hydrolysis.

Troubleshooting Guides

HPLC Analysis

Issue 1: Peak tailing for the Eucatropine peak.

  • Question: My Eucatropine peak is showing significant tailing in my reverse-phase HPLC chromatogram. What could be the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like Eucatropine (due to the tertiary amine in the piperidine (B6355638) ring) is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.

    • Troubleshooting Steps:

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an additive like trifluoroacetic acid or formic acid) can protonate the silanol groups, reducing their interaction with the protonated amine of Eucatropine.[4][5]

      • Use of an "End-Capped" Column: Employ a column that has been "end-capped," which means the residual silanol groups have been chemically deactivated.[5]

      • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.

      • Column Temperature: Increasing the column temperature can sometimes improve peak shape, but this should be done with caution as it can also affect selectivity and column stability.

Issue 2: Appearance of new peaks during a stability study.

  • Question: I am running a stability study on a batch of this compound, and I am observing new, unidentified peaks in my HPLC chromatogram over time. What are these likely to be and how can I identify them?

  • Answer: The new peaks are likely degradation products. As mentioned in the FAQs, the primary degradation products are expected to be Tropic Acid and 1,2,2,6-tetramethyl-4-piperidinol due to hydrolysis.

    • Identification Strategy:

      • LC-MS Analysis: The most effective way to identify these unknown peaks is by using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradation products, allowing for their identification.

      • Forced Degradation Studies: To confirm the identity of the degradation products, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions. The chromatograms from these stressed samples can be compared to your stability samples to see if the degradation peaks match.

      • Reference Standards: If available, inject reference standards of potential degradation products (e.g., Tropic Acid) to compare their retention times with the unknown peaks.

GC-MS Analysis

Issue 3: Poor peak shape or low response for Eucatropine.

  • Question: I am trying to analyze Eucatropine by GC-MS, but I am getting poor peak shape and low sensitivity. What is the problem?

  • Answer: this compound is a salt and is not very volatile. The free base is more suitable for GC analysis, but the polar nature of the molecule (containing a hydroxyl and an amine group) can still lead to poor chromatographic performance.

    • Troubleshooting Steps:

      • Derivatization: Derivatization is often necessary for the GC-MS analysis of polar compounds like Eucatropine. Silylation of the hydroxyl group and the amine can increase volatility and improve peak shape.

      • Injector Temperature: Optimize the injector temperature to ensure complete volatilization without causing thermal degradation.

      • Column Choice: Use a column with a suitable stationary phase for the analysis of amine compounds to minimize peak tailing.

Quantitative Data Summary

ParameterTypical Value/RangeAnalytical MethodReference
Purity (Assay)≥ 99.0%HPLC, Titration[3]
Melting Range183-186 °CMelting Point Apparatus[3]
Loss on Drying≤ 0.5%Gravimetric[3]
Residue on Ignition≤ 0.1%Gravimetric[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Analysis

This protocol is a suggested starting point based on methods for similar compounds and should be validated for your specific application.

  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase (90% A, 10% B) to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve this compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid powder to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Eucatropine HCl dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity & Impurities integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Troubleshooting_Peak_Tailing issue Issue: Peak Tailing Observed cause1 Cause: Secondary Silanol Interactions issue->cause1 solution1 Solution 1: Lower Mobile Phase pH (e.g., pH 2.5-3.5) cause1->solution1 solution2 Solution 2: Use End-Capped Column cause1->solution2 solution3 Solution 3: Increase Buffer Concentration cause1->solution3

Caption: Troubleshooting Logic for HPLC Peak Tailing.

References

Validation & Comparative

Validating Eucatropine Hydrochloride as a Muscarinic Antagonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Eucatropine (B174022) hydrochloride as a muscarinic antagonist, comparing its performance with established alternatives. The content is supported by experimental data and detailed protocols to assist researchers in their understanding and evaluation of this compound.

Introduction to Eucatropine Hydrochloride

This compound is a synthetic derivative of atropine, utilized primarily in ophthalmology as a mydriatic agent to dilate the pupil.[1] Its mechanism of action lies in its ability to act as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine, Eucatropine effectively inhibits parasympathetic stimulation of the iris sphincter muscle, leading to pupil dilation. While its clinical effects are well-documented, a detailed understanding of its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5) is crucial for broader pharmacological applications and to predict potential side effects.

Mechanism of Action: Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] There are five distinct subtypes, M1 through M5, which couple to different G-protein families to initiate diverse intracellular signaling cascades.[2]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[2] Activation of this pathway stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

The diagram below illustrates these primary signaling pathways.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates M2_M4 M2, M4 Gio Gi/o M2_M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP ↓ cAMP AC->cAMP Acetylcholine Acetylcholine Acetylcholine->M1_M3_M5 Acetylcholine->M2_M4

Caption: Muscarinic Receptor Signaling Pathways.

Comparative Analysis of Muscarinic Antagonists

For a comprehensive comparison, the binding affinities of established non-selective and selective muscarinic antagonists are presented below. Atropine and scopolamine (B1681570) are classic non-selective antagonists, while pirenzepine (B46924) shows selectivity for the M1 subtype and darifenacin (B195073) is selective for the M3 subtype.

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availableGeneral mAChR antagonist (IC50 = 583 nM)[3][4]
Atropine 1.273.242.210.772.84Non-selective
Scopolamine 0.835.30.340.380.34Non-selective
Pirenzepine 21310Data not availableData not availableData not availableM1-selective[1]
Darifenacin pKi: 8.2pKi: 7.4pKi: 9.1pKi: 7.3pKi: 8.0M3-selective[2]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.

Experimental Protocols for Validation

The validation of a muscarinic antagonist typically involves two key types of experiments: radioligand binding assays to determine binding affinity and functional assays to assess the antagonist's ability to inhibit receptor-mediated signaling.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS) or [³H]-Quinuclidinyl benzilate ([³H]-QNB).

  • Test Compound: this compound.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand and cell membranes.

    • Non-specific Binding: Radioligand, cell membranes, and a high concentration of atropine.

    • Competition: Radioligand, cell membranes, and varying concentrations of this compound.

  • Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes (M1-M5) - [3H]-NMS (Radioligand) - Eucatropine (Test Compound) - Atropine (NSB Control) start->prep_reagents plate_setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->plate_setup incubation Incubate at Room Temperature (60-120 min) plate_setup->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.
Functional Assay: Calcium Flux Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a muscarinic agonist in cells expressing M1, M3, or M5 receptors.

Objective: To determine the functional potency (IC50) of this compound in blocking agonist-induced calcium mobilization.

Materials:

  • CHO or HEK293 cells stably expressing the human M1, M3, or M5 muscarinic receptor.

  • Muscarinic agonist (e.g., Carbachol or Acetylcholine).

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability.

Procedure:

  • Seed the cells into the microplates and allow them to attach and grow overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Place the plate in the fluorescence plate reader and record the baseline fluorescence.

  • Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells.

  • Immediately begin recording the fluorescence intensity over time to measure the calcium response.

  • Determine the inhibitory effect of this compound by measuring the reduction in the agonist-induced calcium signal.

  • Calculate the IC50 value from the concentration-response curve.

Calcium_Flux_Assay_Workflow start Start cell_seeding Seed Cells in Microplate start->cell_seeding dye_loading Load Cells with Calcium-sensitive Dye cell_seeding->dye_loading washing Wash Cells to Remove Excess Dye dye_loading->washing antagonist_incubation Pre-incubate with Eucatropine washing->antagonist_incubation read_baseline Read Baseline Fluorescence antagonist_incubation->read_baseline agonist_addition Add Muscarinic Agonist read_baseline->agonist_addition read_response Measure Fluorescence Change (Calcium Response) agonist_addition->read_response analysis Data Analysis: - Determine Inhibition - Calculate IC50 read_response->analysis end End analysis->end

References

A Comparative Analysis of Eucatropine Hydrochloride and Scopolamine for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Eucatropine hydrochloride and scopolamine (B1681570), two anticholinergic agents utilized in ophthalmology for their mydriatic (pupil-dilating) and cycloplegic (ciliary muscle-paralyzing) properties. This document synthesizes available pharmacological and clinical data to offer a comprehensive resource for research and development purposes.

Mechanism of Action: Competitive Antagonism of Muscarinic Acetylcholine (B1216132) Receptors

Both this compound and scopolamine are competitive antagonists of acetylcholine at muscarinic receptors. By blocking these G-protein coupled receptors in the iris sphincter and ciliary muscles, they inhibit parasympathetic nerve stimulation. This blockade results in unopposed sympathetic activity, leading to pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia). Scopolamine is a non-selective antagonist, binding to all five subtypes of muscarinic receptors (M1-M5).[1] While Eucatropine is also a muscarinic acetylcholine receptor (mAChR) inhibitor, detailed information on its binding profile across different receptor subtypes is limited.

Signaling Pathway of Muscarinic Receptor Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Membrane (Iris Sphincter / Ciliary Muscle) cluster_2 Anticholinergic Drugs Acetylcholine (ACh) Acetylcholine (ACh) Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine (ACh)->Muscarinic Receptor (M3) Binds Gq-protein Gq-protein Muscarinic Receptor (M3)->Gq-protein Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq-protein->Phospholipase C (PLC) Activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG Produces Ca2+ Release Ca2+ Release IP3 & DAG->Ca2+ Release Stimulates Muscle Contraction Muscle Contraction Ca2+ Release->Muscle Contraction Leads to Eucatropine / Scopolamine Eucatropine / Scopolamine Eucatropine / Scopolamine->Muscarinic Receptor (M3) Blocks

Antagonism of the Muscarinic Receptor Signaling Pathway.

Receptor Binding Affinity

Parameter This compound Scopolamine
Receptor Target Muscarinic Acetylcholine Receptors (mAChR)Muscarinic Acetylcholine Receptors (M1, M2, M3, M4, M5)
IC50 0.583 µM (general mAChR)Not applicable
Ki (nM) Data not availableM1: 1.1M2: 1.7M3: 1.0M4: 1.3M5: 1.2

Note: The IC50 value for this compound represents the concentration required to inhibit 50% of muscarinic receptor activity and is not directly comparable to Ki values, which represent the dissociation constant. The Ki values for scopolamine are compiled from various sources and may vary depending on the experimental conditions.

Pharmacokinetic Profile

The onset and duration of action are critical factors in the clinical utility of mydriatic and cycloplegic agents. Scopolamine generally has a rapid onset and a long duration of action. Detailed pharmacokinetic data for ophthalmic administration of this compound are limited.

Parameter This compound Scopolamine (Ophthalmic)
Route of Administration Topical OphthalmicTopical Ophthalmic
Onset of Mydriasis Data not available20-30 minutes[2]
Maximum Mydriasis Data not available30-60 minutes
Duration of Mydriasis Shorter than scopolamine (general statement)Up to 3 days[3]
Onset of Cycloplegia Data not available30-60 minutes
Maximum Cycloplegia Data not available~60 minutes
Duration of Cycloplegia Shorter than scopolamine (general statement)3-7 days[2]
Systemic Absorption PossibleRapid and efficient[4]

Clinical Efficacy: Mydriasis and Cycloplegia

Both drugs are effective in producing mydriasis and cycloplegia, which are essential for various diagnostic and therapeutic procedures in ophthalmology. Scopolamine is known for its potent and long-lasting effects. While Eucatropine is also used for these purposes, direct comparative clinical trials with scopolamine are lacking, making a quantitative comparison of their efficacy challenging.

Clinical Effect This compound Scopolamine
Mydriasis Effective for pupil dilationPotent and sustained pupil dilation
Cycloplegia Induces cycloplegiaStrong and long-lasting cycloplegic effect
Primary Use Diagnostic mydriasisDiagnostic mydriasis, cycloplegic refraction, treatment of uveitis

Side Effect Profile

The side effects of both this compound and scopolamine are characteristic of anticholinergic agents and can be both local and systemic. Systemic absorption from ophthalmic administration can lead to systemic side effects, particularly in children and the elderly.

Side Effect This compound Scopolamine
Local (Ocular) Blurred vision, photophobia, stinging/burning upon instillation, increased intraocular pressure in predisposed individuals.Blurred vision, photophobia, stinging/burning, eyelid swelling, conjunctivitis.[5]
Systemic Dry mouth, flushing, tachycardia, confusion, hallucinations (less common).Dry mouth, drowsiness, dizziness, confusion, hallucinations (especially in children and elderly), tachycardia, urinary retention.[3][6]

Experimental Protocols

Assessment of Mydriasis (Pupil Dilation)

Objective: To measure and compare the mydriatic effect of this compound and scopolamine.

Methodology:

  • Subject Selection: A cohort of healthy volunteers with no history of ocular pathology or contraindications to anticholinergic agents.

  • Baseline Measurement: The baseline pupil diameter of each eye is measured in a room with standardized, controlled lighting using a pupillometer.

  • Drug Administration: A single drop of the test solution (e.g., this compound 1% or scopolamine 0.25%) is instilled into the conjunctival sac of one eye. The contralateral eye may serve as a control or receive the comparative agent in a masked fashion.

  • Post-instillation Measurements: Pupil diameter is measured at fixed intervals (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly) under the same standardized lighting conditions.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The time to onset of mydriasis (clinically significant increase in pupil size), time to peak mydriasis, and duration of mydriasis (time for the pupil to return to baseline) are determined and compared between the two agents.

Assessment of Cycloplegia

Objective: To measure and compare the cycloplegic effect of this compound and scopolamine.

Methodology:

  • Subject Selection: Similar to the mydriasis assessment.

  • Baseline Measurement: The subject's baseline refractive error and amplitude of accommodation are measured using an autorefractor and standard clinical techniques (e.g., push-up method).

  • Drug Administration: A single drop of the test solution is instilled.

  • Post-instillation Measurements: Refractive error and residual accommodation are measured at fixed intervals. The change in refractive error (cycloplegic refraction) and the reduction in the amplitude of accommodation are the primary endpoints.

  • Data Analysis: The time to onset of cycloplegia, time to peak cycloplegia, and duration of cycloplegic effect are determined and compared. The degree of cycloplegia is quantified by the residual accommodation.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial comparing two mydriatic/cycloplegic agents.

Workflow for Comparative Clinical Trial Screening Screening Baseline_Measurements Baseline Measurements (Pupil Size, Accommodation) Screening->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Drug_A Administer Eucatropine HCl Randomization->Drug_A Group A Drug_B Administer Scopolamine Randomization->Drug_B Group B Follow_up_Measurements_A Follow-up Measurements (Mydriasis, Cycloplegia) Drug_A->Follow_up_Measurements_A Follow_up_Measurements_B Follow-up Measurements (Mydriasis, Cycloplegia) Drug_B->Follow_up_Measurements_B Data_Analysis Data_Analysis Follow_up_Measurements_A->Data_Analysis Follow_up_Measurements_B->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Workflow for a Comparative Clinical Trial.

Conclusion

Scopolamine is a well-characterized, potent, and long-acting non-selective muscarinic antagonist. This compound also functions as a muscarinic antagonist to induce mydriasis and cycloplegia. However, a significant lack of publicly available, quantitative data on the receptor binding affinities, detailed pharmacokinetics, and head-to-head clinical efficacy of this compound limits a direct and comprehensive comparison with scopolamine. Future research, including in vitro receptor binding assays and randomized controlled clinical trials, is warranted to fully elucidate the comparative pharmacological and clinical profiles of these two agents. This would enable a more informed selection of mydriatic and cycloplegic drugs in specific clinical and research settings.

References

Efficacy Showdown: Eucatropine Hydrochloride vs. Cyclopentolate in Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of ophthalmic diagnostics and therapeutics, the selection of an appropriate mydriatic and cycloplegic agent is paramount for accurate refraction, funduscopic examination, and management of uveitis. Both Eucatropine hydrochloride and Cyclopentolate are anticholinergic agents utilized for their ability to induce mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This guide provides an objective comparison of their efficacy, supported by available data, and outlines a detailed experimental protocol for a head-to-head clinical trial to further elucidate their comparative performance.

At a Glance: Key Efficacy and Safety Parameters

While direct comparative clinical trial data between this compound and Cyclopentolate is limited in the public domain, a summary of their individual characteristics, gleaned from various studies, is presented below. This table serves as a foundational comparison, highlighting the need for direct, controlled investigations.

FeatureThis compoundCyclopentolate Hydrochloride
Mechanism of Action Competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs)[1]Competitive antagonist at muscarinic acetylcholine receptors (mAChRs)[1][2]
Primary Ophthalmic Effects Mydriasis and cycloplegia[1]Mydriasis and cycloplegia[2][3]
Onset of Mydriasis 15-30 minutes15-30 minutes[1]
Maximum Mydriasis Approximately 30-40 minutes20-60 minutes[2]
Duration of Mydriasis Approximately 3-8 hours (complete recovery may take up to 24 hours)Typically 24 hours, but can be longer[1][4]
Onset of Cycloplegia Slower and less pronounced than mydriasisRapid
Maximum Cycloplegia Not well-documented in comparative studies25-75 minutes[2]
Duration of Cycloplegia Shorter duration6-24 hours for complete recovery[2]
Common Ocular Side Effects Stinging/burning upon instillation, blurred vision, photophobiaStinging/burning upon instillation, blurred vision, photophobia, increased intraocular pressure[3][5]
Common Systemic Side Effects Dry mouth, flushing, tachycardia (generally mild)Drowsiness, restlessness, facial flush, especially in children[6]
Noted Advantages Weaker cycloplegic effect may be advantageous for fundus examination without significant impact on accommodation.Potent and reliable cycloplegic effect, making it a standard for pediatric refraction[4][7]

Mechanism of Action: A Shared Pathway

Both this compound and Cyclopentolate function as competitive antagonists of muscarinic acetylcholine receptors (mAChRs) in the eye.[1][2] By blocking the action of acetylcholine, these drugs inhibit the contraction of the iris sphincter muscle, leading to mydriasis, and the ciliary muscle, resulting in cycloplegia. The primary receptor subtype involved in these ocular effects is the M3 muscarinic receptor.

cluster_synapse Cholinergic Synapse cluster_drugs Anticholinergic Drugs cluster_effect Cellular Response ACh Acetylcholine mAChR Muscarinic Receptor (M3) ACh->mAChR Binds to Gq Gq Protein Activation mAChR->Gq NoContraction Muscle Relaxation (Mydriasis / Cycloplegia) Eucatropine Eucatropine HCl Eucatropine->mAChR Blocks Cyclopentolate Cyclopentolate Cyclopentolate->mAChR Blocks PLC Phospholipase C Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Contraction Muscle Contraction (Iris Sphincter / Ciliary Muscle) Ca->Contraction cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Intervention cluster_assessment Phase 3: Data Collection cluster_analysis Phase 4: Analysis & Conclusion P1 Participant Recruitment P2 Informed Consent P1->P2 P3 Baseline Measurements (Pupil Diameter, Accommodation, IOP) P2->P3 R1 Randomization P3->R1 D1 Group A: Eucatropine HCl Instillation R1->D1 D2 Group B: Cyclopentolate Instillation R1->D2 A1 Serial Measurements (Pupil Diameter, Accommodation) D1->A1 D2->A1 A2 IOP Monitoring A1->A2 A3 Adverse Event Recording A2->A3 S1 Statistical Analysis of Efficacy & Safety Data A3->S1 C1 Comparative Efficacy & Safety Profile S1->C1

References

A Comparative Analysis of Eucatropine Hydrochloride's Binding Affinity at Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Alternative Antagonists and Supporting Experimental Data

This guide provides a detailed comparison of the binding affinity of Eucatropine hydrochloride to muscarinic acetylcholine (B1216132) receptors (mAChRs) alongside other well-characterized antagonists. Due to the limited availability of public data on this compound's specific binding to all mAChR subtypes, this guide also highlights the existing data gaps and provides a comprehensive experimental protocol for researchers seeking to further characterize this and other compounds.

Comparative Binding Affinities of Muscarinic Antagonists

The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential selectivity. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics used to quantify this interaction, with lower values indicating higher affinity.

This compound is a muscarinic acetylcholine receptor antagonist.[1] Available data indicates that this compound has an IC50 of 0.583 µM for mAChRs generally and a Ki of 91.2 nM for the M1 subtype.[2] However, specific binding affinities for the M2, M3, M4, and M5 subtypes are not widely reported in publicly accessible literature, representing a notable gap in its pharmacological profile.[2]

For a comprehensive comparison, the binding affinities of well-established non-selective and selective mAChR antagonists—atropine, scopolamine, and pirenzepine—are presented below.

Compound M1 Ki (nM) M2 Ki (nM) M3 Ki (nM) M4 Ki (nM) M5 Ki (nM)
This compound 91.2[2]Data Not AvailableData Not AvailableData Not AvailableData Not Available
Atropine 1.27[3][4]3.24[3][4]2.21[3][4]0.77[3][4]2.84[3][4]
Scopolamine 0.83[3]5.3[3]0.34[3]0.38[3]0.34[3]
Pirenzepine ~18[5]~480-690[5]Data Not AvailableData Not AvailableData Not Available

Note: The Ki values presented are compiled from various sources and experimental conditions may differ. Lower Ki values indicate a higher binding affinity.

Signaling Pathways and Mechanism of Action

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) with five subtypes (M1-M5) that mediate the effects of acetylcholine.[6] These subtypes couple to different G protein families, initiating distinct intracellular signaling cascades.[6]

  • M1, M3, and M5 Receptors: These subtypes preferentially couple to Gq/11 proteins.[6] Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[6]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6]

This compound acts as a competitive antagonist, binding to the orthosteric site of mAChRs without activating them, thereby blocking the binding of acetylcholine and preventing downstream signaling.[2]

cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway ACh_Gq Acetylcholine M135 M1, M3, M5 Receptors ACh_Gq->M135 Gq Gq/11 Activation M135->Gq PLC PLC Activation Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response_Gq Excitatory Cellular Response Ca_Release->Cellular_Response_Gq PKC_Activation->Cellular_Response_Gq ACh_Gi Acetylcholine M24 M2, M4 Receptors ACh_Gi->M24 Gi Gi/o Activation M24->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_Gi Inhibitory Cellular Response cAMP->Cellular_Response_Gi Eucatropine Eucatropine (Antagonist) Eucatropine->M135 Blocks Eucatropine->M24 Blocks

Figure 1: Muscarinic Acetylcholine Receptor Signaling Pathways and Antagonism by Eucatropine.

Experimental Protocols

The determination of a compound's binding affinity to mAChR subtypes is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (e.g., this compound) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Receptor Source: Cell membranes from cell lines stably expressing a single human mAChR subtype (e.g., CHO or HEK293 cells).

  • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS), which binds to all five subtypes.

  • Test Compound: this compound or other unlabeled antagonists.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation:

    • Homogenize cells expressing the specific mAChR subtype in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competitive Binding Assay:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Receptor membranes + radioligand.

      • Non-specific Binding (NSB): Receptor membranes + radioligand + high concentration of non-labeled antagonist (e.g., atropine).

      • Test Compound Competition: Receptor membranes + radioligand + varying concentrations of the test compound (e.g., this compound, typically in serial dilutions from 10⁻¹⁰ M to 10⁻³ M).[6]

    • Add a fixed concentration of the radioligand (typically at or near its Kd value) to all wells except for the blanks.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[6]

  • Filtration and Detection:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters, which traps the receptor-bound radioligand.[6]

    • Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.[6]

    • Dry the filters, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB CPM from the average total binding CPM.

    • For the competition assay, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the test compound.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor Membranes (Expressing one mAChR subtype) Incubation Incubate to reach equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]-NMS) Radioligand->Incubation Test_Compound Test Compound (e.g., Eucatropine) Test_Compound->Incubation NSB_Control NSB Control (e.g., Atropine) NSB_Control->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 from competition curve Counting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Figure 2: General Workflow for a Competitive Radioligand Binding Assay.

Logical Framework for Comparative Analysis

The validation of this compound's binding affinity and selectivity requires a direct comparison with established muscarinic antagonists under identical experimental conditions.

cluster_compounds Test Compounds cluster_assay Experimental Assay cluster_data Data Acquisition & Analysis Eucatropine Eucatropine HCl Binding_Assay Competitive Radioligand Binding Assay for M1, M2, M3, M4, M5 Subtypes Eucatropine->Binding_Assay Atropine Atropine (Non-selective) Atropine->Binding_Assay Scopolamine Scopolamine (Non-selective) Scopolamine->Binding_Assay Pirenzepine Pirenzepine (M1-selective) Pirenzepine->Binding_Assay Ki_Values Determine Ki values for each compound at each receptor subtype Binding_Assay->Ki_Values Comparison Compare Ki values to determine relative affinity and selectivity Ki_Values->Comparison

Figure 3: Logical Flow for Comparing Binding Affinities of Muscarinic Antagonists.

References

A Comparative Guide to the Muscarinic Receptor Cross-Reactivity of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eucatropine is a synthetic tertiary amine recognized as a potent, non-specific inhibitor of muscarinic acetylcholine (B1216132) receptors, with a reported IC50 of 0.583 μM[1]. Its primary clinical application is in ophthalmology as a mydriatic agent. Understanding the cross-reactivity of a compound like Eucatropine across the different mAChR subtypes is crucial for predicting its therapeutic efficacy and potential side-effect profile.

Comparative Analysis of Muscarinic Receptor Antagonists

To provide a framework for evaluating the potential cross-reactivity of Eucatropine hydrochloride, the following table summarizes the binding affinities (Ki in nM) of several standard muscarinic antagonists for the human M1-M5 receptors. A lower Ki value indicates a higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound Data not availableData not availableData not availableData not availableData not availableNon-selective (presumed)
Atropine 1.27 - 2.223.24 - 4.322.21 - 4.160.77 - 2.382.84 - 3.39Non-selective
Scopolamine ~1.6~2.1~1.3~1.8~2.5Non-selective
Pirenzepine 12 - 29310 - 690~480~250~320M1-selective
Methoctramine ~16015.8~100~63~200M2-selective
4-DAMP ~3.2~160.63~10~5.0M3-selective

Note: The Ki values are compiled from various sources and experimental conditions, which may lead to some variability. They are intended for comparative purposes.

Understanding Muscarinic Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine. They are classified into five subtypes (M1-M5), which couple to different intracellular signaling pathways.

Muscarinic Receptor Signaling Pathways cluster_Gq Gq/11 Signaling Pathway cluster_Gi Gi/o Signaling Pathway M1_M3_M5 M1, M3, M5 Receptors Gq11 Gq/11 protein M1_M3_M5->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC M2_M4 M2, M4 Receptors Gio Gi/o protein M2_M4->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits cAMP Decreased cAMP AC->cAMP

Figure 1. Muscarinic Receptor Signaling Pathways.

Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptor Cross-Reactivity

This protocol outlines a method to determine the binding affinity (Ki) of a test compound, such as this compound, for the five muscarinic receptor subtypes (M1-M5).

Objective: To quantify the cross-reactivity of a test compound by measuring its ability to displace a radiolabeled ligand from each of the five muscarinic receptor subtypes.

Materials:

  • Cell Membranes: Membranes from cell lines stably expressing a single human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compounds: Atropine (non-selective), Pirenzepine (M1-selective), Methoctramine (M2-selective), 4-DAMP (M3-selective).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filter mats.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Thaw the cell membranes expressing the specific muscarinic receptor subtype on ice.

    • Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

    • Dilute the membranes in assay buffer to the desired final concentration (typically 20-80 µg of protein per well).

  • Compound Dilutions:

    • Prepare a series of dilutions of the test compound (this compound) and reference compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (at a final concentration close to its Kd, typically 0.5-1 nM), and 50 µL of diluted cell membranes.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a non-labeled antagonist (e.g., 1 µM Atropine), 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.

    • Competition Binding: 25 µL of each dilution of the test or reference compound, 25 µL of [³H]-NMS, and 50 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filter mat.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing M1-M5) D Mix Membranes, Radioligand, and Test Compound in 96-well plate A->D B Prepare Serial Dilutions of Test Compound B->D C Prepare Radioligand ([³H]-NMS) C->D E Incubate to Reach Equilibrium D->E F Rapid Filtration through Glass Fiber Filters E->F G Wash to Remove Unbound Ligand F->G H Scintillation Counting G->H I Calculate Specific Binding H->I J Determine IC50 from Competition Curve I->J K Calculate Ki using Cheng-Prusoff Equation J->K

Figure 2. Experimental Workflow for Competitive Radioligand Binding Assay.

Conclusion

While direct experimental data on the cross-reactivity of this compound across muscarinic receptor subtypes is currently lacking, this guide provides the necessary context and tools for researchers to conduct these critical studies. By comparing the binding profile of Eucatropine to that of established selective and non-selective antagonists, a comprehensive understanding of its pharmacological properties can be achieved. The provided experimental protocol offers a robust method for generating the quantitative data required for a thorough cross-reactivity assessment, which is essential for advancing drug development and ensuring therapeutic safety and efficacy.

References

Eucatropine Hydrochloride: A Preclinical Comparative Analysis with Other Mydriatic Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of ophthalmic research and drug development, a thorough understanding of the preclinical performance of mydriatic agents is paramount for predicting clinical efficacy and safety. This guide provides a comparative analysis of eucatropine (B174022) hydrochloride against other commonly used mydriatic agents—atropine (B194438), tropicamide, and phenylephrine (B352888)—based on available preclinical data. While direct, head-to-head preclinical studies involving eucatropine hydrochloride are limited in the public domain, this guide synthesizes existing data for other agents to provide a comparative context.

Mechanism of Action

This compound, a synthetic derivative of atropine, functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking the action of acetylcholine on the iris sphincter muscle and the ciliary muscle, it induces mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). This mechanism is shared with other anticholinergic agents like atropine and tropicamide. In contrast, phenylephrine is a sympathomimetic agent that acts as a selective alpha-1 adrenergic receptor agonist, causing contraction of the iris dilator muscle to induce mydriasis without significant cycloplegic effects.

Preclinical Efficacy and Duration of Action

Table 1: Comparison of Mydriatic Effects of Various Agents in Rabbit Models

Mydriatic AgentConcentrationOnset of MydriasisTime to Maximum MydriasisMaximum Pupil Diameter IncreaseDuration of MydriasisReference
Atropine Sulfate1%~15 min~45 min~2.4 mm> 12 hours
Tropicamide0.5%~15 min~45 min~2.7 mmUp to 12 hours
Phenylephrine HCl10%Data not availableData not availableData not availableData not available
Eucatropine HClData not availableData not availableData not availableData not availableData not available

Note: Data for different agents are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the mydriatic effect of ophthalmic agents in a rabbit model, based on common practices described in the literature.

Objective: To assess the mydriatic efficacy and duration of action of a test agent compared to a vehicle control.

Animal Model: New Zealand White rabbits are commonly used due to the anatomical and physiological similarities of their eyes to human eyes.[1]

Materials:

  • Test agent formulation (e.g., this compound solution)

  • Vehicle control (e.g., sterile saline)

  • Calibrated pupillometer or digital caliper for measuring pupil diameter

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride)

  • Animal restrainer

Procedure:

  • Acclimatization: Animals are acclimated to the laboratory environment and handling procedures to minimize stress-induced variations in pupil size.

  • Baseline Measurement: The baseline pupil diameter of both eyes of each rabbit is measured under controlled lighting conditions.

  • Drug Administration: A single, fixed volume (e.g., 50 µL) of the test agent is instilled into the conjunctival sac of one eye (test eye). The contralateral eye receives an equal volume of the vehicle control (control eye).

  • Pupil Diameter Measurement: Pupil diameter is measured in both eyes at predetermined time points (e.g., 15, 30, 45, 60 minutes, and then hourly) following drug administration until the pupil size returns to baseline.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The onset of action, time to maximum mydriasis, maximum pupil diameter, and duration of action are determined. Statistical analysis is performed to compare the effects of the test agent and the vehicle control.

Visualizing the Pathways

To better understand the mechanisms and experimental flow, the following diagrams are provided.

Mydriasis_Signaling_Pathways cluster_anticholinergic Anticholinergic Pathway cluster_sympathomimetic Sympathomimetic Pathway Acetylcholine Acetylcholine Muscarinic Receptor (M3) Muscarinic Receptor (M3) Acetylcholine->Muscarinic Receptor (M3) Binds Iris Sphincter Muscle Iris Sphincter Muscle Muscarinic Receptor (M3)->Iris Sphincter Muscle Activates Eucatropine / Atropine / Tropicamide Eucatropine / Atropine / Tropicamide Eucatropine / Atropine / Tropicamide->Muscarinic Receptor (M3) Blocks Pupil Constriction (Miosis) Pupil Constriction (Miosis) Iris Sphincter Muscle->Pupil Constriction (Miosis) Contraction Norepinephrine Norepinephrine Alpha-1 Adrenergic Receptor Alpha-1 Adrenergic Receptor Norepinephrine->Alpha-1 Adrenergic Receptor Binds Iris Dilator Muscle Iris Dilator Muscle Alpha-1 Adrenergic Receptor->Iris Dilator Muscle Activates Phenylephrine Phenylephrine Phenylephrine->Alpha-1 Adrenergic Receptor Activates Pupil Dilation (Mydriasis) Pupil Dilation (Mydriasis) Iris Dilator Muscle->Pupil Dilation (Mydriasis) Contraction

Caption: Signaling pathways of mydriasis induction.

Experimental_Workflow A Animal Acclimatization B Baseline Pupil Measurement A->B C Topical Drug Administration (Test vs. Control) B->C D Serial Pupil Diameter Measurement C->D E Data Collection & Analysis D->E F Determination of Efficacy Parameters (Onset, Duration, Max Dilation) E->F

Caption: Preclinical mydriasis evaluation workflow.

References

A Comparative Pharmacodynamic Analysis of Eucatropine and Homatropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacodynamic properties of Eucatropine and Homatropine, two synthetic tertiary amine antagonists of the muscarinic acetylcholine (B1216132) receptor (mAChR). Both agents are utilized in ophthalmology for their mydriatic (pupil-dilating) effects, but they exhibit distinct profiles in terms of potency, duration of action, and their capacity to induce cycloplegia (paralysis of the ciliary muscle). Understanding these differences is critical for selecting the appropriate agent in research and clinical contexts.

Mechanism of Action: Competitive Muscarinic Antagonism

Both Eucatropine and Homatropine function as competitive antagonists at muscarinic acetylcholine receptors.[1][2] In the eye, parasympathetic stimulation via acetylcholine release causes the iris sphincter muscle to contract (leading to miosis or pupil constriction) and the ciliary muscle to contract (allowing for accommodation or focusing on near objects).

Eucatropine and Homatropine competitively block acetylcholine from binding to these muscarinic receptors on the iris sphincter and ciliary body.[3][4] This inhibition of parasympathetic signaling results in relaxation of the iris sphincter muscle, leading to unopposed sympathetic stimulation of the iris dilator muscle and subsequent mydriasis.[2][3] Blockade of the ciliary muscle leads to its paralysis, or cycloplegia.

muscarinic_signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Iris Sphincter Muscle) cluster_antagonists Antagonists ACh_vesicle Acetylcholine (ACh) Vesicles mAChR Muscarinic Receptor (mAChR) ACh_vesicle->mAChR ACh Release & Binding G_protein Gq/11 Protein mAChR->G_protein Activates PLC PLC G_protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Catalyzes Ca_release Ca²⁺ Release IP3_DAG->Ca_release Stimulates Contraction Muscle Contraction (Miosis) Ca_release->Contraction Induces Eucatropine Eucatropine Eucatropine->mAChR Competitively Blocks Homatropine Homatropine Homatropine->mAChR Competitively Blocks

Diagram 1: Muscarinic Receptor Signaling Pathway and Antagonist Action.

Comparative Pharmacodynamic Data

The primary distinctions between Eucatropine and Homatropine lie in their potency, the onset and duration of their mydriatic effect, and the degree of cycloplegia they produce.

ParameterEucatropineHomatropineReference
Receptor Potency IC₅₀: 0.583 μM (for mAChR)Less potent than atropine (B194438), ~10 times less potent.[5][6]
Mydriasis Onset Rapid15-30 minutes[6][7]
Maximal Mydriasis ~30 minutes2 - 4 hours[8][9]
Duration of Mydriasis Short (~4 hours)Moderate (Up to 2 days, typically 12-24 hours)[8][9]
Cycloplegic Effect Little to noneWeaker than atropine, but present[3][4][6]

Experimental Protocols

The characterization of muscarinic antagonists like Eucatropine and Homatropine relies on standardized in vitro and in vivo assays.

In Vitro Assay: Schild Analysis for Antagonist Potency

Schild analysis is a robust method used to determine the dissociation constant (KB) and pA₂ value of a competitive antagonist, providing a quantitative measure of its potency. The analysis involves generating agonist concentration-response curves in the absence and presence of increasing concentrations of the antagonist. A rightward parallel shift in the agonist curve without a change in the maximum response is indicative of competitive antagonism.

General Protocol:

  • Tissue Preparation: An isolated tissue preparation expressing muscarinic receptors (e.g., guinea pig ileum, bladder detrusor muscle) is mounted in an organ bath containing a physiological salt solution, aerated, and maintained at 37°C.

  • Control Curve: A cumulative concentration-response curve for a stable muscarinic agonist (e.g., carbachol) is generated to establish a baseline.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., Eucatropine) for a predetermined equilibration period.

  • Second Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with progressively higher concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the log of the molar concentration of the antagonist is created. The x-intercept provides the pA₂ value.

schild_analysis_workflow start Start prep Prepare Isolated Tissue (e.g., Guinea Pig Ileum) start->prep control_curve Generate Control Agonist Concentration-Response Curve (CRC) prep->control_curve wash1 Wash Tissue control_curve->wash1 incubate Incubate with Antagonist (Concentration 1) wash1->incubate agonist_curve Generate Agonist CRC in Presence of Antagonist incubate->agonist_curve loop_decision More Antagonist Concentrations? agonist_curve->loop_decision wash2 Wash Tissue loop_decision->wash2 Yes analysis Calculate Dose Ratios and Construct Schild Plot loop_decision->analysis No increase_conc Increase Antagonist Concentration wash2->increase_conc increase_conc->incubate end Determine pA₂ Value analysis->end

Diagram 2: Experimental Workflow for Schild Analysis.
In Vivo Assay: Mydriatic Effect in Rabbit Eye

The albino rabbit is a common model for evaluating the mydriatic and cycloplegic effects of ophthalmic drugs due to its large, unpigmented eyes, which allow for easy observation of pupillary changes.

General Protocol:

  • Animal Acclimation: Rabbits are acclimated to the laboratory environment and handling to minimize stress-induced variations in pupil size.

  • Baseline Measurement: The baseline pupil diameter of both eyes is measured using a calibrated ruler or a pupillometer under controlled lighting conditions. The light reflex and corneal reflex are also checked.[10][11]

  • Drug Administration: A standardized volume (e.g., 50 µL) of the test compound (Eucatropine or Homatropine solution) is instilled into the conjunctival sac of one eye (the test eye). The contralateral eye receives a saline vehicle and serves as a control.[12]

  • Post-Dose Monitoring: Pupil diameter and ocular reflexes are measured in both eyes at regular intervals (e.g., 5, 15, 30, 60, 120 minutes, and then hourly) until the pupil returns to its baseline size.[12]

  • Data Analysis: The change in pupil diameter from baseline is calculated for both eyes at each time point. Key parameters determined include the onset of action, time to peak mydriasis, maximum pupil dilation achieved, and the total duration of the mydriatic effect.

mydriasis_assay_workflow start Start: Rabbit Mydriasis Assay acclimate Acclimate Rabbit to Restrainer & Environment start->acclimate baseline Measure Baseline Pupil Diameter & Reflexes (Both Eyes) acclimate->baseline administer Instill Drug in Test Eye Instill Saline in Control Eye baseline->administer monitor Measure Pupil Diameter & Reflexes at Timed Intervals administer->monitor loop Has Pupil Returned to Baseline? monitor->loop loop->monitor No analyze Analyze Data: - Onset of Action - Time to Peak Effect - Duration of Action loop->analyze Yes end End analyze->end

Diagram 3: Experimental Workflow for In Vivo Mydriasis Assay.

Summary of Comparative Pharmacodynamics

Eucatropine and Homatropine, while both effective mydriatics, serve different purposes based on their pharmacodynamic profiles.

  • Eucatropine is characterized by its rapid onset and short duration of action , making it suitable for diagnostic ophthalmoscopy where a quick reversal of mydriasis is desired.[8] Its most significant distinguishing feature is the lack of a strong cycloplegic effect , which avoids the discomfort of prolonged blurred vision and photophobia associated with ciliary muscle paralysis.[6]

  • Homatropine provides a more prolonged mydriatic effect and, importantly, induces cycloplegia .[3][4] Although its cycloplegic effect is weaker and of shorter duration than that of atropine, it is sufficient for certain refractive procedures and for the treatment of inflammatory conditions like anterior uveitis, where immobilizing the ciliary muscle and iris is therapeutic.[4][8] Its duration of action represents a midpoint between the short-acting agents like Eucatropine and the long-acting agents like atropine.[3]

References

A Head-to-Head Comparison of Anticholinergic Potency: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the relative anticholinergic potency of different compounds is critical for predicting potential side effects and optimizing therapeutic outcomes. Anticholinergic drugs, which block the action of the neurotransmitter acetylcholine (B1216132), are used in a wide range of therapeutic areas, but their use can be limited by adverse effects such as dry mouth, blurred vision, constipation, and cognitive impairment.[1][2][3][4][5][6] This guide provides a comparative analysis of the anticholinergic potency of various drugs, supported by experimental data, to aid in informed decision-making during the research and development process.

The anticholinergic activity of a drug is primarily mediated through its binding to muscarinic acetylcholine receptors (M1-M5), which are distributed throughout the central and peripheral nervous systems.[3][7][8][9] The potency of a drug's anticholinergic effect is determined by its affinity for these receptors.

Quantitative Comparison of Anticholinergic Potency

The following table summarizes the anticholinergic potency of several common drugs from different therapeutic classes. The data is primarily derived from in vitro radioligand binding assays, which measure the affinity of a drug for muscarinic receptors. The potency is expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding affinity and therefore greater anticholinergic potency.

Drug ClassDrugMuscarinic Receptor Affinity (Ki or IC50 in nM)Anticholinergic Burden Scale Score*
Antidepressants Amitriptyline2.83
Nortriptyline102
Paroxetine0.81
Fluoxetine1101
Antipsychotics Clozapine1.91
Olanzapine2.51
Quetiapine1381
Haloperidol10001
Antihistamines Diphenhydramine233
Chlorpheniramine103
Loratadine>10,0001
Urologicals Oxybutynin6.33
Tolterodine2.52
Solifenacin1.8 (M3)2
Antiparkinsonian Trihexyphenidyl1.02
Benztropine0.42

*Anticholinergic Burden Scale scores are often assigned on a scale of 0 to 3, with 3 indicating the highest anticholinergic potential. These scores are derived from a combination of in vitro data, expert opinion, and clinical evidence of anticholinergic side effects.[10][11][12][13]

Experimental Protocols

The determination of anticholinergic potency relies on robust and reproducible experimental methods. The two primary in vitro methods used are radioligand binding assays and functional assays.

Radioligand Binding Assay

This is the most common method for determining the affinity of a drug for a specific receptor.

Objective: To measure the binding affinity (Ki) of a test compound to muscarinic acetylcholine receptors.

Principle: This assay involves a competitive binding experiment where the test drug competes with a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]quinuclidinyl benzilate) for binding to a preparation of muscarinic receptors.[14][15] The amount of radiolabeled ligand displaced by the test drug is measured, allowing for the calculation of the drug's inhibitory constant (Ki).

Materials:

  • Tissue homogenates from rat brain or cells expressing specific human muscarinic receptor subtypes.

  • Radiolabeled ligand (e.g., [3H]N-methylscopolamine).

  • Test compounds at various concentrations.

  • Incubation buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: A source of muscarinic receptors, such as rat brain tissue, is homogenized.[15]

  • Incubation: The tissue homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test drug that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological effect of a drug on a cell or tissue, providing a measure of its functional potency (e.g., EC50).

Objective: To determine the ability of a test compound to inhibit acetylcholine-induced cellular responses.

Principle: These assays assess the downstream effects of muscarinic receptor activation, such as calcium mobilization or smooth muscle contraction.[16][17] The ability of an anticholinergic drug to block these effects is quantified.

Example: Calcium Mobilization Assay

  • Cell Culture: Cells stably expressing a specific muscarinic receptor subtype are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The cells are pre-incubated with varying concentrations of the test anticholinergic drug.

  • Agonist Stimulation: An acetylcholine receptor agonist (e.g., carbachol) is added to stimulate the receptors.

  • Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.[16]

  • Data Analysis: The data are used to determine the concentration of the test drug that produces a 50% inhibition of the agonist-induced response (IC50).

Visualizing Anticholinergic Mechanisms

The following diagrams illustrate the key signaling pathway affected by anticholinergic drugs and a typical experimental workflow for assessing anticholinergic potency.

Anticholinergic_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Receptor Muscarinic Receptor (M1, M3, M5) G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Acetylcholine Acetylcholine (Agonist) Acetylcholine->Receptor Binds & Activates Anticholinergic Anticholinergic Drug (Antagonist) Anticholinergic->Receptor Binds & Blocks Ca_release Calcium Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Cellular Response Ca_release->Response PKC_activation->Response

Caption: Anticholinergic Drug Action on Muscarinic Receptor Signaling.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Brain Homogenate) Incubation Incubation of Components Receptor_Source->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubation Test_Compound Test Anticholinergic Drug (Serial Dilutions) Test_Compound->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Measurement Quantification of Radioactivity Filtration->Measurement IC50_Calc IC50 Determination Measurement->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc Potency_Rank Potency Ranking Ki_Calc->Potency_Rank

Caption: Workflow for Radioligand Binding Assay to Determine Anticholinergic Potency.

References

A Comparative Guide to the Enantiomeric Separation and Activity of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enantiomeric Separation of Eucatropine Hydrochloride

The separation of this compound enantiomers is crucial for evaluating their individual pharmacological profiles. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective technique for this purpose. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of racemic compounds containing a tropic acid or mandelic acid moiety, which is structurally analogous to the chiral center in Eucatropine.

Table 1: Hypothetical HPLC Parameters for Enantiomeric Separation of this compound
ParameterMethod A: Chiralpak AD-HMethod B: Chiralcel OJ-H
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(4-methylbenzoate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane/Isopropanol/TFA (80:20:0.1, v/v/v)n-Hexane/Ethanol/TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 220 nmUV at 220 nm
Retention Time (R-Eucatropine) 8.5 min10.2 min
Retention Time (S-Eucatropine) 10.2 min12.5 min
Resolution (Rs) 2.12.5
Experimental Protocol: Chiral HPLC Separation
  • Sample Preparation: Prepare a standard solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Chromatographic System: Utilize an HPLC system equipped with a quaternary pump, a UV detector, a column oven, and an autosampler.

  • Method Implementation:

    • Equilibrate the selected chiral column (Chiralpak AD-H or Chiralcel OJ-H) with the corresponding mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the column oven to the specified temperature.

    • Inject 10 µL of the sample solution.

    • Monitor the elution profile at 220 nm.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers and calculate the retention times and the resolution factor (Rs) using the standard formula. An Rs value greater than 1.5 indicates baseline separation.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis racemic_eucatropine Racemic Eucatropine HCl Solution (1 mg/mL) autosampler Autosampler racemic_eucatropine->autosampler Inject 10 µL pump Quaternary Pump column Chiral Column (e.g., Chiralpak AD-H) pump->column Mobile Phase autosampler->column oven Column Oven detector UV Detector (220 nm) chromatogram Chromatogram detector->chromatogram data_proc Calculate Retention Times & Resolution chromatogram->data_proc

Figure 1: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

Comparative Biological Activity of this compound Enantiomers

This compound exerts its mydriatic (pupil-dilating) effect by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs) in the eye. It is highly probable that the two enantiomers of Eucatropine exhibit different binding affinities for these receptors and, consequently, different potencies.

Table 2: Hypothetical Pharmacological Activity of this compound Enantiomers
Parameter(R)-Eucatropine(S)-EucatropineRacemic Eucatropine
Muscarinic Receptor Binding Affinity (Ki, nM) - M3 Subtype 5.285.710.1
In Vitro Potency (IC50, nM) - Guinea Pig Ileum Contraction 8.1150.315.8
In Vivo Mydriatic Effect (ED50, µg) - Rabbit Eye 15.5250.030.2

Note: The data presented is hypothetical and illustrates a plausible scenario where the (R)-enantiomer is the more active eutomer.

Experimental Protocol: Muscarinic Receptor Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the human M3 muscarinic receptor subtype.

  • Radioligand Binding:

    • Incubate the membrane preparations with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

    • Add increasing concentrations of the test compounds ((R)-Eucatropine, (S)-Eucatropine, or racemic Eucatropine).

    • Incubate at room temperature for 60 minutes.

  • Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol: In Vitro Functional Assay (Guinea Pig Ileum)
  • Tissue Preparation: Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Contraction Induction: Induce submaximal contractions of the ileum using a muscarinic agonist (e.g., carbachol).

  • Antagonist Application: Add increasing concentrations of the test compounds ((R)-Eucatropine, (S)-Eucatropine, or racemic Eucatropine) to the organ bath and measure the inhibition of the carbachol-induced contractions.

  • Data Analysis: Plot the concentration-response curves and determine the IC50 value for each compound.

G cluster_pathway Muscarinic Receptor Signaling Pathway (M3) ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 DAG->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Eucatropine Eucatropine Enantiomer Eucatropine->M3R Competitively Inhibits

Figure 2: Signaling pathway of the M3 muscarinic receptor and the antagonistic action of Eucatropine.

Conclusion

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. Therefore, the separation and individual characterization of this compound enantiomers are essential for a complete understanding of its therapeutic profile. The methodologies outlined in this guide, based on established practices for similar compounds, provide a robust framework for researchers to undertake such investigations. The hypothetical data presented underscores the potential for stereoselectivity in both the separation and activity of this compound, highlighting the importance of developing single-enantiomer formulations to optimize therapeutic efficacy and minimize potential side effects.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Eucatropine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. Eucatropine hydrochloride, a mydriatic agent, requires stringent disposal procedures due to its acute toxicity. Adherence to these protocols is essential for personnel safety and environmental protection. Improper disposal can lead to regulatory violations and potential harm.

This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with established safety and regulatory standards.

Immediate Safety and Disposal Protocols

This compound is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] Work should be carried out in a well-ventilated area.[3]

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3] It is crucial to prevent the chemical from entering drains or sewer systems.[3]

Step-by-Step Disposal Procedure for Laboratory Settings

  • Waste Segregation and Collection:

    • All solid waste contaminated with this compound, including unused powder, contaminated labware (e.g., weighing boats, spatulas), and PPE, should be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • For liquid waste, such as unused solutions, collect in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless compatibility has been confirmed.

    • According to general guidelines for hazardous pharmaceutical waste, these containers are often color-coded black.[4]

  • Container Management:

    • Ensure waste containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]

    • Label containers with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through incineration, in accordance with local regulations.[3]

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

    • Ensure all required documentation for hazardous waste disposal is completed accurately.

Quantitative Data Summary for Disposal

ParameterSpecificationSource
Primary Disposal Method Controlled Incineration / Licensed Chemical Destruction Plant[3]
GHS Hazard Classifications Acute Toxicity, Oral (Category 2), Acute Toxicity, Dermal (Category 2), Acute Toxicity, Inhalation (Category 1 or 2)[1][2]
Prohibited Disposal Routes Discharge to Sewer Systems or Drains[3]
Waste Container Color Code (General for RCRA Hazardous Pharmaceuticals) Black[4]

Experimental Protocols

The recommended disposal method for this compound is incineration by a licensed facility.[3] Neutralization or other chemical deactivation protocols for laboratory-scale disposal are not specified in the available safety data sheets and are not recommended without explicit guidance from a qualified chemist or your institution's EHS department. The high toxicity of the compound necessitates professional disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste from a laboratory setting.

Eucatropine_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Empty Container Disposal start This compound Waste Generated solid_waste Solid Waste (Contaminated PPE, Labware) start->solid_waste liquid_waste Liquid Waste (Unused Solutions) start->liquid_waste collect_solid Collect in Labeled, Sealed Black Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Black Hazardous Waste Container liquid_waste->collect_liquid storage Store Securely in a Ventilated Area collect_solid->storage collect_liquid->storage contact_ehs Contact Institutional EHS or Licensed Waste Contractor storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation pickup Arrange for Waste Pickup documentation->pickup incineration Controlled Incineration at Licensed Facility pickup->incineration empty_container Empty Eucatropine Container triple_rinse Triple-Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Punctured Container (Landfill or Incineration) triple_rinse->dispose_container collect_rinsate->collect_liquid

Caption: Disposal workflow for this compound.

Regulatory Context

The disposal of pharmaceutical waste, including this compound, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6][7] In 2019, the EPA finalized a rule, Subpart P, which provides specific management standards for hazardous waste pharmaceuticals at healthcare facilities.[6][8] A key aspect of this rule is the prohibition of disposing of hazardous waste pharmaceuticals by flushing them down a drain or toilet.[6]

It is the responsibility of the waste generator (the laboratory or institution) to ensure that all disposal activities comply with federal, state, and local regulations.[5][7] Always consult your institution's specific guidelines and EHS department for guidance.

References

Navigating the Safe Handling of Eucatropine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Logistical Information for the Handling and Disposal of Eucatropine Hydrochloride

This compound is a potent pharmaceutical compound requiring stringent safety protocols to prevent hazardous exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the compound's significant toxicity.

Hazard and Exposure Summary

This compound is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin.[1] All personnel must be thoroughly trained on the potential hazards and the necessary safety precautions before handling this substance.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 1H300: Fatal if swallowed
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin
Acute Toxicity, InhalationCategory 1H330: Fatal if inhaled

Source: European Chemicals Agency (ECHA)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound and should be donned before entering the designated handling area and removed before exiting.

Table 2: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
RespiratoryFull-face respirator with P100 (or N100) cartridges or a Powered Air-Purifying Respirator (PAPR)Ensure proper fit testing and regular cartridge replacement schedules.
HandsDouble gloving with chemically resistant gloves (e.g., nitrile)The outer glove should be removed immediately after handling and the inner glove upon leaving the work area.
EyesChemical splash goggles and a face shieldMust be worn in conjunction with a full-face respirator.
BodyDisposable, solid-front, back-tying chemical protective gown with long sleeves and tight-fitting cuffsGowns should be promptly removed and disposed of if contaminated.
FeetDisposable shoe covers over laboratory-appropriate closed-toe shoes

Operational Plan: Step-by-Step Handling Procedures

All manipulations of this compound must be conducted within a certified chemical fume hood or a glove box to minimize the risk of aerosolization and inhalation.

Weighing and Dispensing

The "tare method" is the prescribed procedure for weighing this compound powder to prevent contamination of the balance and surrounding areas.

  • Preparation: Decontaminate the interior surfaces of the chemical fume hood. Gather all necessary equipment, including a sealable container (e.g., a vial with a screw cap), spatula, and waste bags.

  • Taring the Container: Place the empty, sealed container on the analytical balance and tare it to zero.

  • Dispensing in Fume Hood: Transfer the sealed container to the chemical fume hood. Open the container and carefully add the this compound powder using a designated spatula.

  • Sealing and Weighing: Securely seal the container inside the fume hood.

  • Final Weighing: Transport the sealed container back to the analytical balance to obtain the final weight.

  • Adjustment: If adjustments to the weight are necessary, return the sealed container to the fume hood to add or remove the powder. Repeat the sealing and weighing steps until the desired weight is achieved.

Dissolving
  • Solvent Addition: In the chemical fume hood, add the desired solvent to the sealed container containing the weighed this compound.

  • Mixing: Cap the container tightly and mix by gentle swirling or vortexing until the solid is completely dissolved.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Solid Waste
  • Contaminated PPE: All used PPE (gloves, gowns, shoe covers, etc.) must be placed in a designated, labeled hazardous waste bag immediately after use.

  • Contaminated Consumables: Weighing papers, spatulas, and any other disposable items that have come into contact with the powder must also be disposed of in the designated hazardous waste bag.

Liquid Waste
  • Unused Solutions: Unused solutions of this compound should be collected in a clearly labeled, sealed, and chemically compatible hazardous waste container.

  • Rinsate: Any solvent used to rinse contaminated glassware or equipment should be collected as hazardous liquid waste.

Decontamination
  • Work Surfaces: At the end of each procedure, thoroughly decontaminate all work surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. The cleaning materials must be disposed of as solid hazardous waste.

  • Glassware: Reusable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

  • Spill: Evacuate the area and alert laboratory personnel and the institutional safety officer. Do not attempt to clean up a spill unless you are trained and equipped to do so.

Safe Handling Workflow

Safe_Handling_Workflow prep Preparation - Don PPE - Prepare Fume Hood weighing Weighing (Tare Method) prep->weighing dissolving Dissolving weighing->dissolving experiment Experimental Use dissolving->experiment decontamination Decontamination - Surfaces - Glassware experiment->decontamination waste_disposal Waste Disposal - Solid & Liquid Waste - Contaminated PPE decontamination->waste_disposal end End of Procedure - Doff PPE - Personal Hygiene waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.